2,4-Dimethoxybenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWSAVFSCSBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174870 | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-21-9 | |
| Record name | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxybenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethoxybenzylamine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxybenzylamine Hydrochloride
Introduction
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, make it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and research chemicals. This guide provides an in-depth exploration of the core chemical properties, synthesis, analytical characterization, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and scientifically rigorous resource.
Physicochemical and Structural Properties
This compound is the salt form of the free base, 2,4-dimethoxybenzylamine. The hydrochloride form is typically a light yellow to yellow solid powder, which enhances its stability and ease of handling compared to the free base, which is an air-sensitive liquid.[1][2] The presence of the electron-donating methoxy groups on the aromatic ring at positions 2 and 4 significantly influences the molecule's reactivity and biological interactions.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20781-21-9 | [1][3][4] |
| Molecular Formula | C₉H₁₃NO₂·HCl | |
| Molecular Weight | 203.67 g/mol | [3][5] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Melting Point | 188-190 °C | [1] |
| Purity | Typically ≥97-98% | [3] |
| Storage | Store at room temperature or under inert gas at 2–8 °C for the free base. | [2] |
| SMILES | COC1=CC(OC)=C(CN)C=C1.Cl | [3] |
| InChIKey | KJOWSAVFSCSBMZ-UHFFFAOYSA-N | [6][7] |
Synthesis and Purification
The synthesis of 2,4-dimethoxybenzylamine can be approached through several routes, most commonly via the reduction of 2,4-dimethoxybenzonitrile or the reductive amination of 2,4-dimethoxybenzaldehyde. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid.
Synthetic Pathway Overview
A prevalent and scalable method involves the reduction of the corresponding nitrile, which can be prepared from 2,4-dimethoxybenzaldehyde. This approach is often favored due to the high yields and purity of the resulting amine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol details the synthesis of the free base, which is then converted to the hydrochloride salt.
Step 1: Reduction of 2,4-Dimethoxybenzonitrile
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as the reducing agents are moisture-sensitive.
-
Reagent Addition: To the flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF). The nitrile, 2,4-dimethoxybenzonitrile, is dissolved in THF and added to the dropping funnel.
-
Reaction: The nitrile solution is added dropwise to the stirred suspension of NaBH₄ in THF. Following the addition, boron trifluoride diethyl etherate (BF₃·OEt₂) is added slowly. The etherate acts as a Lewis acid to activate the borohydride, making it a more potent reducing agent for the nitrile group.[2][8]
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of aqueous acid (e.g., 2M HCl) to neutralize excess reducing agent.
-
Work-up: The mixture is basified (e.g., with 1N NaOH) and extracted with an organic solvent like ethyl acetate.[9] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dimethoxybenzylamine as an oil.[9]
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2,4-dimethoxybenzylamine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any soluble impurities, and dried under vacuum. For higher purity, recrystallization from a solvent system like ethanol/ether can be performed.
Chemical Reactivity and Core Applications
The utility of this compound stems from the reactivity of both its primary amine group and the electron-rich aromatic ring.
Reactivity Profile
-
Amine Group: As a primary amine, it readily undergoes N-acylation, N-alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases. This reactivity is fundamental to its role as a nucleophile.[10]
-
Aromatic Ring: The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This enhanced nucleophilicity of the ring allows it to participate in reactions where substitution at the 5-position is desired.
Key Applications in Synthesis
Its bifunctional nature makes it a cornerstone in the synthesis of various bioactive molecules.
-
Pharmaceutical Intermediates: It is a key intermediate in synthesizing drugs, particularly those targeting neurological disorders and the central nervous system.
-
Heterocyclic Chemistry: It serves as an ammonia equivalent in multicomponent reactions, such as the Ugi reaction, to create complex heterocyclic scaffolds like 2,4,5-trisubstituted oxazoles.[2][10]
-
Natural Product Synthesis: The compound has been utilized in the total synthesis of antibacterial nucleoside natural products, such as (-)-muraymycin D2.[8][10]
-
Antiviral Agents: It is a building block in the development of novel anti-HIV-1 agents.[8][10]
-
Biochemical Research: Researchers use it to investigate enzyme interactions and metabolic pathways. It has been studied as a substrate for glutathione reductase.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. The primary techniques are NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. Spectra are typically run in solvents like DMSO-d₆.[6]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~8.4 (br s) | -NH₃⁺ |
| ~7.3 (d) | Ar-H |
| ~6.6 (m) | Ar-H |
| ~4.0 (s) | -CH₂- |
| ~3.8 (s) | -OCH₃ |
| ~3.7 (s) | -OCH₃ |
(Note: Approximate chemical shifts are compiled from typical values and available spectral data. Actual values may vary slightly.)[5][6][7]
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | N-H stretch (amine salt), C-H stretch (aromatic & aliphatic) |
| ~1610, 1510 | C=C stretch (aromatic ring) |
| ~1250, 1030 | C-O stretch (aryl ether) |
(Source: Compiled from typical functional group frequencies and available data.)[11][12]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base after the loss of HCl.
| m/z Value | Assignment |
| 167 | [M]⁺ (Molecular ion of the free base) |
| 152 | [M - CH₃]⁺ |
| 136 | [M - OCH₃]⁺ |
(Source: Compiled from available spectral data.)[11][12]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as an irritant. The free base is corrosive.[10][11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] For the free base: H314 (Causes severe skin burns and eye damage).[11][13]
-
Signal Word: Warning (for hydrochloride), Danger (for free base).[5][11][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[14][15]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[14][15]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. For large quantities or emergencies, use an approved respirator.[14]
-
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Incompatibilities: Keep away from strong oxidizing agents.[15]
Conclusion
This compound is a fundamentally important reagent whose value is derived from its well-defined physicochemical properties and predictable reactivity. Its role as a versatile synthetic intermediate is firmly established in pharmaceutical development and complex organic synthesis. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, grounded in authoritative data. By understanding the causality behind its reactivity and the protocols for its use, researchers can effectively leverage this compound to advance their scientific and developmental objectives.
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2,4-Dimethoxybenzylamine hydrochloride CAS number 20781-21-9
An In-Depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride (CAS 20781-21-9)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 20781-21-9), a versatile reagent pivotal in synthetic organic chemistry and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven applications, emphasizing the causality behind its utility and established protocols.
Core Compound Profile and Physicochemical Properties
This compound is the salt form of 2,4-dimethoxybenzylamine (DMB-amine). The presence of two electron-donating methoxy groups on the benzene ring at the ortho and para positions significantly influences its chemical reactivity, making it a valuable building block and a precursor to one of the most useful amine-protecting groups in multi-step synthesis.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base, which is an oil.[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 20781-21-9 | [1][4][5][6] |
| Molecular Formula | C₉H₁₄ClNO₂ | [4][5][6] |
| Molecular Weight | 203.67 g/mol | [1][4][5] |
| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [5] |
| Synonyms | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride | [4][5] |
| Melting Point | 188-190 °C | [1] |
| Appearance | Light brown powder/solid | [7] |
| Purity | Typically ≥97% | [1][8] |
| Storage | Store at room temperature | [1][4] |
Synthesis and Preparation
The synthesis of 2,4-dimethoxybenzylamine and its hydrochloride salt can be achieved through several established routes. The choice of method often depends on the starting materials' availability and the desired scale of production.
Reductive Amination or Reduction of Precursors
A common laboratory-scale synthesis involves the reduction of 2,4-dimethoxybenzonitrile. This approach leverages powerful reducing agents to convert the nitrile functional group into a primary amine.[9][10][11]
Caption: Synthesis of DMB-amine via reduction of the corresponding benzonitrile.
Synthesis from m-Dimethoxybenzene
An alternative industrial approach starts with the widely available m-dimethoxybenzene. The synthesis proceeds in two main steps: chloromethylation followed by amination.[12]
-
Chloromethylation: m-Dimethoxybenzene undergoes chloromethylation to form the intermediate 2,4-dimethoxybenzyl chloride. This reaction is typically performed in a two-phase system using a phase-transfer catalyst to enhance yield and selectivity.[12]
-
Amination: The resulting benzyl chloride is then reacted with an amine source, such as urotropine (hexamethenetetramine) in what is known as the Delepine reaction, to yield the final 2,4-dimethoxybenzylamine.[12]
Laboratory Protocol: Liberation of the Free Base
The hydrochloride salt is the commercially supplied form. For many synthetic applications, the free amine is required. The following protocol describes the standard procedure for its liberation.
Protocol 1: Free Base Extraction
-
Dissolution: Dissolve 12.0 g of this compound in 100 mL of a 1N sodium hydroxide (NaOH) solution in a separatory funnel.[3]
-
Extraction: Extract the aqueous mixture with 125 mL of ethyl acetate. The amine will partition into the organic layer.
-
Separation & Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure (e.g., using a rotary evaporator).
-
Result: The procedure yields approximately 10.2 g of 2,4-dimethoxybenzylamine as an oil.[3]
Core Application: The DMB Protecting Group in Synthesis
The primary utility of 2,4-dimethoxybenzylamine in advanced organic synthesis is as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for primary and secondary amines.[13] The DMB group is prized for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic or oxidative conditions.
Mechanism and Rationale
The electron-rich nature of the DMB aromatic ring, due to the two methoxy substituents, is the key to its function. These groups destabilize the benzylic cation upon protonation, making the C-N bond highly susceptible to cleavage under acidic conditions, such as with trifluoroacetic acid (TFA).[13][14] This allows for selective deprotection without affecting other more robust protecting groups.
Caption: Workflow for amine protection using the DMB group.
Key Synthetic Applications
The DMB group's unique properties make it invaluable in several areas of synthesis:
-
Peptide Synthesis: Used to protect the side chains of amino acids like glutamine and asparagine.[15][16]
-
Natural Product Synthesis: Employed in the total synthesis of complex molecules such as the antibacterial nucleoside (-)-muraymycin D2.[9]
-
Heterocyclic Chemistry: Facilitates the synthesis of complex heterocyclic scaffolds, including 1,3-diazaoxindoles and 2,4,5-trisubstituted oxazoles.[11][14]
-
Medicinal Chemistry: Instrumental in synthesizing novel pharmaceutical agents, including potential anti-HIV-1 agents and compounds targeting neurological disorders.[1][9][11] It is also used in developing sulfamate-based drugs, where it protects the sulfamate nitrogen.[17]
Experimental Protocol: Acidic Deprotection of a DMB-Protected Amine
This protocol provides a generalized method for removing the DMB group using trifluoroacetic acid (TFA).[13]
Protocol 2: DMB Deprotection using TFA
-
Preparation: Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 equivalent) in dichloromethane (DCM) in a suitable round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA), typically 10-50% v/v, to the stirred solution. Causality: The acid protonates the DMB group, initiating the cleavage mechanism. The slow addition manages any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the excess TFA.
-
Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine. The DMB cation byproduct is typically scavenged or removed during workup/purification.
Biological Activity and Research Applications
Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological activities.
-
Enzyme Inhibition: Computational studies and experimental data suggest it acts as a substrate for glutathione reductase and a competitive inhibitor of dithioerythritol.[18] Molecular docking simulations indicate it binds to the active site of glutathione reductase with an affinity comparable to known inhibitors.[18]
-
Neuroscience Research: The core structure is utilized in studies of neurotransmitter systems, aiding in the development of compounds that target the central nervous system to potentially treat mood disorders and cognitive dysfunctions.[1][2]
Safety, Handling, and Regulatory Information
As with any chemical reagent, proper handling of this compound is essential. The compound is classified as an irritant.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Description |
| Hazard | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed | |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Data sourced from GHS classifications provided to ECHA and by suppliers.[5][7]
Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.[7][19] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[20] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][20]
Analytical Characterization
Confirmation of the identity and purity of this compound is typically achieved through standard analytical techniques.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. Spectral data is publicly available for reference.[21][22]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups.[5][23]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.[21]
Conclusion
This compound is more than a simple chemical intermediate; it is a highly enabling tool for modern organic synthesis and drug discovery. Its value is rooted in the predictable and versatile reactivity imparted by its dimethoxy-substituted aromatic ring. This feature allows for its primary application as a robust, yet gently removable, amine protecting group, thereby facilitating the construction of complex molecular architectures. For researchers and developers, a thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full synthetic potential.
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A Senior Application Scientist's Guide to 2,4-Dimethoxybenzylamine Hydrochloride: More Than Just a Molecular Weight
Abstract
This technical guide provides an in-depth analysis of 2,4-Dimethoxybenzylamine hydrochloride (CAS No: 20781-21-9), a critical amine building block in modern pharmaceutical and organic synthesis. Moving beyond a simple statement of its molecular weight, this paper delves into the foundational physicochemical properties, synthetic pathways, and rigorous analytical characterization methods essential for its effective use in research and development. We present detailed, field-tested protocols for spectroscopic and spectrometric analysis, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Introduction
This compound is a substituted benzylamine that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its structure, featuring a benzylamine core with two electron-donating methoxy groups at the 2 and 4 positions of the aromatic ring, imparts unique reactivity and solubility characteristics.[1] These properties have made it a valuable tool in medicinal chemistry for constructing novel compounds with potential therapeutic activities, including those targeting neurological disorders.[1] Furthermore, its utility extends to neuroscience research, organic synthesis, and analytical chemistry.[1] Understanding the precise molecular weight is the first step in a cascade of quality control and characterization experiments that underpin its successful application. This guide will establish that foundational knowledge and build upon it to provide a holistic view of the compound's scientific lifecycle.
Fundamental Physicochemical Properties
A precise understanding of a compound's properties is the bedrock of reproducible science. The molecular weight dictates stoichiometric calculations, while other physical constants inform reaction conditions, purification strategies, and storage protocols.
Chemical Identity and Molecular Weight
The molecular formula for this compound is C₉H₁₄ClNO₂.[2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen).
The calculation is based on the molecular formula of the free base, C₉H₁₃NO₂, and the addition of one molecule of hydrochloric acid (HCl).
-
Free Base (C₉H₁₃NO₂) Molecular Weight: 167.21 g/mol .[5][6][7]
-
Hydrochloride Salt (C₉H₁₄ClNO₂): By adding the mass of HCl, the final molecular weight of the salt is 203.67 g/mol .[1][2][4] PubChem provides a computed value of 203.66 g/mol .[3]
This value is fundamental for all quantitative work, from weighing reagents for a synthesis to preparing solutions for biological assays.
Key Physicochemical Data
The following table summarizes the essential properties of this compound, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 20781-21-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄ClNO₂ | [2][3][4] |
| Molecular Weight | 203.67 g/mol | [1][2][4] |
| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [3] |
| Melting Point | 188-190 °C | [1] |
| Appearance | White to off-white crystalline powder | (General knowledge) |
| Purity | ≥97-98% | [1][2] |
| Storage | Store at room temperature | [1][2] |
Synthesis and Purification
This compound is typically synthesized from commercially available precursors. A common and efficient route involves the reductive amination of 2,4-dimethoxybenzaldehyde or the reduction of 2,4-dimethoxybenzonitrile.[5][8] The final step involves treatment with hydrochloric acid to form the stable, crystalline hydrochloride salt.
Causality Note: The conversion to a hydrochloride salt is a critical step for practicality. The free base, 2,4-dimethoxybenzylamine, is an air-sensitive liquid. The salt form offers superior stability, is easier to handle as a solid, and often has improved solubility in polar solvents used for reactions.
Generalized Synthetic Workflow
The synthesis can be visualized as a multi-step process, often starting from a commercially viable aldehyde or nitrile.
Caption: Generalized synthetic routes to 2,4-Dimethoxybenzylamine HCl.
Analytical Characterization & Quality Control
Confirming the identity, purity, and molecular weight of this compound is paramount. A multi-technique approach provides a self-validating system, where the results of each analysis corroborate the others.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the most direct technique for confirming molecular weight. For a molecule like this, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic amine is readily protonated, forming a stable cation. We expect to see the mass of the free base plus a proton ([M+H]⁺).
Expected Result:
-
Free Base (M): C₉H₁₃NO₂ = 167.21 Da[6]
-
Expected Ion ([M+H]⁺): 167.21 + 1.007 = 168.22 Da
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the hydrochloride salt in methanol. Dilute this solution 1:100 in 50:50 methanol:water with 0.1% formic acid.
-
Causality: Formic acid ensures an acidic environment, promoting protonation of the analyte for efficient ionization in positive mode.
-
-
Instrumentation: Set up an ESI-MS system (e.g., a single quadrupole or time-of-flight instrument).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Scan Range: m/z 50-500
-
-
Data Analysis: Acquire the spectrum and identify the base peak. The molecular ion [M+H]⁺ should be observed at m/z ≈ 168.2. Isotopic patterns should also be consistent with the C₉H₁₄NO₂⁺ formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the mass, ¹H NMR confirms the structure and connectivity of the atoms. It provides an atomic-level fingerprint of the molecule. For the hydrochloride salt, the amine protons are often broadened and may exchange with solvent, making DMSO-d₆ a preferred solvent over D₂O or CDCl₃ as it allows for the observation of N-H protons.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
Acquire at least 16 scans.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
-
Data Analysis & Expected Signals:
-
δ ~8.4 ppm (broad singlet, 3H): Protons on the ammonium group (-NH₃⁺). Broadness is due to quadrupolar coupling and exchange.
-
δ ~7.3 ppm (doublet, 1H): Aromatic proton at position 6.
-
δ ~6.6 ppm (doublet & singlet, 2H): Aromatic protons at positions 3 and 5.
-
δ ~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-).
-
δ ~3.8 ppm (singlet, 3H) & ~3.75 ppm (singlet, 3H): Protons of the two distinct methoxy groups (-OCH₃).
-
Trustworthiness: The integration of these peaks should correspond to a 3:1:2:2:3:3 ratio, confirming the proton count of the structure.
-
Elemental Analysis
Expertise & Experience: Elemental analysis provides an experimental confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen in the pure compound. This classical technique is a powerful, independent verification of the molecular formula.
Protocol: CHN Analysis
-
Sample Preparation: Submit a high-purity, dried (e.g., under vacuum over P₂O₅) sample of ~2-3 mg for analysis.
-
Causality: The sample must be free of residual solvents (especially water and organic solvents) which would drastically alter the measured C, H, and N percentages.
-
-
Instrumentation: Use a commercial CHN analyzer which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.
-
Data Analysis & Comparison:
-
Theoretical Calculation for C₉H₁₄ClNO₂ (MW: 203.67):
-
%C = (9 * 12.011) / 203.67 = 53.08%
-
%H = (14 * 1.008) / 203.67 = 6.93%
-
%N = (1 * 14.007) / 203.67 = 6.88%
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and purity.
-
Applications in Research and Development
The utility of this compound is primarily as a versatile building block.[1] Its applications include:
-
Pharmaceutical Synthesis: It serves as a key starting material or intermediate for creating more complex active pharmaceutical ingredients (APIs).[1] It has been used in the synthesis of anti-HIV-1 agents and antibacterial natural products.[5][8]
-
Organic Synthesis: The amine group provides a nucleophilic handle for a variety of reactions, while the dimethoxy-substituted ring can be further functionalized. It is used, for example, in the synthesis of substituted oxazoles.[8]
-
Neuroscience Research: It is employed in studies related to neurotransmitter systems.[1]
Safety and Handling
Proper handling is essential for laboratory safety.
-
GHS Hazard Statements: The hydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container at room temperature, away from incompatible materials like strong oxidizing agents.[1]
Conclusion
This compound is more than a substance with a molecular weight of 203.67 g/mol . It is a precisely defined chemical entity whose value in scientific research is unlocked through a thorough understanding of its properties, synthesis, and characterization. By employing a multi-faceted analytical approach combining Mass Spectrometry, NMR, and Elemental Analysis, researchers can ensure the identity and purity of their material, leading to reliable and reproducible outcomes in drug discovery and synthetic chemistry.
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The Cornerstone of Complex Synthesis: An In-depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride
An authoritative guide for researchers, scientists, and drug development professionals on the structure, synthesis, and application of 2,4-Dimethoxybenzylamine Hydrochloride, a pivotal building block in modern medicinal chemistry.
Introduction: A Versatile Intermediate in Pharmaceutical Sciences
This compound is a versatile chemical compound that has garnered significant attention in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it an invaluable tool for medicinal chemists.[1] Its unique molecular architecture, featuring two electron-donating methoxy groups on the benzene ring, imparts favorable characteristics that enhance its reactivity and solubility, rendering it an ideal candidate for the construction of complex molecular frameworks.[1] Researchers have successfully employed this compound in the synthesis of novel therapeutic agents with promising biological activities, including anti-inflammatory, analgesic, and central nervous system modulating properties.[1] This guide provides a comprehensive overview of the core attributes of this compound, from its fundamental structure to its practical applications in drug discovery.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a benzylamine core substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and it is supplied as a hydrochloride salt. The IUPAC name for the parent compound is (2,4-dimethoxyphenyl)methanamine.[2][3] The hydrochloride salt enhances the compound's stability and water solubility, which are advantageous properties for its handling and use in various chemical reactions.
The presence of the two methoxy groups on the aromatic ring significantly influences the electronic properties of the molecule. As electron-donating groups, they increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution and influencing the reactivity of the benzylic position. This electronic enrichment also affects the basicity of the amine group.
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value | Source |
| CAS Number | 20781-21-9 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO₂ | [2] |
| Molecular Weight | 203.67 g/mol | [1][2] |
| Melting Point | 188-190 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥97% | [1] |
| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2,4-Dimethoxybenzylamine is a multi-step process that can be achieved through various routes. One common and efficient method involves the chloromethylation of m-dimethoxybenzene followed by amination. The final product is then converted to its hydrochloride salt. The following is a detailed experimental protocol adapted from established synthetic methodologies.[4]
Experimental Protocol
Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with m-dimethoxybenzene.
-
In the dropping funnel, prepare a solution of paraformaldehyde and concentrated hydrochloric acid.
-
Slowly add the acidic formaldehyde solution to the stirring m-dimethoxybenzene at room temperature.
-
After the addition is complete, gently heat the reaction mixture to 60-70°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dimethoxybenzyl chloride.
Step 2: Synthesis of 2,4-Dimethoxybenzylamine
-
In a clean and dry round-bottom flask, dissolve the crude 2,4-dimethoxybenzyl chloride in a suitable solvent like ethanol.
-
Add a solution of hexamethylenetetramine (urotropine) in the same solvent to the flask.
-
Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add a solution of hydrochloric acid in ethanol.
-
Reflux the mixture again for a few hours to hydrolyze the intermediate quaternary ammonium salt.
-
After cooling, a precipitate of this compound may form. If not, concentrate the solution under reduced pressure.
-
To isolate the free amine, dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,4-dimethoxybenzylamine as an oil.[5]
Step 3: Formation of this compound
-
Dissolve the purified 2,4-dimethoxybenzylamine oil in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. The aromatic protons typically appear as a set of multiplets in the aromatic region. The benzylic protons and the protons of the two methoxy groups give rise to distinct singlets. The protons of the ammonium group may appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The aromatic carbons, including those attached to the methoxy groups, resonate in the downfield region. The benzylic carbon and the carbons of the methoxy groups appear at characteristic chemical shifts in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the functional groups present in the molecule. Key vibrational frequencies include N-H stretching vibrations from the ammonium group, C-H stretching from the aromatic ring and the CH₂ and CH₃ groups, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a diverse range of pharmaceutical agents.[1] Its utility stems from its ability to participate in various chemical transformations, allowing for the introduction of the 2,4-dimethoxybenzyl moiety into larger, more complex molecules. This moiety can serve as a key pharmacophore or as a protecting group that can be cleaved under specific conditions.
Role as a Synthetic Intermediate
The amine functionality of 2,4-dimethoxybenzylamine allows for its use in a variety of coupling reactions, such as amide bond formation, reductive amination, and the synthesis of heterocyclic systems. Its applications include the synthesis of compounds targeting neurological disorders and those with potential anti-HIV-1 activity.[6]
One notable example of a drug candidate synthesized using a derivative of this class of compounds is pafuramidine . Pafuramidine is an experimental drug that has been investigated for the treatment of pneumocystis pneumonia and African sleeping sickness.[7][8] While the direct synthesis of pafuramidine may involve related dimethoxy-substituted precursors, the underlying synthetic strategies often rely on the reactivity and structural motifs provided by compounds like 2,4-dimethoxybenzylamine.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound stands as a testament to the importance of well-designed building blocks in the advancement of medicinal chemistry. Its unique structural features, particularly the electron-rich aromatic ring, provide a versatile platform for the synthesis of complex and biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and innovative medicines.
References
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PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023, December 2). Pafuramidine. Retrieved from [Link]
- El-Sayed, M. T., et al. (2018). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry, 157, 1166-1178.
- Pohlig, G., et al. (2016). Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies. PLoS Neglected Tropical Diseases, 10(2), e0004362.
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J&K Scientific LLC. (n.d.). 2,4-Dimethoxybenzylamine | 20781-20-8. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 11(38), 23563-23575.
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Navigating the Synthesis Landscape: A Senior Application Scientist's In-Depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride Safety
Introduction: The Role of 2,4-Dimethoxybenzylamine Hydrochloride in Modern Drug Discovery
In the intricate world of pharmaceutical research and drug development, this compound (DMBA-HCl) stands out as a critical building block. Its versatile chemical structure, featuring a benzylamine core with two methoxy groups, makes it an invaluable intermediate in the synthesis of a wide array of bioactive molecules.[1] Researchers leverage its properties to construct novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and neurological agents.[1] This guide, intended for our colleagues—researchers, scientists, and drug development professionals—provides a comprehensive overview of the safety, handling, and emergency protocols associated with DMBA-HCl, moving beyond a simple recitation of data to offer field-proven insights into its safe and effective use.
Section 1: Hazard Identification and GHS Classification
A nuanced understanding of a compound's hazard profile is the bedrock of laboratory safety. For this compound, it is crucial to distinguish its classification from that of its free amine counterpart, 2,4-Dimethoxybenzylamine. This distinction is paramount as the hydrochloride salt form significantly alters the hazard profile.
This compound (CAS No. 20781-21-9) is classified under the Globally Harmonized System (GHS) as a substance that requires caution and awareness. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
In stark contrast, the free amine, 2,4-Dimethoxybenzylamine (CAS No. 20781-20-8) , is classified as a corrosive substance, posing a much more severe immediate threat.[3]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 |
The hydrochloride salt form mitigates the corrosive nature of the free amine. This is a key consideration in experimental design and risk assessment, as the salt is generally a crystalline solid that is easier and safer to handle than the liquid, corrosive free amine.
Precautionary Statements for this compound:
-
Prevention: P261, P264, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of DMBA-HCl is fundamental to its safe handling, storage, and use in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 203.67 g/mol | [4][5] |
| Appearance | Light yellow to yellow crystalline solid | [6] |
| Melting Point | 188-190 °C | [7] |
| Solubility | Sparingly soluble in water | [8] |
| Storage Temperature | Room temperature | [4] |
Section 3: Safe Handling and Storage Protocols
The crystalline nature of this compound makes it a relatively stable and manageable compound in a laboratory setting. However, adherence to strict handling and storage protocols is non-negotiable to ensure the safety of personnel and the integrity of the research.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Experimental Workflow: Weighing and Dispensing of this compound
Caption: A step-by-step workflow for the safe weighing and dispensing of solid this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any signs of degradation or perforation before use.[9]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.[10]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Liquid corrosives should be stored below eye level.[10]
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of any laboratory incident. All personnel handling this compound must be familiar with the following emergency procedures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures:
For a small spill of solid this compound:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect: Place the spilled material into a designated, labeled container for chemical waste disposal.
-
Clean: Clean the spill area with a damp cloth and decontaminate any equipment used.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Logical Relationship: Emergency Response Decision Tree
Caption: A decision tree for immediate actions following personal exposure to this compound.
Section 5: Stability and Reactivity
While generally stable under recommended storage conditions, understanding the potential reactivity of this compound is crucial for preventing hazardous situations.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Benzylamines, in general, can react exothermically with acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Hazardous Polymerization: Will not occur.
Section 6: Toxicological and Ecological Information
Toxicological Profile:
Ecological Impact:
Detailed ecotoxicity data for this compound is limited. However, as an aromatic amine, it is important to consider the potential environmental impact. Aromatic amines, as a class of compounds, can be harmful to aquatic organisms.[1][12] Due to their solubility in water, they have the potential to contaminate groundwater.[13] Therefore, it is imperative to prevent the release of this compound into the environment.
Section 7: Disposal Considerations
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[11] The preferred method is incineration in a permitted hazardous waste incinerator.[12]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. As this is a halogenated amine, it should be segregated into the halogenated organic waste stream.[14][15]
-
Local Regulations: Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable tool in the arsenal of the medicinal chemist and drug development professional. Its effective use is intrinsically linked to a deep and practical understanding of its safety profile. By moving beyond mere compliance and fostering a culture of informed caution, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our researchers and the protection of our environment. This guide serves as a living document, to be integrated into laboratory-specific standard operating procedures and training programs, thereby upholding our collective commitment to safety and scientific integrity.
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Solubility of 2,4-Dimethoxybenzylamine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dimethoxybenzylamine Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal chemical intermediate, widely recognized for its significant role in pharmaceutical research and organic synthesis.[1] It serves as a fundamental building block for a variety of bioactive molecules, including those targeting neurological disorders and possessing anti-inflammatory properties.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics. However, its solubility profile in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, purification processes, and formulation development.
This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the physicochemical principles governing its solubility, offers predictive insights based on solvent properties, and furnishes a robust experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. This compound is an amine salt, a characteristic that dominates its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO₂ | [2][3][4] |
| Molecular Weight | 203.67 g/mol | [1][2][3] |
| Melting Point | 188-190 °C | [1] |
| Appearance | White to off-white crystalline solid | Inferred from general chemical knowledge |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [3] |
| logP (Predicted) | 1.58 | [3] |
The key takeaway from these properties is the compound's ionic nature. As a hydrochloride salt, it exists as a charged species (an ammonium cation and a chloride anion) in its solid lattice and, more importantly, in solution. This ionic character suggests a strong preference for polar solvents capable of solvating these ions effectively.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] For an ionic salt like this compound, this principle implies that solubility will be highest in solvents that are highly polar and capable of strong intermolecular interactions.
High Solubility Range (Polar Protic Solvents)
Polar protic solvents, such as water, methanol, and ethanol, are anticipated to be excellent solvents for this compound. Their ability to engage in both hydrogen bonding and strong ion-dipole interactions allows for effective solvation of both the ammonium cation and the chloride anion.[6]
Moderate to Low Solubility Range (Polar Aprotic Solvents)
Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are polar but lack acidic protons for hydrogen bond donation. While their high dielectric constants can solvate the cation, the solvation of the chloride anion is less efficient compared to protic solvents. Therefore, moderate to low solubility is expected.
Insoluble Range (Nonpolar Solvents)
Nonpolar solvents such as hexane, toluene, and diethyl ether are poor candidates for dissolving this compound.[6] These solvents lack the polarity and hydrogen bonding capability required to overcome the strong electrostatic forces (lattice energy) of the ionic solid.[6][7]
Qualitative Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Capable of solvating the cation via dipole interactions, but less effective at solvating the chloride anion. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Insufficient polarity to overcome the ionic lattice energy of the salt.[6][7] |
The Critical Influence of pH: Salt vs. Free Base
It is crucial to recognize that the solubility of this compound is intrinsically linked to the pH of the system. In the presence of a base, the hydrochloride salt is neutralized to its corresponding free base, 2,4-Dimethoxybenzylamine.
(CH₃O)₂C₆H₃CH₂NH₃⁺Cl⁻ + NaOH → (CH₃O)₂C₆H₃CH₂NH₂ + H₂O + NaCl
This transformation dramatically alters the solubility profile. The free amine is significantly less polar and no longer ionic, rendering it much more soluble in less polar organic solvents (like diethyl ether or ethyl acetate) and less soluble in water.[7][8] This relationship is a powerful tool in experimental work, often exploited during chemical extractions for product purification.[8]
Caption: pH-dependent solubility and phase preference.
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, precise quantitative data requires rigorous experimental determination. The isothermal shake-flask method is a gold-standard technique for this purpose.[5][6]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific, controlled temperature.
Materials
-
This compound (purity >98%)
-
Analytical grade organic solvents
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve correlating signal (peak area or absorbance) with concentration.
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure the solution reaches equilibrium. A preliminary time-course study can determine the minimum time required.[6]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed.[6]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any microscopic particulates. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the standard curve.
-
Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.
-
Data Analysis: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as mean ± standard deviation (e.g., in mg/mL or mol/L).
Caption: Workflow for isothermal solubility determination.
Conclusion
The solubility of this compound is governed primarily by its ionic character. It exhibits high solubility in polar protic solvents, limited solubility in polar aprotic media, and is practically insoluble in nonpolar organic solvents. This profile is critically dependent on pH, as conversion to the free base form inverts its solubility characteristics, favoring less polar solvents. For applications in synthesis, purification, and formulation, a quantitative understanding is paramount. The experimental protocol detailed herein provides a reliable framework for generating the precise data needed to optimize reaction conditions, streamline purification workflows, and accelerate drug development programs.
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2,4-Dimethoxybenzylamine hydrochloride NMR spectrum analysis
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2,4-Dimethoxybenzylamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, the ability to unambiguously determine the structure and purity of a molecule is paramount. This compound is a versatile chemical intermediate utilized in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders and neurotransmitter systems.[1] Its structural integrity is critical to the success of these synthetic pathways.
This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic environment and its spectral features, grounding our interpretation in the fundamental principles of NMR.
Molecular Structure and Electronic Environment
To interpret the NMR spectrum, we must first understand the molecule's structure and the distinct chemical environments of its constituent atoms. This compound possesses a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups and an aminomethyl (-CH₂NH₃⁺) group. The amine is protonated due to the hydrochloride salt form, which significantly influences the chemical shifts of adjacent protons.
Below is the annotated structure of this compound, with protons and carbons labeled for the subsequent spectral analysis.
Caption: Figure 2. Experimental workflow from sample preparation to structural verification.
Data Acquisition and Validation
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Trustworthiness through 2D NMR: To create a self-validating dataset, further experiments are recommended:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H5 and H6 (ortho coupling) and a weaker cross-peak between H5 and H3 (meta coupling), confirming their spatial relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals for H3, H5, H6, and the benzylic protons to their corresponding carbon signals (C3, C5, C6, and C7), validating the assignments in both spectra.
-
Conclusion
The NMR spectrum of this compound presents a distinct and interpretable set of signals that are fully consistent with its molecular structure. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the methoxy substituents. The presence of the hydrochloride salt protonates the amine, shifting the -NH₃⁺ and adjacent -CH₂- protons significantly downfield. By employing a systematic approach that combines 1D and 2D NMR techniques with meticulous experimental practice, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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An In-depth Technical Guide to the Infrared Spectrum of 2,4-Dimethoxybenzylamine Hydrochloride
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,4-dimethoxybenzylamine hydrochloride (C₉H₁₄ClNO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features, the rationale behind experimental choices, and a robust protocol for obtaining high-quality, reproducible data.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of chemical compounds. By probing the vibrational modes of molecules, it provides a unique "fingerprint" that is highly specific to a compound's functional groups and overall structure. For a molecule like this compound, a key intermediate in various synthetic pathways, IR spectroscopy serves as a rapid and reliable method for identity confirmation, purity assessment, and quality control.
The molecule's structure, featuring a substituted aromatic ring, two methoxy groups, and a primary amine salt, presents a rich and informative IR spectrum. This guide will deconstruct this spectrum, correlating each major absorption band to its corresponding molecular vibration, and provide the procedural knowledge necessary to generate this data accurately.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid crystalline material like this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][2] While ATR offers speed and simplicity, the KBr method remains a classic and valuable technique. However, for hydrochloride salts, it introduces a critical variable that must be addressed for scientific integrity.
The Challenge of Hydrochloride Salts with KBr
Potassium bromide (KBr) is the most common matrix for solid-state IR analysis due to its transparency in the mid-IR range (typically 4000 to 400 cm⁻¹) and its ability to form a clear, solid disc under pressure.[3] However, a potential pitfall exists when analyzing hydrochloride salts. An ion-exchange reaction can occur between the chloride ions of the sample and the bromide ions of the matrix.[4] This in-situ chemical reaction alters the sample, leading to a distorted or entirely incorrect spectrum.
Trustworthiness Pillar: To create a self-validating system, one must recognize and mitigate this potential artifact. The recommended approach is to use Potassium Chloride (KCl) as the matrix material.[4] Since the anion in the matrix (Cl⁻) is the same as the sample's counter-ion, any ion exchange results in no net change to the sample's structure, ensuring the resulting spectrum is authentic.[4] Alternatively, the ATR technique, which analyzes the sample directly without a matrix, completely bypasses this issue.[1][2]
Detailed Protocol: The KBr/KCl Pellet Method
This protocol ensures the creation of a high-quality pellet, minimizing scattering and maximizing spectral clarity.[5]
-
Material Preparation:
-
Gently grind ~1-2 mg of this compound into a fine powder using an agate mortar and pestle.[3][6]
-
Separately, place ~100-200 mg of spectroscopy-grade, dry KCl powder into the mortar.[3][5] The sample-to-matrix ratio of approximately 1:100 is critical for achieving optimal peak intensity without saturation.[6]
-
Causality: The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 µm) to prevent light scattering, which can cause distorted baselines and peak shapes.[5]
-
-
Homogenization:
-
Add the powdered sample to the KCl in the mortar.
-
Triturate the mixture rapidly and thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KCl matrix.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply a vacuum for several minutes to remove trapped air and moisture, which can cause cloudy pellets and interfere with the spectrum.[3]
-
Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[3] This immense pressure causes the KCl to undergo plastic deformation, fusing into a transparent disc that encases the sample particles.[3]
-
Carefully release the pressure and extract the transparent pellet from the die.
-
-
Spectral Acquisition:
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the KBr/KCl pellet preparation workflow.
Caption: Workflow for preparing a KCl pellet for FTIR analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of this compound is a composite of the vibrations from its constituent functional groups. The formation of the hydrochloride salt profoundly influences the appearance of the amine group's absorptions.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Description | Structural Assignment |
| N-H Stretching (Ammonium Salt) | ~3200–2800 | Strong, very broad, often with multiple sub-peaks (combination bands) | -NH₃⁺ Stretch |
| Aromatic C-H Stretching | ~3100–3030 | Weak to Medium | =C-H Stretch on Benzene Ring |
| Aliphatic C-H Stretching | ~2980–2850 | Medium | -CH₂- and -OCH₃ Asymmetric & Symmetric Stretches |
| N-H Bending (Ammonium Salt) | ~1610–1500 | Medium to Strong, Asymmetric and Symmetric Bending | -NH₃⁺ Bend |
| Aromatic C=C Stretching | ~1615 & ~1510 | Medium to Strong, characteristic of the benzene ring | C=C Ring Stretch |
| C-O-C Asymmetric Stretching | ~1265 | Strong | Aryl-Alkyl Ether Stretch |
| C-O-C Symmetric Stretching | ~1035 | Strong | Aryl-Alkyl Ether Stretch |
| Aromatic C-H Out-of-Plane (o.o.p.) Bending | ~835 | Strong, characteristic of 1,2,4-trisubstitution | =C-H o.o.p. Bend |
Detailed Analysis:
-
The Ammonium (-NH₃⁺) Region (3200-2800 cm⁻¹): The most prominent feature for this salt is the very broad and strong absorption band centered around 3000 cm⁻¹. This is characteristic of the N-H stretching vibrations in a primary ammonium cation.[7] Unlike the sharp, distinct peaks of a free primary amine (which appear around 3400-3300 cm⁻¹), the hydrogen bonding between the -NH₃⁺ cation and the Cl⁻ anion causes significant peak broadening.[7][8] This broad feature often overlaps with the C-H stretching vibrations.
-
C-H Stretching Region (3100-2850 cm⁻¹): Within the broad ammonium envelope, sharper peaks corresponding to C-H stretches can be resolved. Weak absorptions above 3000 cm⁻¹ are due to the C-H bonds on the aromatic ring.[9][10] More intense peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric stretching of the methylene (-CH₂) and methoxy (-OCH₃) groups.
-
Fingerprint Region (1650-650 cm⁻¹): This region contains a wealth of structural information.
-
N-H Bending (~1610-1500 cm⁻¹): The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear here as medium-to-strong bands.[8][11]
-
Aromatic C=C Stretching (~1615 & ~1510 cm⁻¹): Two sharp, strong bands are expected for the carbon-carbon stretching vibrations within the benzene ring, which is typical for substituted benzenes.[9][12]
-
Ether C-O Stretching (~1265 & ~1035 cm⁻¹): The two methoxy groups give rise to very strong and characteristic C-O stretching bands. The asymmetric stretch (aryl-O bond) is typically found at a higher wavenumber (~1265 cm⁻¹), while the symmetric stretch (O-alkyl bond) appears at a lower wavenumber (~1035 cm⁻¹).[12] These two strong absorptions are highly diagnostic for the presence of the dimethoxy substitution pattern.
-
Aromatic C-H Bending (~835 cm⁻¹): The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring.[12] For a 1,2,4-trisubstituted ring, a strong band is expected in the 880-800 cm⁻¹ region, confirming the arrangement of the substituents.[12]
-
Conclusion
The infrared spectrum of this compound is a definitive analytical tool for its identification. The key diagnostic features are the exceptionally broad -NH₃⁺ stretching band overlying the C-H stretches, the characteristic N-H bending modes, two strong C=C aromatic ring stretches, two very strong C-O ether stretches, and a strong out-of-plane bending band confirming the 1,2,4-trisubstitution pattern. Adherence to a scientifically rigorous protocol, particularly the use of a KCl matrix or the ATR technique to prevent ion-exchange artifacts, is paramount for obtaining trustworthy and accurate spectral data. This comprehensive approach ensures that the resulting spectrum serves as a reliable and validatable molecular fingerprint.
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What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis . Kintek Press. [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS . Research Article. [Link]
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KBr Pellet Method - Comparison of KBr and KCl Pellet Methods . Shimadzu. [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy? . AZoM. [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]
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Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study . International Journal of Engineering Research & Management Technology. [Link]
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An In-Depth Technical Guide to the Purity and Analysis of 2,4-Dimethoxybenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2,4-Dimethoxybenzylamine hydrochloride is a pivotal intermediate in medicinal chemistry and pharmaceutical development, valued for its role in the synthesis of a wide array of bioactive molecules.[1] Its utility spans from neuroscience research to the development of novel therapeutics.[1] The purity of this reagent is paramount, as even trace impurities can have profound effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive framework for the analysis of this compound, detailing not just the methodologies but the scientific rationale underpinning each step. We will explore the landscape of potential impurities, from synthesis byproducts to degradation products, and present a multi-faceted analytical strategy for their detection and quantification. This document is intended to be a practical resource for researchers and quality control professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Chemical Landscape of this compound: A Foundation for Analysis
This compound is a salt of the corresponding free base, 2,4-Dimethoxybenzylamine. The hydrochloride form generally offers improved stability and handling characteristics.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄ClNO₂ | [2][3][4] |
| Molecular Weight | 203.67 g/mol | [2][3][4] |
| Appearance | Yellow crystalline powder | [5] |
| CAS Number | 20781-21-9 | [2][4] |
Understanding the synthetic pathways to 2,4-Dimethoxybenzylamine is crucial for predicting potential process-related impurities. Two common routes include:
-
Reductive Amination of 2,4-Dimethoxybenzaldehyde: This involves the reaction of the aldehyde with an amine source, followed by reduction.
-
Reduction of 2,4-Dimethoxybenzonitrile: A nitrile group is reduced to a primary amine.[6][7][8]
Each of these pathways presents a unique set of potential impurities, including unreacted starting materials, intermediates, and byproducts from side reactions.
The Impurity Profile: A Critical Consideration
A thorough understanding of potential impurities is the cornerstone of a robust analytical control strategy. Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include:
-
Unreacted Starting Materials: Such as 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzonitrile.
-
Intermediates: For example, the imine intermediate in reductive amination.
-
Byproducts: Resulting from side reactions, such as over-alkylation or dimerization.
-
-
Degradation Products: These form during storage or under stress conditions (e.g., exposure to light, heat, or reactive agents).[9][10][11] Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.[9][10][12]
-
Residual Solvents: Organic volatile impurities used in synthesis or purification.[5][13]
-
Elemental Impurities: Trace metals that may be introduced from catalysts, reagents, or equipment.[2][14][15][16][17]
Chromatographic Purity Assessment: The Workhorse of Quality Control
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally stable compounds like this compound. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.
Proposed Stability-Indicating Reversed-Phase HPLC Method
The following method is proposed as a starting point for the analysis of this compound. Method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure its suitability for its intended purpose.[3][4]
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to ensure the amine is protonated and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | A wavelength where the dimethoxybenzyl moiety exhibits strong absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Diagram 1: HPLC Analysis Workflow
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An In-Depth Technical Guide to the Stability and Storage of 2,4-Dimethoxybenzylamine Hydrochloride
Introduction
2,4-Dimethoxybenzylamine hydrochloride is a pivotal intermediate in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a benzylamine core with two methoxy groups, imparts desirable reactivity and solubility characteristics, making it a valuable building block in the synthesis of novel bioactive molecules and pharmaceuticals, particularly those targeting the central nervous system.[1] Given its role in complex, multi-step syntheses, ensuring the stability and purity of this reagent is paramount. Degradation of the starting material can lead to inconsistent reaction outcomes, the formation of unwanted byproducts, and compromised purity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive technical overview of the stability profile of this compound. It is designed for researchers, scientists, and drug development professionals who handle this compound. We will explore the intrinsic chemical properties that dictate its stability, outline field-proven storage and handling protocols, detail potential degradation pathways, and provide methodologies for assessing its stability over time.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in predicting its behavior and establishing appropriate storage conditions. As a hydrochloride salt of a primary amine, its properties are distinct from its free-base form. The salt form generally confers greater stability, particularly against oxidative degradation, and improved handling characteristics as a solid.
| Property | Value | Source(s) |
| CAS Number | 20781-21-9 | [],[1] |
| Molecular Formula | C₉H₁₄ClNO₂ | [] |
| Molecular Weight | 203.67 g/mol | [],[1] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Melting Point | 188-190 °C | [1] |
| Purity | Typically ≥97-98% | [],[1] |
Key Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several environmental factors. The primary concerns for a solid amine salt are moisture, heat, light, and exposure to incompatible chemicals. Understanding these factors is crucial for maintaining the compound's integrity.
Hygroscopicity and Hydrolytic Stability
Causality: Amine hydrochlorides are salts and often exhibit hygroscopicity, meaning they can readily absorb moisture from the atmosphere.[4][5] This is a critical stability concern. The absorbed water can act as a solvent, potentially enabling degradation reactions, or simply cause the solid to clump, which complicates accurate weighing and handling. While the hydrochloride salt is generally stable against hydrolysis, excessive moisture can alter its physical state and is poor practice for maintaining a reference-grade reagent. For instance, benzylamine hydrochloride (a related compound) is classified as "very hygroscopic".[3]
Recommendation: The compound must be stored in a desiccated environment.
Thermal Stability
Causality: this compound possesses a relatively high melting point (188-190 °C), suggesting good thermal stability under standard laboratory conditions.[1] However, like most organic molecules, prolonged exposure to elevated temperatures can accelerate degradation. Thermal degradation pathways can be complex, potentially involving decomposition of the amine salt or side reactions.[6][7] For long-term storage, adhering to recommended temperature ranges is essential to minimize the risk of slow, cumulative degradation that might not be immediately apparent.
Recommendation: Avoid exposure to high heat. Storage at controlled room temperature is generally sufficient.
Photostability
Causality: The benzene ring in the molecule contains a chromophore that can absorb UV light. This absorption of energy can promote electrons to an excited state, making the molecule susceptible to photodegradation.[8] The International Council for Harmonisation (ICH) guideline Q1B outlines standardized procedures for photostability testing, which involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[1][9] While specific photostability data for this compound is not publicly available, its aromatic structure warrants caution.
Recommendation: Protect the compound from light during storage and handling.
Oxidative Stability
Causality: Primary aromatic amines are susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or light.[10][11][12] This process can lead to the formation of colored impurities, often resulting in the material turning yellow or brown over time.[13] The formation of the hydrochloride salt significantly passivates the lone pair of electrons on the nitrogen atom, substantially reducing its susceptibility to oxidation compared to the free base. However, strong oxidizing agents remain a primary incompatibility.
Recommendation: Store under an inert atmosphere for long-term or reference-grade storage. Avoid contact with strong oxidizing agents.
Visualization of Stability Factors
The following diagram illustrates the key environmental factors that can impact the stability of this compound and the potential consequences.
Caption: Key environmental factors influencing the stability of the compound.
Recommended Storage and Handling Protocols
Based on the stability profile, a multi-faceted approach to storage and handling is required to preserve the quality of this compound.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store at controlled room temperature (10°C to 25°C). | Prevents thermal degradation and minimizes kinetic rates of other potential degradation reactions. | [],[9] |
| Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert gas (e.g., Argon, Nitrogen). | Prevents moisture uptake (hygroscopicity) and minimizes exposure to atmospheric oxygen, reducing oxidative degradation. | [8] |
| Light | Store in an amber or opaque container in a dark place (e.g., a cabinet). | Protects the light-sensitive aromatic structure from photodegradation. | [14] |
| Moisture | Store in a dry, well-ventilated place. Use of a desiccator is recommended for opened containers. | Amine hydrochlorides can be hygroscopic. Preventing moisture absorption is critical to maintaining physical and chemical integrity. | [8],[3] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Strong oxidizers can degrade the compound. Strong bases will deprotonate the hydrochloride salt to form the more reactive and less stable free amine. | [8] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. | The compound is an irritant, causing skin, eye, and respiratory irritation. | [10] |
Experimental Protocols for Stability Assessment
To ensure the ongoing quality of this compound, particularly for critical applications, researchers can perform stability studies. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[15][16]
Accelerated Stability Study Workflow
This protocol describes a forced degradation or accelerated stability study designed to quickly assess the compound's stability under stressed conditions.[17][18]
Visualization of Stability Study Workflow
Caption: Workflow for an accelerated stability assessment study.
Step-by-Step Methodology:
-
Initial Analysis (T=0):
-
Thoroughly characterize a new batch of this compound.
-
Record its physical appearance (color, form).
-
Perform purity analysis using a validated, stability-indicating HPLC method (see Protocol 4.2). This establishes the baseline purity.
-
-
Sample Preparation:
-
Aliquot approximately 10-20 mg of the compound into several small, inert glass vials.
-
For photostability testing, use transparent glass vials. For thermal/humidity testing, the vial material should be inert, and the vials should be loosely capped to allow for atmospheric exposure if desired.
-
-
Stress Conditions:
-
Thermal/Humidity: Place a set of vials in a stability chamber set to accelerated conditions, such as 40°C and 75% relative humidity (RH).[17]
-
Photostability: Place a second set of vials in a photostability chamber and expose them to light conditions as specified in ICH Q1B guidelines.[1][19] A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber to differentiate between thermal and light-induced degradation.
-
Control: Store a reference set of vials under the recommended long-term storage conditions (e.g., room temperature, protected from light, in a desiccator).
-
-
Time Points:
-
Withdraw one vial from each stress condition and the control condition at predetermined intervals (e.g., 1 week, 1 month, 3 months).
-
-
Analysis:
-
At each time point, visually inspect the sample for any changes in color or physical state.
-
Analyze the sample using the established HPLC method to determine the purity and identify any new degradation peaks.
-
-
Data Evaluation:
-
Compare the purity results and chromatograms from the stressed samples to the T=0 and control samples.
-
A significant decrease in the main peak's area percentage or the appearance of new peaks indicates degradation.
-
Protocol: Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a standard and effective technique for assessing the purity of aromatic compounds like this one.[20]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
35-40 min: Column equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
Self-Validation: This method is considered stability-indicating because the gradient elution is designed to separate the relatively polar parent compound from potentially less polar or more polar degradation products that may form under stress. The appearance of new, well-resolved peaks in chromatograms of stressed samples validates its ability to "indicate" instability.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While the compound is generally stable as a solid salt, its quality can be compromised by exposure to moisture, light, high temperatures, and incompatible chemicals. Its hygroscopic nature and photosensitivity are the most significant practical concerns.
By implementing the stringent storage and handling protocols outlined in this guide—namely, storing the compound in tightly sealed, opaque containers in a cool, dry, and well-ventilated environment—users can significantly extend its shelf life and ensure its reliability. For critical applications, periodic stability assessment using a validated analytical method like HPLC is a prudent measure to verify purity and performance over time. Adherence to these principles will ensure reproducible results and contribute to the overall success of the scientific endeavors in which this valuable reagent is employed.
References
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PubChem. This compound. [Online] Available at: [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Online] Available at: [Link]
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Chemical Label for this compound. [Online] Available at: [Link] (Note: Direct link to a specific label image is not available, but hazard information is consistent across sources).
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- Laha, S., & Luthy, R. G. (2011). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology.
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Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Online] Available at: [Link]
- National Center for Biotechnology Information. (2022). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Online] Available at: [Link]
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Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Online] Available at: [Link]
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ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Online] Available at: [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Online] Available at: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Online] Available at: [Link]
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National Pharmaceutical Regulatory Agency (NPRA). GUIDELINE FOR STABILITY DATA. [Online] Available at: [Link]
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Eurofins Nederland. Stability Testing - Pharmaceutical Products. [Online] Available at: [Link]
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Sciencemadness Wiki. Benzylamine. [Online] Available at: [Link]
- Aydin, M., & Barim, G. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Journal of the Turkish Chemical Society, Section A: Chemistry.
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The Amine Group in 2,4-Dimethoxybenzylamine Hydrochloride: A Technical Guide to Reactivity and Application
This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of the primary amine group in 2,4-Dimethoxybenzylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of this versatile reagent. We will delve into the electronic and steric factors governing its reactivity, explore its key chemical transformations, and provide detailed protocols for its application as a crucial protecting group in complex organic synthesis.
Introduction: The Strategic Importance of 2,4-Dimethoxybenzylamine
This compound is a vital intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] Its utility stems from the nuanced reactivity of its primary amine, which is significantly influenced by the electronic properties of the dimethoxy-substituted benzene ring. This unique structure not only modulates the nucleophilicity of the amine but also provides a convenient handle for its subsequent removal under specific and mild conditions. The 2,4-dimethoxybenzyl (DMB) moiety is a cornerstone in modern protective group chemistry, particularly in the intricate multi-step synthesis of peptides and other complex molecular architectures where precise control over reactive sites is paramount.[3][4] This guide will illuminate the chemical principles that make 2,4-dimethoxybenzylamine a strategic choice in the synthetic chemist's toolkit.
Unraveling the Reactivity: Electronic and Steric Influences
The reactivity of the amine group in 2,4-dimethoxybenzylamine is a direct consequence of the electronic and steric environment created by the 2,4-dimethoxybenzyl group.
Electronic Effects: The two methoxy groups on the benzene ring are strong electron-donating groups. Through resonance, they increase the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the benzylic amine.[5] This heightened reactivity makes the amine an effective nucleophile in a variety of chemical transformations. Furthermore, these electron-donating groups play a crucial role in stabilizing the carbocation intermediate that forms during the acidic cleavage of the DMB group, facilitating its removal under mild conditions.[6][7]
Steric Effects: While electronically activated, the benzyl group does introduce some steric bulk around the amine functionality. This steric hindrance can influence the regioselectivity of certain reactions and, in the context of protecting groups, can shield the protected amine from unwanted side reactions.[8][9] The interplay of these electronic and steric factors is a key consideration in designing synthetic routes utilizing this reagent.[10]
Key Chemical Transformations of the Amine Group
The nucleophilic nature of the amine in 2,4-dimethoxybenzylamine allows it to participate in a range of important chemical reactions.
N-Alkylation and Reductive Amination
The primary amine can be readily alkylated to form secondary or tertiary amines. A particularly mild and efficient method for forming N-DMB bonds is through reductive amination with aldehydes or ketones.[3][5] This reaction typically proceeds via the formation of a Schiff base intermediate, which is then reduced in situ.
Experimental Protocol: Reductive Amination with 2,4-Dimethoxybenzaldehyde [3]
This protocol describes a general procedure for the protection of a primary amine using reductive amination.
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
N-Acylation
The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental to many synthetic pathways, including peptide synthesis where the DMB group can be used to protect the side chains of asparagine and glutamine.[11]
Schiff Base Formation
2,4-Dimethoxybenzylamine can condense with aldehydes and ketones to form Schiff bases (imines).[12][13] These compounds are valuable intermediates in organic synthesis and have also been investigated for their biological activities.[14][15] The formation of Schiff bases is a reversible reaction that is typically carried out under conditions that allow for the removal of water.[16]
The 2,4-Dimethoxybenzyl (DMB) Group: A Versatile Protecting Group
One of the most significant applications of 2,4-dimethoxybenzylamine is in the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group for amines.[3] The DMB group offers a unique combination of stability under a range of conditions and facile removal under specific, mild protocols, providing orthogonality in complex synthetic strategies.[3][17]
Introduction of the DMB Protecting Group
The DMB group is typically introduced via direct alkylation with 2,4-dimethoxybenzyl chloride or through reductive amination as previously described.[3][17]
Experimental Protocol: DMB Protection of a Primary Amine with 2,4-Dimethoxybenzyl Chloride [17]
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM.
-
Add triethylamine or DIPEA and stir for 5 minutes at room temperature.
-
Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the DMB Group
The key advantage of the DMB protecting group is its susceptibility to cleavage under mild acidic or oxidative conditions.[3] This allows for selective deprotection in the presence of other sensitive functional groups.
The DMB group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA).[3][18] The electron-rich nature of the dimethoxybenzyl ring facilitates this cleavage by stabilizing the resulting carbocation.[6] To prevent side reactions from this reactive carbocation, scavengers like triisopropylsilane (TIS) are often added to the cleavage cocktail.[6][18]
Caption: Workflow for acidic deprotection of a DMB-protected amine.
Experimental Protocol: Acidic Deprotection of an N-DMB Amine [3][17]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS), 2.5-5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in DCM.
-
Add the scavenger to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product.
An alternative and orthogonal method for DMB group removal is through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][19] This method is particularly useful when acid-sensitive groups are present in the molecule. The reaction proceeds under neutral conditions and is highly selective for the electron-rich DMB group.[19]
Caption: Mechanism of DMB deprotection using DDQ.
Experimental Protocol: Oxidative Deprotection with DDQ [3][19]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water (e.g., 18:1 DCM:water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-DMB-protected amine in a mixture of DCM and water.
-
Add DDQ to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of DMB Deprotection Methods
| Feature | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) |
| Reagent | Trifluoroacetic Acid | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |
| Conditions | Acidic, 0 °C to RT | Neutral, RT |
| Orthogonality | Stable to basic conditions | Stable to acidic and basic conditions |
| Side Products | DMB Cation (requires scavenger) | 2,4-Dimethoxybenzaldehyde |
| Compatibility | Not suitable for acid-labile groups | Compatible with most acid-labile groups |
Applications in Drug Discovery and Development
The unique reactivity profile of 2,4-dimethoxybenzylamine and its derivatives makes them valuable building blocks in the synthesis of pharmaceuticals.[2] They have been employed in the development of anti-HIV-1 agents, antibacterial compounds, and other biologically active molecules.[20][21][22] The ability to introduce and remove the DMB group selectively allows for the construction of complex molecular frameworks with a high degree of control.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[23][24] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23][25] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[26] Store the compound in a tightly closed container in a dry and cool place.[26]
Conclusion
The amine group in this compound possesses a well-defined and predictable reactivity, governed by the electronic and steric properties of the dimethoxybenzyl substituent. This reactivity makes it a valuable nucleophile in a variety of synthetic transformations and, more importantly, enables its use in the form of the versatile DMB protecting group. The ability to introduce and subsequently remove the DMB group under mild and orthogonal conditions provides chemists with a powerful tool for the strategic manipulation of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the full potential of 2,4-dimethoxybenzylamine in their synthetic endeavors.
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The Multifaceted Biological Landscape of 2,4-Dimethoxybenzylamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery
Introduction: The 2,4-Dimethoxybenzylamine Scaffold - A Privileged Motif in Medicinal Chemistry
The 2,4-dimethoxybenzylamine core is a versatile and synthetically accessible scaffold that has garnered significant interest in the field of medicinal chemistry. The presence of two methoxy groups on the phenyl ring profoundly influences the molecule's electronic and steric properties, often enhancing its ability to interact with biological targets.[1] The hydrochloride salt form improves the solubility and handling of these derivatives, making them amenable to a wide range of biological assays and pharmaceutical formulations. This technical guide provides an in-depth exploration of the known and potential biological activities of 2,4-dimethoxybenzylamine hydrochloride derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols for evaluating the therapeutic potential of this promising class of compounds.
Antimicrobial Activities: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 2,4-dimethoxybenzylamine, particularly Schiff bases and thioureas, have emerged as a promising avenue of research.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial action of these derivatives is believed to be multifactorial. The lipophilic nature of the 2,4-dimethoxybenzyl group facilitates passage through the microbial cell membrane. Once inside, these compounds can exert their effects through several mechanisms:
-
Enzyme Inhibition: A key target is glutathione reductase, an essential enzyme for maintaining the intracellular redox balance and protecting the cell from oxidative damage. Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and death.[2]
-
DNA Interaction: The planar aromatic ring and the imine or thiourea functionalities can intercalate with microbial DNA, disrupting replication and transcription processes.[3]
-
Cell Wall Synthesis Inhibition: Some derivatives may interfere with the enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.[4]
Key Derivative Classes and Structure-Activity Relationships (SAR)
Schiff Bases: Formed by the condensation of 2,4-dimethoxybenzylamine with various aldehydes and ketones, Schiff bases offer a modular approach to tuning antimicrobial activity.
-
Electron-donating groups on the aldehyde-derived portion of the molecule, such as additional methoxy or hydroxyl groups, tend to enhance antimicrobial activity. This is likely due to increased electron density on the azomethine nitrogen, which can improve its ability to coordinate with metal ions or interact with biological targets.[2]
-
Heterocyclic aldehydes can introduce additional sites for hydrogen bonding and other interactions, often leading to increased potency.
Thiourea Derivatives: The replacement of the imine group with a thiourea moiety introduces a strong hydrogen bond donor and acceptor, which can significantly alter the biological activity profile.
-
Thiourea derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]
-
The presence of the sulfur atom can also contribute to the molecule's ability to chelate metal ions, which may be a component of their antimicrobial mechanism.
Representative Antimicrobial Data
While specific MIC values for this compound derivatives are not extensively reported in publicly available literature, data from structurally related Schiff bases derived from 2,4-dimethoxybenzaldehyde provide valuable insights into their potential efficacy.
| Derivative Class | Representative Derivative (from 2,4-dimethoxybenzaldehyde) | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | N'-(2,4-dimethoxybenzylidene) substituted hydrazide | S. aureus | 0.030 | [7] |
| Schiff Base | N'-(2,4-dimethoxybenzylidene) substituted hydrazide | E. coli | 0.065 | [7] |
| Schiff Base | N'-(2,4-dimethoxybenzylidene) substituted hydrazide | P. aeruginosa | 0.060 | [7] |
| Thiourea Derivative | N-(aryl)-N'-(2-thienyl)-thiourea | Gram-positive bacteria | 31.25 - 62.5 | [8] |
Anticancer Potential: Targeting the Hallmarks of Cancer
The 2,4-dimethoxybenzylamine scaffold has also been explored for its potential in developing novel anticancer agents. The cytotoxic effects of these derivatives are often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
Mechanisms of Cytotoxicity
The anticancer activity of 2,4-dimethoxybenzylamine derivatives is multifaceted and can involve:
-
Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.
-
Cell Cycle Arrest: Derivatives can cause cell cycle arrest at various checkpoints, preventing cancer cells from progressing through the cell division cycle and thereby inhibiting their proliferation.
-
Inhibition of Key Enzymes: As with their antimicrobial activity, inhibition of enzymes like glutathione reductase can induce oxidative stress, to which cancer cells are particularly vulnerable.
Promising Derivative Classes
Schiff Bases and Hydrazones: These derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The imine or hydrazone linkage provides a rigid backbone for the molecule, which can facilitate binding to target proteins or DNA.[6][9]
Metal Complexes: The coordination of 2,4-dimethoxybenzylamine derivatives to metal ions (e.g., copper, palladium, ruthenium) can dramatically enhance their anticancer activity.[3][7][10] The metal center can introduce new mechanisms of action, such as redox cycling to generate ROS and direct interaction with DNA.
Illustrative Anticancer Data
Specific IC50 values for this compound derivatives are emerging. The following table presents representative data for related compounds to illustrate their potential.
| Derivative Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | Hydrazone of 2-arenoxybenzaldehyde | PC-3 (Prostate) | 9.389 | [6] |
| Hydrazone | Hydrazone of 2-arenoxybenzaldehyde | A-549 (Lung) | 13.39 | [6] |
| Oxadiazole | Oxadiazole from 2-arenoxybenzaldehyde hydrazone | MDA-MB-231 (Breast) | 22.73 | [6] |
| Metal Complex | Ruthenium(II) flavone complex | MCF-7 (Breast) | 66.15 | [11] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can slow or halt this process. While research in this area for 2,4-dimethoxybenzylamine derivatives is still in its early stages, the structural features of this scaffold suggest potential for neuroprotection.
Plausible Mechanisms of Neuroprotection
The potential neuroprotective effects of 2,4-dimethoxybenzylamine derivatives may stem from:
-
Antioxidant Activity: By scavenging free radicals or inhibiting enzymes that produce them (such as through glutathione reductase inhibition), these compounds could protect neurons from oxidative stress, a key contributor to neurodegeneration.[12]
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Derivatives that can modulate inflammatory pathways in the brain could reduce neuronal damage.
-
Inhibition of Apoptosis: By interfering with the apoptotic cascade in neurons, these compounds could prevent neuronal cell death.[13][14]
Conceptual Framework for Neuroprotection
The development of 2,4-dimethoxybenzylamine derivatives as neuroprotective agents could focus on designing molecules that can cross the blood-brain barrier and modulate key pathways involved in neuronal survival. Amide and thiourea derivatives are of particular interest due to their hydrogen bonding capabilities, which can facilitate interactions with protein targets in the central nervous system.[11]
Experimental Protocols: A Practical Guide to Evaluation
Synthesis of 2,4-Dimethoxybenzylamine Derivatives (General Procedures)
1. Synthesis of Schiff Base Derivatives: A common method involves the condensation reaction between 2,4-dimethoxybenzylamine and a substituted aldehyde.[15]
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a base (e.g., sodium hydroxide or triethylamine) to neutralize the hydrochloride and free the amine.
-
Add an equimolar amount of the desired aldehyde.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to allow the Schiff base product to precipitate.
-
Collect the product by filtration, wash with a cold solvent, and purify by recrystallization.
2. Synthesis of Thiourea Derivatives: These can be synthesized by reacting 2,4-dimethoxybenzylamine with an appropriate isothiocyanate.
-
Dissolve 2,4-dimethoxybenzylamine in a polar aprotic solvent (e.g., acetonitrile or acetone).
-
Add an equimolar amount of the desired isothiocyanate.
-
Stir the reaction mixture at room temperature for several hours.
-
The thiourea derivative often precipitates out of the solution and can be collected by filtration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][14]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Glutathione Reductase Activity
The activity of glutathione reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.[1][2]
-
Prepare a reaction mixture containing phosphate buffer, EDTA, and NADPH.
-
Add the enzyme (glutathione reductase) and the test compound (inhibitor) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, oxidized glutathione (GSSG).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.
Visualizing the Concepts: Diagrams and Workflows
General Synthetic Scheme for 2,4-Dimethoxybenzylamine Derivatives
Caption: Synthetic routes to Schiff base and thiourea derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for synthesis and biological evaluation.
Conceptual Mechanism of Apoptosis Induction
Caption: Apoptosis induction by 2,4-dimethoxybenzylamine derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The available data on structurally related compounds strongly suggest their potential as antimicrobial, anticancer, and neuroprotective agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening.
Future research should focus on:
-
Systematic SAR studies to optimize the biological activity of 2,4-dimethoxybenzylamine derivatives.
-
Elucidation of specific molecular targets to gain a deeper understanding of their mechanisms of action.
-
In vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
-
Development of novel derivatives , such as metal complexes and conjugates with other bioactive molecules, to enhance therapeutic potential.
This technical guide serves as a foundation for researchers and drug development professionals to explore the rich biological landscape of this compound derivatives and to unlock their potential for the treatment of a wide range of diseases.
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The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of synthetic building blocks is paramount to achieving molecular complexity and diversity. Among these, 2,4-Dimethoxybenzylamine hydrochloride has emerged as a cornerstone reagent, prized for its unique electronic properties and versatile reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of this compound in medicinal chemistry. We will delve into its critical applications as a protecting group, a key reactant in powerful multicomponent reactions, and a foundational element in the synthesis of complex heterocyclic scaffolds. This guide will not only present established protocols but also elucidate the underlying chemical principles that govern its utility, empowering chemists to leverage this reagent to its full potential in the quest for novel therapeutics.
Introduction: Unveiling a Versatile Workhorse
This compound is a commercially available aromatic amine that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structure, featuring a benzylamine core substituted with two electron-donating methoxy groups at the 2- and 4-positions, bestows upon it a unique combination of reactivity and stability.[3] These electronic characteristics are central to its utility, rendering the benzyl group highly susceptible to cleavage under specific conditions, a property masterfully exploited in protecting group strategies.[4] Furthermore, the primary amine functionality serves as a versatile handle for the construction of a myriad of carbon-nitrogen bonds, making it an invaluable synthon for the assembly of complex molecular architectures.[1] This guide will explore the pivotal applications of this reagent, providing both theoretical insights and practical, field-proven protocols.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of 2,4-Dimethoxybenzylamine and its hydrochloride salt are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ (base) | [5] |
| Molecular Weight | 167.21 g/mol (base) | [6] |
| Appearance | Colorless to light yellow liquid (base) | [5] |
| Boiling Point | 140 °C @ 1 mmHg | [5] |
| Density | 1.113 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.549 | [5] |
| Molecular Formula (HCl salt) | C₉H₁₄ClNO₂ | |
| Molecular Weight (HCl salt) | 203.67 g/mol |
The 2,4-Dimethoxybenzyl (DMB) Group: An Acid-Labile Protecting Group for Amines
The protection of amine functionalities is a recurrent theme in multistep organic synthesis. The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other sensitive functional groups. The 2,4-dimethoxybenzyl (DMB) group, derived from 2,4-dimethoxybenzylamine, excels in this capacity, particularly for the protection of primary and secondary amines.
The causality behind its efficacy lies in the electronic nature of the dimethoxy-substituted aromatic ring. The two methoxy groups, acting as strong electron-donating groups through resonance, significantly increase the electron density of the benzene ring. This electronic enrichment stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby facilitating a facile deprotection under mild acidic conditions.[4] This high acid lability is the cornerstone of its utility, allowing for orthogonal deprotection strategies in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., hydrogenolysis for a standard benzyl group).
Experimental Protocol: Protection of a Primary Amine
This protocol outlines a general and reliable procedure for the N-protection of a primary amine using 2,4-dimethoxybenzyl chloride. The system is self-validating as the reaction progress can be easily monitored by thin-layer chromatography (TLC), and the product is readily purified.
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in anhydrous DCM.
-
Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,4-dimethoxybenzyl chloride in anhydrous DCM.
-
Add the 2,4-dimethoxybenzyl chloride solution dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Experimental Protocol: Deprotection of an N-DMB Protected Amine
The hallmark of the DMB protecting group is its straightforward removal under mild acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficiency and clean conversion.
Materials:
-
N-(2,4-dimethoxybenzyl) protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-DMB protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the TFA solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
The deprotected amine can then be isolated from the appropriate layer after further workup depending on its properties.[4][7]
Caption: The Ugi four-component reaction utilizing 2,4-dimethoxybenzylamine as the amine component.
Tandem Ugi/Robinson-Gabriel Synthesis of Trisubstituted Oxazoles
A particularly elegant application of 2,4-dimethoxybenzylamine is its use as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel reaction sequence for the synthesis of 2,4,5-trisubstituted oxazoles. [3][5]In this process, the initial Ugi product, containing the DMB-protected nitrogen, undergoes an acid-mediated cyclodehydration. The DMB group is cleaved in situ, and the resulting primary amide participates in the cyclization to form the oxazole ring. This one-pot transformation provides a highly efficient route to a privileged heterocyclic scaffold found in numerous biologically active compounds.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The tetrahydroisoquinoline motif is a common feature in a vast number of alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The Pictet-Spengler reaction is a classic and powerful method for the construction of this heterocyclic system, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. [8][9] The electron-rich nature of the 2,4-dimethoxy-substituted aromatic ring in a β-phenylethylamine derivative derived from 2,4-dimethoxybenzylamine would be expected to significantly facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction. This allows the reaction to proceed under milder conditions and often with higher yields compared to less activated systems. While specific protocols starting directly from 2,4-dimethoxybenzylamine require a two-step process (alkylation to form the β-phenylethylamine followed by the Pictet-Spengler cyclization), the principle remains a potent strategy for accessing dimethoxy-substituted tetrahydroisoquinolines. These scaffolds are valuable intermediates in the synthesis of various bioactive molecules, including analogues of the antischistosomal drug Praziquantel. [10]
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- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. researchgate.net [researchgate.net]
2,4-Dimethoxybenzylamine Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and high yields in the construction of complex molecular architectures. 2,4-Dimethoxybenzylamine hydrochloride has emerged as a cornerstone reagent, valued for its unique electronic properties that render it a versatile precursor for amine protection, heterocycle synthesis, and specialized applications in peptide chemistry. The two electron-donating methoxy groups on the aromatic ring significantly influence the reactivity of the benzylamine moiety, enabling its introduction under mild conditions and, more critically, its facile cleavage under specific acidic or oxidative protocols. This guide provides an in-depth examination of the core applications of this compound, moving beyond simple procedural outlines to explain the underlying mechanistic principles and causal factors that govern its utility. We will explore its role in forming the acid-labile 2,4-dimethoxybenzyl (DMB) protecting group, its application as a structural scaffold in the synthesis of pharmacologically relevant isoquinolines, and its specialized use in overcoming aggregation in solid-phase peptide synthesis. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively integrate this building block into their synthetic strategies.
Core Attributes of this compound
2,4-Dimethoxybenzylamine is an aromatic amine that is typically supplied and stored as its hydrochloride salt to improve stability and handling.[1][2] The free base is a liquid, while the hydrochloride salt is a crystalline solid with a melting point of 188-190°C.[3][4] The true value of this reagent lies in the electronic properties conferred by the two methoxy groups at the 2- and 4-positions of the phenyl ring. These groups are strongly electron-donating, which significantly increases the electron density of the aromatic ring. This electronic enrichment is the primary causal factor behind the benzyl group's heightened susceptibility to cleavage by acid or oxidation compared to an unsubstituted benzyl or even a mono-methoxy substituted p-methoxybenzyl (PMB) group.[5][6]
| Property | Value | Source |
| CAS Number | 20781-21-9 | [3] |
| Molecular Formula | C₉H₁₃NO₂·HCl | [3] |
| Molecular Weight | 203.67 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 188-190 °C | [3] |
| Purity | Typically ≥97% | [3][8] |
Strategic Application in Amine Protection Chemistry
The temporary masking of a reactive amine is a fundamental strategy in multi-step synthesis. The 2,4-dimethoxybenzyl (DMB) group, installed using 2,4-dimethoxybenzylamine, is a premier choice for protecting primary and secondary amines due to its robustness under basic and nucleophilic conditions, coupled with its predictable and gentle removal.[9]
The core principle behind the DMB group's utility is its acid lability. The electron-rich aromatic ring readily stabilizes the carbocation intermediate formed during acid-mediated cleavage, drastically lowering the activation energy for deprotection compared to less substituted benzyl groups.[5][10]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,4-Dimethoxybenzylamine as a Versatile Protecting Group in Complex Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Among the arsenal of protective moieties, the 2,4-dimethoxybenzyl (DMB) group, introduced via its hydrochloride salt (2,4-dimethoxybenzylamine hydrochloride), has emerged as a powerful and versatile tool. Its unique electronic properties confer a finely tuned lability, offering a distinct advantage in orthogonal synthesis strategies and in mitigating challenging side reactions, particularly in peptide and medicinal chemistry.[1][2]
This guide provides a comprehensive overview of the DMB protecting group, from its fundamental chemical principles to detailed, field-proven protocols for its application and removal. It is designed to equip the modern chemist with the knowledge to strategically deploy the DMB group to enhance the efficiency, yield, and purity of complex molecular syntheses.
Core Principles: Why Choose the 2,4-Dimethoxybenzyl Group?
The efficacy of the DMB group stems from the electron-donating nature of its two methoxy substituents on the benzyl ring.[3] These groups play a crucial role in stabilizing the benzylic carbocation intermediate formed during acid-catalyzed cleavage, rendering the DMB group significantly more acid-labile than its unsubstituted benzyl (Bn) or even the p-methoxybenzyl (PMB) counterparts.[4] This heightened sensitivity to acid allows for its removal under remarkably mild conditions, a feature that is paramount when working with delicate molecular architectures.
Key Advantages of the DMB Protecting Group:
-
Mild Acid Lability: Readily cleaved by dilute trifluoroacetic acid (TFA), often at room temperature, preserving other acid-sensitive functionalities.[5][6]
-
Oxidative Cleavage Option: Can be removed under neutral conditions using oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), providing an orthogonal deprotection pathway.[3][6]
-
Enhanced Solubility: In the context of peptide synthesis, DMB protection of the peptide backbone has been shown to disrupt interchain hydrogen bonding, thereby reducing aggregation and improving the solubility of "difficult" or long peptide sequences.[7][8]
-
Prevention of Side Reactions: Critically, it serves to sterically hinder unwanted intramolecular reactions, most notably the formation of aspartimide from Asp-Gly sequences in solid-phase peptide synthesis (SPPS).[7][9]
Application Notes: Protection of Key Functional Groups
The DMB group's versatility extends to the protection of several key functional groups encountered in drug development and complex molecule synthesis.
The primary application of 2,4-dimethoxybenzylamine is in the protection of primary and secondary amines, as well as amide nitrogens, particularly within the backbone of peptides.[1][7]
-
Amines: The N-DMB bond is robust under a variety of non-acidic conditions, including exposure to bases and nucleophiles, making it a reliable protector during subsequent synthetic transformations.[5][6]
-
Amides (Peptide Backbone): In Fmoc-based SPPS, incorporating amino acids with a DMB group on the backbone nitrogen (e.g., as a DMB-protected dipeptide) is a standard strategy to overcome aggregation issues and to prevent aspartimide formation.[7][9] The use of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, for instance, has been demonstrated to dramatically increase the purity of peptides prone to this side reaction.[7]
The DMB group can be employed to protect alcohols as DMB ethers. This application leverages the same acid and oxidative lability, offering an alternative to other benzyl-type protecting groups when milder deprotection conditions are required. The deprotection with DDQ is particularly efficient for DMB ethers.[3]
The utility of the DMB group has been extended to other functionalities as well. For example, it has been successfully used to protect the tetrazole moiety in the synthesis of complex pharmaceuticals like Olmesartan Medoxomil, where it proved stable to C-H arylation conditions and was cleaved under mild acidic conditions that left a labile ester intact.[10]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and reaction scale.
This protocol describes the introduction of the DMB group onto a primary amine using the corresponding benzyl chloride, which can be synthesized from 2,4-dimethoxybenzylamine.
Materials:
-
Primary amine substrate
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.2 - 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve DMB-Cl (1.1 eq) in anhydrous DCM.
-
Add the DMB-Cl solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Diagram 1: General Workflow for N-Protection of Amines
Caption: Workflow for the protection of a primary amine using DMB-Cl.
This protocol outlines the cleavage of the DMB group under mild acidic conditions.
Materials:
-
N-DMB protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-DMB protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (typically 10-50% v/v in DCM) to the stirred solution.[6] For particularly sensitive substrates, a lower concentration of TFA (e.g., 1-10%) can be effective.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Note on Scavengers: During acid cleavage, the liberated DMB cation is a potent electrophile. To prevent side reactions with sensitive residues (e.g., Tryptophan, Methionine), especially in peptide synthesis, the addition of a scavenger such as triisopropylsilane (TIS) to the cleavage cocktail is crucial.[7] A typical cleavage cocktail for peptides is TFA/TIS/H₂O (95:2.5:2.5).[11]
Diagram 2: Mechanism of Acidic DMB Deprotection
Caption: Simplified mechanism of TFA-mediated DMB group cleavage.
This protocol provides a general procedure for the orthogonal cleavage of a DMB ether.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM) and Water (e.g., 18:1 v/v)[3]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.[3] The reaction mixture typically turns dark green or brown upon formation of a charge-transfer complex.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture if necessary to remove the reduced DDQ (DDQH₂).
-
Transfer the filtrate to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[3]
Orthogonality and Strategic Applications
The principle of orthogonality is critical in complex synthesis, allowing for the selective deprotection of one functional group while others remain intact.[1][12] The DMB group is a key player in designing such orthogonal strategies.
Table 1: Orthogonality of the DMB Group
| Protecting Group | Typical Cleavage Condition | Stability to DMB Cleavage (TFA) | Stability to DMB Cleavage (DDQ) | Orthogonal? |
| DMB | Mild Acid (TFA) or Oxidation (DDQ) | - | - | - |
| Fmoc | Base (e.g., 20% Piperidine/DMF) | Stable | Stable | Yes |
| Boc | Stronger Acid (e.g., 50% TFA/DCM) | Labile (cleaved simultaneously) | Stable | No (with TFA), Yes (with DDQ) |
| Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Yes |
| TBDMS | Fluoride source (e.g., TBAF) | Stable | Stable | Yes |
| Acetyl (Ac) | Basic or Acidic Hydrolysis | Stable (under mild TFA) | Stable | Yes |
Data synthesized from multiple sources.[1]
This orthogonality makes the DMB group particularly valuable. For instance, in a molecule containing both a DMB-protected amine and a Boc-protected amine, selective cleavage of the DMB group is not possible with TFA. However, using DDQ would selectively remove the DMB group, leaving the Boc group untouched. Conversely, in a molecule with Fmoc and DMB protection, the Fmoc group can be removed with piperidine without affecting the DMB group, and the DMB group can subsequently be removed with mild acid.[1]
Troubleshooting and Key Considerations
-
Incomplete Deprotection (TFA): If cleavage is sluggish, the reaction time can be extended, or the concentration of TFA can be increased. However, this risks side reactions with other sensitive groups. For some stubborn DMB-protected amides, heating may be required.[13][14]
-
Side Product Formation (TFA): The DMB cation is a reactive electrophile. Always use an effective scavenger like TIS or anisole, especially when residues like Trp, Met, or Cys are present, to prevent re-alkylation of the product.[7][15]
-
Substrate Sensitivity to DDQ: While DDQ offers an orthogonal route, electron-rich functionalities such as dienes or other activated aromatic systems in the substrate may also react.[3][16] A careful analysis of the substrate is necessary before choosing this deprotection method.
-
Safety: this compound can cause skin and eye irritation and may cause respiratory irritation.[17] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
References
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- Benchchem. The 2,4-Dimethoxybenzyl (DMB)
- Benchchem. Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3 - Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
- Fairlie, D. P., & Miranda, L. P. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Accounts of chemical research, 50(8), 1789–1799.
- Moody, C. J., & Roff, G. J. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(33), 6779-6787.
- AAPPTec. (2019).
- Chem-Impex. This compound.
- Jad, Y. E., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2135-2143.
- Griffiths, G. J., et al. (2006). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 47(38), 6849-6852.
- Chemical Label for this compound. Danger.
- Pietta, P. G., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970.
- Google Patents. Synthesis method of 2, 4-dimethoxybenzylamine. CN102311351A.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269.
- ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? (2015).
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- ChemicalBook.
- Journal of Carbohydrate Chemistry. (2001). 2,4-DIMETHOXYBENZYL: AN AMIDE PROTECTING GROUP FOR 2-ACETAMIDO GLYCOSYL DONORS. 20(7-8), 613-630.
- ECHEMI.
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
- Fisher Scientific.
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- Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 161-214.
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- PubChem. 2,4-Dimethoxybenzylamine.
- Common Organic Chemistry. PMB Deprotection - TFA.
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Application Notes and Protocols: N-Protection of Primary Amines with 2,4-Dimethoxybenzylamine Hydrochloride
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic protection and deprotection of reactive functional groups is paramount. The 2,4-dimethoxybenzyl (DMB) group has established itself as a versatile and reliable protecting group for primary amines. Its utility is underscored by its straightforward introduction and, critically, its susceptibility to cleavage under mild acidic or oxidative conditions. This allows for selective deprotection in the presence of other sensitive moieties, a crucial feature in multi-step synthetic pathways.[1] The electron-rich nature of the dimethoxybenzyl ring facilitates its removal, preserving the integrity of the target molecule.[1]
This document provides a comprehensive guide for the N-protection of primary amines utilizing 2,4-dimethoxybenzylamine, starting from its commercially available hydrochloride salt. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, step-by-step protocols.
Advantages of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
The DMB group offers several key advantages in chemical synthesis:
-
Acid Lability: The DMB group is readily cleaved under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), often resulting in high yields of the deprotected amine.[1][2]
-
Orthogonality: The N-DMB bond is stable under basic conditions, rendering it compatible with protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. It can be selectively removed in the presence of more acid-stable groups such as the tert-butoxycarbonyl (Boc) group.[1]
-
Oxidative Cleavage: An alternative deprotection strategy involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under neutral conditions, providing orthogonality to acid-labile protecting groups.[1][3]
-
Stability: DMB-protected amines exhibit good stability across a range of reaction conditions.[4][5]
Experimental Protocols
This section details the necessary steps for the N-protection of a primary amine, starting with the liberation of the free 2,4-dimethoxybenzylamine from its hydrochloride salt, followed by the reductive amination reaction.
Protocol 1: Preparation of Free 2,4-Dimethoxybenzylamine
The initial and critical step involves the neutralization of 2,4-dimethoxybenzylamine hydrochloride to yield the free amine, which is the reactive species in the subsequent protection step.
Materials:
-
This compound
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
To a suitable flask, add this compound.
-
Add 1N sodium hydroxide solution and swirl to dissolve the solid.[6]
-
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate.[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-dimethoxybenzylamine as an oil.[6] The product is typically used in the next step without further purification.
Protocol 2: N-Protection of a Primary Amine via Reductive Amination
This protocol describes a mild and efficient method for forming the N-DMB bond using the free amine generated in Protocol 1.
Materials:
-
Primary amine
-
2,4-Dimethoxybenzaldehyde (if protecting a different primary amine with DMB) or the aldehyde/ketone to be reacted with 2,4-dimethoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and 2,4-dimethoxybenzaldehyde (1.0 equivalent) in DCE or DCM.
-
To this solution, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-(2,4-dimethoxybenzyl)-protected amine.[1]
Quantitative Data Summary
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | Primary amine, 2,4-Dimethoxybenzaldehyde |
| Key Reagent | 1N NaOH | Sodium triacetoxyborohydride |
| Solvent | Ethyl acetate, Water | DCE or DCM |
| Reaction Time | Not applicable (Work-up) | 4-12 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% (for free amine) | 80-95% |
Visualizing the Workflow
The following diagram illustrates the overall workflow for the N-protection of a primary amine starting from this compound.
Caption: Workflow for N-protection using this compound.
Mechanism of Reductive Amination
The reductive amination process is a cornerstone of amine synthesis and protection. It proceeds through a two-step sequence within a single pot:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding secondary amine.
The following diagram illustrates the mechanism of this transformation.
Caption: Mechanism of Reductive Amination.
Deprotection Strategies
A significant advantage of the DMB group is the availability of multiple deprotection methods, allowing for flexibility in complex synthetic routes.
Acidic Cleavage
The DMB group can be efficiently removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] The reaction is typically rapid, often completing within 1-4 hours at room temperature.[2] Scavengers such as triisopropylsilane (TIS) or anisole can be added to trap the liberated carbocation and prevent side reactions.[1]
Oxidative Cleavage
For substrates that are sensitive to acidic conditions, oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a mild and neutral alternative.[1][3] This method is highly selective for electron-rich benzyl ethers and amines. The reaction is typically carried out in a mixture of DCM and water.[1][3]
Conclusion
The use of this compound for the N-protection of primary amines is a robust and versatile strategy in organic synthesis. The straightforward conversion to the free amine, coupled with a highly efficient reductive amination protocol, makes this a valuable tool for researchers. The stability of the DMB group under various conditions and the multiple options for its mild removal underscore its utility in the synthesis of complex molecules in drug discovery and development.
References
-
Synthesis of 2,4-dimethoxybenzylamine - PrepChem.com. Available at: [Link]
-
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Available at: [Link]
-
(PDF) ChemInform Abstract: Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups. - ResearchGate. Available at: [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Available at: [Link]
-
What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? | ResearchGate. Available at: [Link]
- CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents.
-
Hmb and Dmb Protected Derivatives - AAPTEC. Available at: [Link]
-
2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis - WashU Medicine Research Profiles. Available at: [Link]
Sources
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- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Deprotection of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
Introduction: The Strategic Role of the DMB Protecting Group in Modern Organic Synthesis
In the landscape of multistep organic synthesis, the strategic implementation of protecting groups is a cornerstone of achieving molecular complexity.[1][2] A protecting group transiently masks a reactive functional group, preventing it from undergoing undesired transformations while other parts of the molecule are being manipulated.[1] The 2,4-dimethoxybenzyl (DMB) group has established itself as a versatile and widely utilized protecting group, particularly for hydroxyl and amine functionalities.[3][4] Its utility is rooted in its unique electronic properties, which allow for its facile removal under specific and mild conditions, a feature that is paramount in the synthesis of sensitive and complex target molecules.[3]
The defining characteristic of the DMB group is its heightened lability compared to other common benzyl-type protecting groups such as the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[3][5] This increased reactivity is a direct consequence of the two electron-donating methoxy groups at the ortho and para positions of the aromatic ring.[3][6] These substituents effectively stabilize the benzylic carbocation intermediate formed during acidic cleavage, thereby lowering the activation energy for its removal.[3] This graduated lability enables a sophisticated "orthogonal" protecting group strategy, where the DMB group can be selectively cleaved in the presence of PMB, Bn, and other protecting groups, allowing for a precise and sequential unmasking of functional groups within a synthetic sequence.[3][7]
This technical guide provides a comprehensive overview of the primary methodologies for the deprotection of the DMB group, focusing on oxidative and acidic cleavage protocols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental procedures, and offer insights into troubleshooting and optimization.
I. Oxidative Cleavage of DMB Ethers: A Mild and Selective Approach
Oxidative deprotection is a favored method for the removal of the DMB group due to its mild, often neutral reaction conditions, which are compatible with a wide array of sensitive functional groups.[8][9] The high electron density of the DMB aromatic ring makes it particularly susceptible to oxidation compared to less electron-rich benzyl-type ethers.[9] The most prominent reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[8][10]
Mechanism of DDQ-Mediated Deprotection
The cleavage of a DMB ether with DDQ proceeds through a single electron transfer (SET) mechanism.[8][11] The process is initiated by the formation of a charge-transfer complex between the electron-rich DMB ether and the electron-deficient DDQ.[8][10] This is followed by a single electron transfer from the DMB group to DDQ, generating a resonance-stabilized radical cation and the DDQ radical anion.[8] In the presence of water, the radical cation is trapped to form a hemiacetal intermediate, which subsequently collapses to release the deprotected alcohol, 2,4-dimethoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[8][10]
Caption: Mechanism of 2,4-DMB deprotection using DDQ.
Experimental Protocol: Oxidative Deprotection with DDQ
This protocol provides a general procedure for the DDQ-mediated cleavage of a DMB ether. Optimization may be required based on the specific substrate.
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv.) in a mixture of CH₂Cl₂ and H₂O (typically a 10:1 to 20:1 ratio).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv.) to the solution.[8] The reaction mixture will often turn a dark color upon formation of the charge-transfer complex.[10]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[8]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data for DDQ-Mediated Deprotection
| Substrate Type | DDQ (equiv.) | Solvent System (CH₂Cl₂:H₂O) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Alcohol | 1.1 - 1.5 | 18:1 | 0 to rt | 1 - 2 | >90 | [8][9] |
| Secondary Alcohol | 1.2 - 2.0 | 18:1 | 0 to rt | 2 - 4 | 85-95 | [8][12] |
| Hindered Alcohol | 1.5 - 3.0 | 20:1 | rt | 4 - 12 | 70-85 | [12] |
| Phenol | 1.1 - 1.3 | 10:1 | 0 to rt | 0.5 - 1.5 | >90 | [10] |
Key Considerations and Troubleshooting for Oxidative Deprotection
-
Solvent System: The presence of water is essential for the hydrolysis of the intermediate.[8][10] Anhydrous conditions may lead to incomplete reaction or alternative reaction pathways.
-
Stoichiometry of DDQ: A slight excess of DDQ is typically sufficient. For sterically hindered or less reactive substrates, increasing the equivalents of DDQ may be necessary.[12] However, a large excess can lead to side reactions with other electron-rich functional groups in the molecule.[10]
-
Work-up: The DDQH₂ byproduct is acidic and can be effectively removed with a basic wash during the work-up.[8]
-
Chemoselectivity: DDQ is highly selective for DMB ethers in the presence of Bn, silyl ethers (TBS, TIPS), acetals, and esters.[8][9] Selective deprotection of DMB in the presence of PMB can often be achieved, as DMB is more electron-rich and thus reacts faster.[5]
II. Acidic Cleavage of DMB Ethers: A Versatile and Powerful Method
The DMB group is characterized by its high sensitivity to acidic conditions, making acidic cleavage a rapid and efficient deprotection method.[3][6] Trifluoroacetic acid (TFA) is the most commonly employed reagent for this purpose, often in a dichloromethane (DCM) solvent system.[4][6]
Mechanism of Acid-Catalyzed Deprotection
The acidic deprotection of a DMB ether proceeds via an Sₙ1-type mechanism.[6] The reaction is initiated by the protonation of the ether oxygen by the acid, which converts the hydroxyl group of the protected alcohol into a good leaving group.[3] Subsequent departure of the alcohol generates a resonance-stabilized benzylic carbocation.[3][6] The two methoxy groups on the aromatic ring play a crucial role in stabilizing this carbocation through resonance, which accounts for the high acid lability of the DMB group.[3] This reactive carbocation is then quenched by a nucleophile, often a scavenger added to the reaction mixture, to prevent it from reacting with other nucleophilic sites on the substrate.[13]
Caption: Mechanism of TFA-mediated DMB deprotection.
Experimental Protocol: Acidic Deprotection with TFA
This protocol provides a general procedure for the TFA-mediated cleavage of a DMB ether. The concentration of TFA can be adjusted to control the rate and selectivity of the deprotection.
Materials:
-
DMB-protected substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), anisole, or 1,3-dimethoxybenzene)[12][14]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected substrate (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add a cation scavenger (e.g., TIS or anisole, 3-10 equiv.).[6][7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 1-50% v/v).[4][6] For substrates sensitive to strong acid, a lower concentration of TFA (1-10%) is recommended.
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring its progress by TLC (typically complete within 15-60 minutes).[7]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.[6]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected compound.
Quantitative Data for TFA-Mediated Deprotection
| Substrate Type | TFA Conc. (v/v in DCM) | Scavenger | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |
| Primary Alcohol | 10-20% | Anisole | 0 to rt | 15 - 30 | >95 | [6][7] |
| Secondary Alcohol | 20-50% | TIS | 0 to rt | 20 - 45 | 90-98 | [6] |
| Amine/Amide | 1-10% | TIS | rt | 30 - 120 | >90 | [4][15] |
| Peptide (on resin) | 95% (cleavage cocktail) | TIS/H₂O | rt | 60 - 180 | Variable | [13][16] |
Key Considerations and Troubleshooting for Acidic Deprotection
-
The Role of Scavengers: The DMB cation generated during cleavage is a potent electrophile that can re-alkylate the desired product or other nucleophilic functional groups (e.g., tryptophan, methionine) in the molecule.[13] The inclusion of a scavenger such as TIS or anisole is crucial to trap this reactive intermediate.[7][13]
-
Tuning Acidity: The concentration of TFA can be tuned to achieve selective deprotection. The DMB group can be removed with dilute TFA (e.g., 1-2% in DCM) in the presence of more robust acid-labile groups like tert-butoxycarbonyl (Boc) or trityl (Trt).[16] For more resistant substrates or complete deprotection, higher concentrations of TFA or stronger acids like triflic acid (TfOH) may be required.[12][17]
-
Anhydrous Conditions: It is important to use anhydrous solvents to prevent unwanted side reactions, although in some cases, such as peptide cleavage, a small amount of water is included in the cleavage cocktail.[13][16]
-
Temperature Control: For sensitive substrates, conducting the reaction at 0 °C can help to minimize side reactions.
Workflow and Decision-Making in DMB Deprotection
The choice between oxidative and acidic deprotection methods depends on the overall synthetic strategy and the nature of the substrate.
Caption: Decision workflow for selecting a DMB deprotection method.
Conclusion
The 2,4-dimethoxybenzyl group is a powerful tool in the arsenal of the synthetic chemist, offering a balance of stability and controlled lability. The choice of deprotection strategy, whether oxidative or acidic, should be made with careful consideration of the substrate's functional group tolerance and the desired selectivity. The DDQ-mediated oxidative cleavage provides a mild and highly selective method suitable for sensitive molecules. Conversely, acidic cleavage with TFA offers a rapid and efficient alternative, with the added advantage of tunable reactivity for orthogonal deprotection schemes. By understanding the mechanisms and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the DMB protecting group to advance their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (2025). A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. BenchChem.
- HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2).
- ResearchGate. Proposed mechanism of deprotection of DMB. ResearchGate.
- BenchChem. (2025). Technical Support Center: Deprotection of Sterically Hindered DMB Ethers. BenchChem.
- Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
- BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. BenchChem.
- Organic & Biomolecular Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Royal Society of Chemistry.
- ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? ResearchGate.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition.
- BenchChem. (2025). Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis. BenchChem.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Organic Synthesis. Protecting Groups. Organic-synthesis.com.
- Pietta, P. G., & Cavallo, P. F. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine.
- Jung, M. E., & Lyster, M. A. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total-synthesis.com.
- National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- BenchChem. (2025). Application Notes and Protocols: The 2,4-Dimethoxybenzyl (DMB) Group in Carbohydrate Chemistry. BenchChem.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols for 2,4-Dimethoxybenzylamine Hydrochloride in Advanced Peptide Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the strategic implementation of 2,4-dimethoxybenzyl (DMB) protection in peptide synthesis. The use of 2,4-dimethoxybenzylamine as a precursor for the DMB protecting group is a key strategy for overcoming common challenges in solid-phase peptide synthesis (SPPS), particularly for complex and "difficult" sequences. This document provides in-depth scientific context, field-proven protocols, and troubleshooting guidance to ensure the successful application of this methodology.
The Strategic Advantage of DMB Backbone Protection
In Fmoc-based solid-phase peptide synthesis, the aggregation of growing peptide chains on the solid support is a primary cause of failed or low-yield syntheses. This is especially prevalent in long or hydrophobic sequences. The 2,4-dimethoxybenzyl (DMB) group, introduced as a temporary backbone amide protecting group, is a powerful tool to mitigate these issues.[1][2]
The core function of the DMB group is to disrupt the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets on the resin.[1][3] By temporarily protecting the amide nitrogen, the DMB group enhances the solvation of the peptide chain, which in turn improves the kinetics of both coupling and Fmoc deprotection steps.[1] This leads to a significant increase in the purity and overall yield of the crude peptide.[1][4]
Key Applications and Mechanistic Insights:
-
Synthesis of "Difficult" Peptides: DMB protection is highly effective for sequences rich in hydrophobic residues or those longer than 30 amino acids, significantly reducing deletion and truncated sequences.[1]
-
Prevention of Aspartimide Formation: A notorious side reaction in peptide synthesis occurs at Asp-Gly or Asp-Xxx sequences, leading to the formation of a stable five-membered ring aspartimide. The DMB group provides steric hindrance that effectively blocks the nucleophilic attack of the backbone nitrogen on the aspartic acid side chain.[1][4] The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard and highly effective method to prevent this side reaction.[1][4] In some cases, this has been shown to increase crude peptide purity from 45% to 91%.[1]
-
Facilitating On-Resin Cyclization: The improved solubility and reduced aggregation of DMB-protected peptide chains can also be advantageous in strategies for on-resin head-to-tail cyclization.[1]
While 2,4-dimethoxybenzylamine hydrochloride itself is a versatile chemical intermediate in pharmaceutical development[5], its primary relevance to peptide synthesis is as a precursor for creating DMB-protected amino acids and dipeptides.
Experimental Protocols and Workflows
Synthesis of a DMB-Protected Dipeptide: A Representative Protocol
The incorporation of DMB is most commonly achieved through the use of pre-synthesized DMB-protected dipeptides, as direct coupling onto a DMB-protected amino acid can be sterically hindered.[4]
Step 1: Reductive Amination [1]
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification [1]
-
Dissolve the purified product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours, monitoring for completion by TLC.
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection [1]
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Acidify the reaction mixture and extract the Fmoc-protected DMB-glycine.
-
Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) to the DMB-glycine using standard coupling reagents to form the final dipeptide.
Workflow for DMB-Dipeptide Synthesis
Caption: Synthesis of a DMB-protected dipeptide.
Incorporation of DMB-Dipeptides in SPPS
This protocol outlines the manual coupling of a pre-synthesized Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain. For automated synthesis, the dipeptide solution is simply placed in the appropriate position on the synthesizer.[1]
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 1 hour.[6]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.[7]
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., 3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.[1]
Post-Coupling:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[1]
Mechanism of Aspartimide Formation Prevention
Caption: DMB protection prevents aspartimide formation.
Cleavage of the DMB Group and Peptide from Resin
The DMB group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups and the linker to the resin, typically using a strong acid like trifluoroacetic acid (TFA).[1]
Crucial Consideration: The DMB Cation and Scavengers During acidic cleavage, a highly reactive 2,4-dimethoxybenzyl cation is formed.[2] This electrophile can cause side reactions, particularly with sensitive residues like tryptophan. Therefore, the use of a scavenger is essential.[1][2]
Cleavage Cocktails:
| Cocktail Composition (v/v/v) | Application Notes | Reference |
| Standard: TFA / TIS / Water (95:2.5:2.5) | General purpose cocktail. Triisopropylsilane (TIS) is the primary scavenger for the DMB cation. | [2][8] |
| Thiol-Containing: TFA / DMB / TIS / EDT (90:5:2.5:2.5) | Recommended for peptides with sensitive residues like Cysteine. Ethanedithiol (EDT) helps maintain a reducing environment. | [1][2] |
Cleavage Protocol:
-
Wash the dried peptide-resin with DCM.
-
Add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[9]
-
Agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1]
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Performance Data
The use of DMB-protected dipeptides has been shown to significantly improve the outcomes of challenging peptide syntheses.
Table 1: Comparison of Synthesis Outcomes for a "Difficult" Hydrophobic Peptide [1]
| Synthesis Method | Crude Purity (%) | Overall Yield (%) |
| Standard Fmoc-SPPS | 25 | 40 |
| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 |
Table 2: Prevention of Aspartimide Formation [1]
| Sequence | Synthesis Method | Purity of Desired Peptide (%) |
| Prone to Aspartimide Formation | Standard Fmoc-SPPS | 45 |
| Prone to Aspartimide Formation | With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Side products observed post-cleavage | Inefficient scavenging of the DMB cation. | Increase scavenger concentration (e.g., TIS to 5%). Ensure appropriate side-chain protection for sensitive residues like Trp(Boc).[2] |
| Incomplete cleavage of DMB group | Insufficient cleavage time or TFA concentration. | Extend cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. For very resistant cases, consider alternative protecting groups like Hmb.[2][9] |
| Low coupling efficiency of DMB-dipeptide | Steric hindrance; poor activation. | Ensure pre-activation of the dipeptide for 2-5 minutes before adding to the resin. Double coupling may be necessary for particularly difficult sequences.[1] |
Conclusion
The 2,4-dimethoxybenzyl protecting group is an invaluable tool in modern peptide synthesis. Its ability to disrupt on-resin aggregation and prevent common side reactions like aspartimide formation makes it a critical component in the successful synthesis of "difficult" peptides. While requiring the extra step of preparing DMB-protected dipeptides, the significant improvements in yield and purity often justify this investment, particularly in the context of drug discovery and development where high-quality material is paramount.
References
-
This compound. Chem-Impex. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
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Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available at: [Link]
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Hmb and Dmb Protected Derivatives. AAPPTec. Available at: [Link]
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A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available at: [Link]
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A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed - NIH. Available at: [Link]
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A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Available at: [Link]
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Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. Available at: [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
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Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
- Cleavage of synthetic peptides. Google Patents.
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Developments in peptide and amide synthesis. Elsevier. Available at: [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
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2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. Available at: [Link]
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This compound | C9H14ClNO2 | CID 3084343. PubChem. Available at: [Link]
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2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. PubChem. Available at: [Link]
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Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed. Available at: [Link]
- Synthesis method of 2, 4-dimethoxybenzylamine. Google Patents.
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Application Notes and Protocols for the Ugi Reaction with 2,4-Dimethoxybenzylamine
Introduction: The Ugi Reaction as a Cornerstone of Modern Medicinal Chemistry
The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, stands as a paramount example of a multicomponent reaction (MCR).[1][2] Its enduring appeal in organic synthesis, particularly in drug discovery and the creation of peptide-like structures, stems from its remarkable efficiency and convergence.[3][4][5] In a single, one-pot operation, four readily available starting materials—an aldehyde, an amine, a carboxylic acid, and an isocyanide—are combined to generate a complex α-acylamino amide, often referred to as a "bis-amide" or "peptoid".[1][6][7] This process is characterized by high atom economy, typically losing only a single molecule of water, and often proceeds rapidly at room temperature without the need for a catalyst.[2][5]
The versatility of the U-4CR allows for the rapid generation of vast chemical libraries from diverse inputs, a crucial advantage in the search for new bioactive compounds.[2] The amine component is a key determinant of the final product's structure and properties. 2,4-Dimethoxybenzylamine (DMB-amine) is a particularly valuable amine in this context. The 2,4-dimethoxybenzyl (DMB) group serves as a traceless protecting group; it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a secondary amide.[3] This post-Ugi modification capability significantly expands the structural diversity accessible from a single Ugi product, enabling subsequent cyclization or derivatization reactions.[3][8] This application note provides a detailed experimental procedure for conducting the Ugi reaction using 2,4-dimethoxybenzylamine, along with insights into the reaction mechanism and best practices for success.
Reaction Mechanism: A Convergent Pathway to Complexity
The mechanism of the Ugi reaction is a fascinating sequence of reversible and irreversible steps that drives the reaction to completion. While two pathways have been proposed, they converge to the same final product.[7][9][10] The generally accepted mechanism proceeds as follows:
-
Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine (2,4-dimethoxybenzylamine) to form an imine, with the concurrent loss of a water molecule.
-
Protonation & Iminium Ion Formation: The carboxylic acid component protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide attacks the iminium ion, generating a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion, acting as a nucleophile, then adds to the nitrilium ion. This step forms a key O-acyl isoamide intermediate.
-
Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement.[2][6] The acyl group migrates from the oxygen to the nitrogen atom, forming the thermodynamically stable bis-amide product. This final, irreversible rearrangement is the primary driving force for the entire Ugi reaction sequence.[1]
Visualizing the Ugi Reaction Mechanism
Caption: The Ugi reaction mechanism proceeds via imine formation, nucleophilic attack by the isocyanide, and a final irreversible Mumm rearrangement.
Detailed Experimental Protocol
This protocol provides a general procedure for the Ugi reaction using 2,4-dimethoxybenzylamine. The specific substrates (aldehyde, carboxylic acid, and isocyanide) can be varied to generate a library of compounds.
Reagents and Materials
| Reagent/Material | Molecular Formula | Mol. Wt. ( g/mol ) | Typical Molarity/Amount | Supplier/Grade | Notes |
| 2,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 1.0 equiv (e.g., 1 mmol) | Sigma-Aldrich, 98% | The primary amine component. |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.0 equiv | Acros Organics, 99% | Can be aliphatic or aromatic. |
| Carboxylic Acid (e.g., Acetic Acid) | C₂H₄O₂ | 60.05 | 1.0 equiv | Fisher Scientific, ACS | Can be varied widely. |
| Isocyanide (e.g., Cyclohexyl Isocyanide) | C₇H₁₁N | 109.17 | 1.0 equiv | TCI America, >98% | Caution: Volatile and toxic. Handle in a fume hood.[11][12] |
| Methanol (MeOH) | CH₄O | 32.04 | ~0.5 M concentration | EMD Millipore, ACS | A common polar protic solvent for Ugi reactions.[1][7][9] |
| Round-bottom flask | N/A | N/A | 25 mL | Pyrex | Appropriate size for the reaction scale. |
| Magnetic stir bar | N/A | N/A | 1 | N/A | For efficient mixing. |
| Nitrogen or Argon line | N₂ or Ar | N/A | N/A | N/A | To maintain an inert atmosphere, though not always strictly necessary. |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add methanol (2 mL) to dissolve the aldehyde.
-
Amine and Acid Addition: Sequentially add 2,4-dimethoxybenzylamine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) to the stirring solution at room temperature. Stir the mixture for 15-20 minutes to facilitate pre-condensation and imine formation.
-
Isocyanide Addition: In a well-ventilated fume hood, carefully add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture. The Ugi reaction is often exothermic, and a slight temperature increase may be observed.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within minutes to a few hours (e.g., 2-24 hours).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[13][14]
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (20 mL).[15]
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove any unreacted carboxylic acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 15 mL).[13][15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate again under reduced pressure.[13][15]
-
-
Purification: The crude product is often a thick oil or solid. Purification is typically achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13][14][15] The purity of the collected fractions should be confirmed by TLC or LC-MS before combining and evaporating the solvent.
Visualizing the Experimental Workflow
Sources
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- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 12. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
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The Versatile Role of 2,4-Dimethoxybenzylamine Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Key Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. 2,4-Dimethoxybenzylamine hydrochloride has emerged as a uniquely valuable synthon in this endeavor. The electron-rich nature of its dimethoxy-substituted phenyl ring, coupled with the reactivity of the primary amine, provides a powerful tool for the synthesis of a diverse range of heterocyclic systems.
The 2,4-dimethoxybenzyl (DMB) group serves a dual purpose. Firstly, its electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution reactions that are central to many classical cyclization strategies. Secondly, the DMB group can function as a protecting group for amines, which can be cleaved under specific and often mild acidic or oxidative conditions.[1][2] This dual utility allows for its strategic incorporation and subsequent removal, enabling complex, multi-step syntheses.
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a rationale for the experimental design.
I. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry.[3][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-rich nature of the 2,4-dimethoxyphenyl ring in substrates derived from 2,4-dimethoxybenzylamine makes them excellent candidates for this cyclization.
Mechanistic Insight
The reaction proceeds through the initial formation of a Schiff base (or imine) from the amine and the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and construct the heterocyclic ring. The dimethoxy substituents significantly enhance the nucleophilicity of the aromatic ring, often allowing the reaction to proceed under milder conditions than with less activated systems.[5]
Diagram 1: Pictet-Spengler Reaction Mechanism
A visual representation of the key steps in the Pictet-Spengler reaction.
graph "Pictet-Spengler_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="2,4-Dimethoxy-\nβ-phenethylamine"]; Aldehyde [label="Aldehyde/Ketone"]; Imine [label="Schiff Base (Imine)"]; Iminium [label="Iminium Ion"]; Cyclized [label="Cyclized Intermediate"]; Product [label="Tetrahydroisoquinoline"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335"]; H2O [label="H₂O", shape=circle, style=filled, fillcolor="#FBBC05"]; minus_H_plus [label="-H+", shape=circle, style=filled, fillcolor="#34A853"];
Amine -> Imine [label="+ Aldehyde, -H₂O"]; Aldehyde -> Imine; Imine -> Iminium [label="+ H+"]; H_plus -> Iminium; Iminium -> Cyclized [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; Cyclized -> Product [label="-H+"]; Product -> minus_H_plus; }
Experimental Protocol: Synthesis of 6,8-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of a substituted tetrahydroisoquinoline using a derivative of 2,4-dimethoxybenzylamine.
Step 1: Preparation of N-(2,4-Dimethoxybenzyl)phenethylamine
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add phenethyl bromide (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,4-dimethoxybenzyl)phenethylamine.
Step 2: Pictet-Spengler Cyclization
-
Dissolve N-(2,4-dimethoxybenzyl)phenethylamine (1.0 eq) and benzaldehyde (1.1 eq) in toluene.
-
Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6,8-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Trifluoroacetic Acid (TFA) | A strong acid is required to catalyze imine formation and subsequent cyclization.[3] |
| Solvent | Toluene | Allows for azeotropic removal of water during imine formation and a suitable reflux temperature. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization of the less activated phenethylamine moiety. |
| Work-up | Basic Quench | Neutralizes the strong acid catalyst and facilitates product extraction. |
II. Dihydroisoquinoline Synthesis via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines by the intramolecular cyclization of β-arylethylamides.[6][7] The use of substrates derived from 2,4-dimethoxybenzylamine is highly advantageous due to the activating effect of the methoxy groups on the aromatic ring, which facilitates the key electrophilic aromatic substitution step.[8]
Mechanistic Insight
The reaction is typically initiated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl.[9] This leads to the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich 2,4-dimethoxyphenyl ring then undergoes intramolecular electrophilic attack to form the dihydroisoquinoline ring system.[10] The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline if desired.
Diagram 2: Bischler-Napieralski Reaction Workflow
A flowchart illustrating the synthetic sequence for dihydroisoquinoline synthesis.
digraph "Bischler-Napieralski_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="2,4-Dimethoxy-β-phenethylamine"]; acylate [label="Acylation with\nAcetyl Chloride"]; amide [label="N-Acetyl-2,4-dimethoxy-\nβ-phenethylamine"]; cyclize [label="Bischler-Napieralski\nCyclization (POCl₃)"]; dihydroisoquinoline [label="6,8-Dimethoxy-1-methyl-\n3,4-dihydroisoquinoline"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagents", shape=cds];
start -> acylate; acylate -> amide; amide -> cyclize; cyclize -> dihydroisoquinoline; }
Experimental Protocol: Synthesis of 6,8-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol outlines the synthesis of a dihydroisoquinoline derivative.
Step 1: Amide Formation
-
Dissolve the β-phenethylamine derivative of 2,4-dimethoxybenzylamine (prepared as in the Pictet-Spengler protocol, Step 1) (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude amide, which can often be used in the next step without further purification.
Step 2: Cyclization
-
To the crude amide from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) as both reagent and solvent.
-
Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 10.
-
Extract the product with DCM or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6,8-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
| Parameter | Condition | Rationale |
| Dehydrating Agent | POCl₃ | A common and effective reagent for activating the amide and promoting cyclization.[9] |
| Temperature | Reflux | High temperature is generally required to drive the dehydration and cyclization.[8] |
| Work-up | Iced Water Quench & Basification | The quench hydrolyzes excess POCl₃, and basification is necessary to deprotonate the product for extraction. |
III. Multicomponent Reactions: The Ugi Reaction for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials.[11][12] The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[13] 2,4-Dimethoxybenzylamine is an excellent amine component for the Ugi reaction, leading to the formation of α-acylamino amide adducts that can be further cyclized to generate a wide variety of heterocyclic structures.[14]
Post-Ugi Cyclization Strategy
The true power of using 2,4-dimethoxybenzylamine in the Ugi reaction lies in the subsequent transformations of the resulting adduct. By choosing appropriate functionalized starting materials, the Ugi product can be designed to undergo a post-Ugi cyclization to form various heterocycles. The 2,4-dimethoxybenzyl group can either be a stable substituent in the final product or be cleaved to reveal a secondary amide for further reactions.
Experimental Protocol: Ugi Reaction Followed by Intramolecular Cyclization to form a Lactam
This protocol provides a general framework for a Ugi reaction followed by a cyclization to form a lactam.
Step 1: Ugi Four-Component Reaction
-
To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in methanol, add an aldehyde (e.g., benzaldehyde, 1.0 eq) and stir for 30 minutes.
-
Add a carboxylic acid bearing a terminal ester group (e.g., succinic acid mono-tert-butyl ester, 1.0 eq).
-
Finally, add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude Ugi product by column chromatography.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the purified Ugi product in a suitable solvent (e.g., DCM).
-
Add a strong acid such as TFA to cleave the tert-butyl ester, revealing a carboxylic acid.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the resulting amino acid in a suitable solvent (e.g., DMF) and add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to promote intramolecular amide bond formation (lactamization).
-
Stir at room temperature until cyclization is complete.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting lactam by column chromatography.
| Parameter | Condition | Rationale |
| Solvent (Ugi) | Methanol | A common protic solvent that facilitates the Ugi reaction. |
| Cyclization | HATU/DIPEA | A standard peptide coupling reagent combination for efficient amide bond formation. |
| Strategy | Post-Ugi Cyclization | A powerful approach for building molecular complexity and accessing diverse heterocyclic scaffolds.[14] |
IV. The DMB Group: A Removable Activating Group
A key feature of the 2,4-dimethoxybenzyl group is its lability under specific conditions, allowing it to be used as a protecting group that can be removed at a later stage of the synthesis.[15] This is particularly useful when the presence of the activating methoxy groups is no longer desired in the final molecule or when the secondary amine/amide needs to be unmasked for further functionalization.
Cleavage Conditions
The DMB group is typically cleaved under acidic or oxidative conditions. The electron-donating methoxy groups stabilize the benzylic carbocation formed upon protonation, facilitating cleavage.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as anisole or triethylsilane, can effectively remove the DMB group.[1]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave the DMB group in the presence of other acid-sensitive functionalities.[2]
Diagram 3: DMB Group Cleavage Pathways
A diagram illustrating the two main methods for removing the DMB group.
digraph "DMB_Cleavage" { rankdir=TB; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; DMB_Protected [label="DMB-Protected\nAmine/Amide"]; Acid_Cleavage [label="Acidic Cleavage\n(e.g., TFA)"]; Oxidative_Cleavage [label="Oxidative Cleavage\n(e.g., DDQ, CAN)"]; Deprotected [label="Deprotected\nAmine/Amide"];
DMB_Protected -> Acid_Cleavage; DMB_Protected -> Oxidative_Cleavage; Acid_Cleavage -> Deprotected; Oxidative_Cleavage -> Deprotected; }
Conclusion
This compound is a powerful and versatile reagent in the synthesis of heterocyclic compounds. Its electron-rich aromatic system facilitates classical cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, often under milder conditions than their non-activated counterparts. Furthermore, its utility as an amine component in multicomponent reactions like the Ugi reaction opens up avenues for the rapid construction of complex molecular scaffolds through post-MCR transformations. The ability to remove the 2,4-dimethoxybenzyl group under specific conditions adds another layer of synthetic flexibility, solidifying its status as a key building block for researchers, scientists, and drug development professionals. The protocols and insights provided herein serve as a practical guide to harnessing the full potential of this valuable synthon.
References
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- The Pictet-Spengler Reaction. (n.d.). In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
- Bischler–Napieralski reaction - Wikipedia. (n.d.).
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.).
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Bischler-Napieralski Reaction - J&K Scientific LLC. (2025).
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). CORE.
- Synthesis of seven-membered nitrogen heterocycles through the Ugi multicomponent reaction. (2017). Chemistry of Heterocyclic Compounds.
- A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. (n.d.). Benchchem.
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). Molecules.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Utility of Pyrazolylchalcone Synthon to Synthesize Azolopyrimidines under Grindstone Technology. (n.d.). PubMed.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
- Ugi Four-Component Reactions Using Altern
- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermedi
- Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deamin
- Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.).
- Various procedures for the synthesis of nitrogen heterocyclic compounds. (n.d.).
- DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (n.d.). Scirp.org.
- Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses.
- Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimid
- The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Organic & Biomolecular Chemistry.
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Application Notes and Protocols: 2,4-Dimethoxybenzylamine Hydrochloride as a Pre-Column Derivatization Reagent for Enhanced Chromatographic Analysis of Carboxylic Acids
Introduction: Elevating Carboxylic Acid Analysis through Derivatization
In the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the accurate quantification of carboxylic acids, including fatty acids, bile acids, and drug metabolites, is of paramount importance. However, these molecules often present significant analytical challenges due to their inherent physicochemical properties. Their polarity can lead to poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns, and their propensity to ionize in the negative mode during electrospray ionization mass spectrometry (ESI-MS) can result in lower sensitivity and susceptibility to matrix effects.[1]
To overcome these limitations, chemical derivatization has emerged as a powerful strategy.[2] This process involves the chemical modification of the analyte to improve its chromatographic behavior and enhance its detectability.[2] This application note provides a comprehensive guide to the use of 2,4-dimethoxybenzylamine hydrochloride as a pre-column derivatization reagent for the sensitive and robust analysis of carboxylic acids by HPLC with UV or fluorescence detection, and by liquid chromatography-mass spectrometry (LC-MS).
2,4-Dimethoxybenzylamine introduces a UV-active and potentially fluorescent tag to the carboxylic acid molecule, significantly improving detection limits. Furthermore, the derivatization reaction converts the polar carboxylic acid into a more hydrophobic amide, leading to better retention and separation on reversed-phase columns. For LC-MS applications, the benzylamine moiety promotes efficient ionization in the positive ion mode, which is often more sensitive and specific than the negative ion mode for many analytical setups.
The Chemistry of Derivatization: Amide Bond Formation
The core of the derivatization strategy lies in the formation of a stable amide bond between the carboxylic acid analyte and the primary amine of 2,4-dimethoxybenzylamine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, in an aprotic organic solvent.
One of the most commonly used coupling agents is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 2,4-dimethoxybenzylamine, resulting in the formation of the desired N-(2,4-dimethoxybenzyl) amide and the release of a soluble urea byproduct.
The reaction is typically performed in the presence of a catalyst, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which can further enhance the efficiency of the reaction and minimize side reactions.
Caption: Workflow for the derivatization of carboxylic acids.
Protocol 1: Derivatization of Fatty Acids for LC-MS Analysis
This protocol outlines the derivatization of fatty acids in a biological matrix (e.g., plasma) for sensitive quantification by LC-MS.
Materials and Reagents
-
This compound (CAS: 20781-21-9)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Pyridine
-
Acetonitrile (ACN), HPLC grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS): A deuterated or odd-chain fatty acid not present in the sample.
Step-by-Step Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of a mixture of isopropanol and hexane (2:3, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reagent Preparation:
-
Derivatization Reagent Solution: Dissolve this compound in acetonitrile to a final concentration of 10 mg/mL.
-
EDC/NHS Solution: Prepare a fresh solution of EDC (20 mg/mL) and NHS (10 mg/mL) in acetonitrile.
-
-
Derivatization Reaction:
-
Reconstitute the dried lipid extract in 50 µL of the derivatization reagent solution.
-
Add 20 µL of pyridine.
-
Add 50 µL of the freshly prepared EDC/NHS solution.
-
Vortex briefly and incubate at room temperature (25°C) for 1 hour.
-
-
Reaction Quenching and Sample Dilution:
-
Add 10 µL of water to quench the reaction.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% ACN in water with 0.1% FA) for LC-MS analysis.
-
LC-MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 80% B, increase to 99% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Key MS Transitions | Monitor the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion. |
Expected Mass Spectrometric Fragmentation
The N-(2,4-dimethoxybenzyl) amide derivatives are expected to fragment in a predictable manner under collision-induced dissociation (CID). A primary fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable benzyl cation.
Caption: Predicted fragmentation of the derivatized analyte.
Protocol 2: Derivatization of Short-Chain Fatty Acids for HPLC-UV Analysis
This protocol is suitable for the analysis of short-chain fatty acids (SCFAs) in samples where high sensitivity is required and an LC-MS system is not available.
Materials and Reagents
-
All reagents from Protocol 1.
-
HPLC-grade solvents.
Step-by-Step Protocol
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction as described in Protocol 1, or a solid-phase extraction if applicable. The goal is to isolate the SCFAs in an organic solvent.
-
-
Derivatization Reaction:
-
Follow the derivatization reaction steps as outlined in Protocol 1.
-
-
Sample Clean-up:
-
After quenching the reaction, dilute the sample with 200 µL of water.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase for HPLC analysis.
-
HPLC-UV Parameters
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 275 nm (based on the absorbance of the dimethoxybenzene chromophore) |
| Injection Volume | 20 µL |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of an internal standard. The consistent recovery of the internal standard across a batch of samples provides confidence in the extraction and derivatization efficiency. Furthermore, the use of a calibration curve prepared with derivatized standards allows for accurate quantification of the target analytes. For method validation, it is recommended to assess linearity, accuracy, precision, and the limit of detection and quantification according to established guidelines.
Expertise and Causality in Experimental Choices
-
Choice of 2,4-Dimethoxybenzylamine: The two methoxy groups on the benzene ring are electron-donating, which can enhance the UV absorbance and potentially induce fluorescence, leading to higher sensitivity. In mass spectrometry, the benzyl group provides a stable, easily ionizable moiety and a predictable fragmentation pattern.
-
Use of EDC/NHS: This combination is a well-established and efficient method for amide bond formation under mild conditions, minimizing the degradation of sensitive analytes.[]
-
Reversed-Phase Chromatography: The conversion of a polar carboxylic acid to a less polar amide derivative makes it ideally suited for separation on C18 or other reversed-phase columns, providing good peak shape and resolution.
-
Positive Ion Mode ESI: Derivatization with a primary amine introduces a basic site into the molecule, which can be readily protonated, leading to strong signals in positive ion mode ESI-MS. This is often more sensitive and less prone to interference than negative ion mode analysis of the underivatized carboxylic acids.[1]
Conclusion
This compound is a versatile and effective derivatization reagent for the chromatographic analysis of carboxylic acids. The protocols provided in this application note offer a robust framework for enhancing the sensitivity and chromatographic performance for a wide range of acidic analytes. By understanding the underlying chemical principles and carefully optimizing the experimental parameters, researchers can achieve reliable and accurate quantification of carboxylic acids in complex matrices, thereby advancing research in pharmaceuticals, metabolomics, and beyond.
References
- Hurst, W. J. (Ed.). (2013). Methods of analysis for functional foods and nutraceuticals. CRC press.
- Higashi, T., & Ogawa, S. (2017). Chemical derivatization for enhancing sensitivity and selectivity in liquid chromatography-tandem mass spectrometry of steroids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1043, 61–71.
- Kall, M. A., Vang, O., & Clausen, J. (1996). Derivatization of fatty acids with 4-(N, N-dimethylaminosulphonyl)-7-fluoro-2, 1, 3-benzoxadiazole (DBD-F) and 4-(N, N-dimethylaminosulphonyl)-7-(N-piperazinyl)-2, 1, 3-benzoxadiazole (DBD-PZ).
- Jandera, P. (2018). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 1032, 1-25.
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
- Xiong, Y., & Wang, S. (2020). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 124, 115793.
- Toyo'oka, T. (2009). Recent advances in the analysis of drugs and metabolites by high-performance liquid chromatography with chiral derivatization. Journal of pharmaceutical and biomedical analysis, 50(4), 517-531.
- Guo, X., & Li, W. (2009). Recent advances in derivatization-based liquid chromatography-mass spectrometry for the analysis of small molecules.
- Kubica, P., Ratiu, I. A., & Namieśnik, J. (2017). Derivatization in gas chromatography. TrAC Trends in Analytical Chemistry, 93, 16-30.
- Nakagawa, T., & Shibukawa, A. (1990). 3,4-Dimethoxybenzylamine as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in human platelet-poor plasma.
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Application Notes & Protocols: The Strategic Use of 2,4-Dimethoxybenzylamine Hydrochloride in the Synthesis of Novel Anti-HIV Agents
Introduction
The global fight against the Human Immunodeficiency Virus (HIV) continues to demand the development of novel, more effective antiretroviral therapies.[1][2] A cornerstone of modern combination antiretroviral therapy (cART) is the class of drugs known as integrase strand transfer inhibitors (INSTIs).[3][4] These agents target the viral integrase enzyme, a crucial component for inserting the viral DNA into the host cell's genome, thereby halting the replication cycle.[3][5] Dolutegravir, a second-generation INSTI, is highly regarded for its efficacy and high barrier to resistance.[6][7]
The synthesis of complex molecules like Dolutegravir and its analogues relies on a robust toolkit of chemical reagents and strategies.[8][9][10] 2,4-Dimethoxybenzylamine hydrochloride is one such versatile reagent, serving dual roles as both a structural building block and a precursor to the widely used 2,4-dimethoxybenzyl (DMB) protecting group.[11] This application note provides an in-depth guide for researchers, exploring the strategic application of this compound in the synthesis of potential anti-HIV agents, with a focus on the creation of INSTI analogues.
Part 1: The Dual Role of the 2,4-Dimethoxybenzyl (DMB) Moiety
The utility of 2,4-Dimethoxybenzylamine stems from the unique electronic properties of the dimethoxy-substituted benzene ring. The two methoxy groups are strongly electron-donating, which significantly influences the reactivity and stability of associated functional groups.
As a Core Structural Component
In medicinal chemistry, the benzylamine moiety is a common scaffold. By incorporating 2,4-Dimethoxybenzylamine into a synthetic scheme, novel analogues of established drugs can be created. This allows for the exploration of the structure-activity relationship (SAR), where modifications to the peripheral chemical structure can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. In the context of INSTIs like Dolutegravir, which feature a halosubstituted benzylamide side chain, replacing it with a dimethoxybenzylamide creates a new chemical entity for biological evaluation.[6][9]
As a Robust Amine Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group for amines, amides, and other functionalities.[12][13][14] Its key advantages include:
-
Stability: The DMB group is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, allowing for extensive chemical manipulations elsewhere in the molecule.[14]
-
Mild Cleavage: Deprotection is achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[12][14][15] The electron-donating methoxy groups stabilize the carbocation formed during cleavage, facilitating a rapid and clean reaction at or below room temperature. This orthogonality is critical in the synthesis of complex molecules with acid-sensitive functional groups.
The diagram below illustrates the acid-catalyzed cleavage mechanism of an N-DMB protected amine.
Caption: Overall synthetic workflow for the Dolutegravir analogue.
Materials & Reagents
| Reagent | Supplier | Grade |
| Pyridinone Precursor | Commercial | ≥98% |
| (R)-3-Amino-1-butanol | Commercial | ≥99% |
| Acetic Acid, Glacial | Commercial | ACS Grade |
| Methanesulfonic Acid | Commercial | ≥99.5% |
| Acetonitrile (ACN) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Triethylamine (TEA) | Commercial | ≥99.5% |
| Pivaloyl Chloride | Commercial | ≥99% |
| 2,4-Dimethoxybenzylamine HCl | Commercial | ≥98% |
| Lithium Bromide (LiBr) | Commercial | ≥99% |
| Isopropyl Alcohol (IPA) | Commercial | ACS Grade |
| Hydrochloric Acid (HCl) | Commercial | 5N Aqueous |
Protocol: Stage 1 - Tricyclic Core Synthesis
This protocol describes the cyclization reaction to form the key tricyclic carboxylic acid intermediate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyridinone precursor (1.0 eq) in acetonitrile (approx. 5 mL per gram of precursor).
-
Acid Addition: To the solution, add glacial acetic acid (1.5 eq) and methanesulfonic acid (0.1 eq).
-
Heating: Heat the reaction mixture to 60°C.
-
Cyclization: Slowly add a solution of (R)-3-Amino-1-butanol (1.1 eq) dissolved in acetonitrile dropwise over 30 minutes.
-
Reaction: Continue stirring the reaction at 60°C for 18-24 hours. Progress can be monitored by TLC or LC-MS. A white suspension will typically form.
-
Workup: Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.
-
Extraction: To the resulting residue, add dichloromethane (DCM) and 1N HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tricyclic carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
Protocol: Stage 2 - Amide Coupling
This protocol details the crucial coupling of the tricyclic acid with 2,4-Dimethoxybenzylamine.
-
Setup: Suspend the tricyclic carboxylic acid (1.0 eq) in anhydrous DCM (approx. 5 mL per gram) in a flask under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add triethylamine (TEA, 2.2 eq). The TEA serves both to neutralize the this compound salt and as the base for the coupling reaction.
-
Cooling: Cool the mixture to 10-15°C using an ice-water bath.
-
Activation: Add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature at 10-15°C. Stir for 1 hour. This forms a mixed anhydride, which is a highly activated intermediate for amidation.
-
Amine Addition: To this activated mixture, add this compound (1.1 eq) portion-wise at 10-15°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (the protected analogue) via silica gel column chromatography.
Protocol: Stage 3 - Final Demethylation
This protocol describes the final demethylation to yield the target Dolutegravir analogue.
-
Setup: Suspend the protected analogue from Stage 2 (1.0 eq) in isopropyl alcohol (IPA, approx. 10 mL per gram).
-
Reagent Addition: Add lithium bromide (LiBr, 2.5 eq) to the suspension.
-
Heating: Heat the mixture to 70-80°C and stir for approximately 15 hours, or until the reaction is complete as monitored by LC-MS.
-
Acidification: After completion, cool the reaction and acidify the mass with 5N aqueous HCl to a pH of ~1-2.
-
Isolation: Concentrate the mixture to remove the IPA. Filter the resulting solid precipitate, wash thoroughly with deionized water, and dry under vacuum to yield the final Dolutegravir analogue.
| Step | Key Transformation | Typical Yield | Purity (Post-Purification) |
| Stage 1 | Tricyclic Core Formation | 75-85% | >98% |
| Stage 2 | Amide Coupling | 60-75% | >97% |
| Stage 3 | Demethylation | 80-90% | >99% (API Grade) |
Part 3: Concluding Remarks and Broader Impact
The protocols detailed herein demonstrate the practical application of this compound as a key reagent in the synthesis of complex heterocyclic compounds relevant to anti-HIV drug discovery. Its role as a direct structural precursor allows for the generation of novel analogues for biological screening, a fundamental activity in the quest for improved therapeutics. Furthermore, the principles governing the use of the DMB moiety as a protecting group are broadly applicable across many areas of organic synthesis. Researchers are encouraged to adapt these methodologies to their specific targets, leveraging the unique and advantageous properties of this versatile chemical building block.
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SYNTHESIS AND ANTI-HIV ACTIVITY OF NOVEL 3-SUBSTITUTED PHENYL-6,7-DIMETHOXY-3a,4-DIHYDRO-3H-INDENO[1,2-c]ISOXAZOLE ANALOGUES. (n.d.). usir.salford.ac.uk. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of new HIV-1 antiviral agents. (n.d.). upcommons.upc.edu. Retrieved January 12, 2026, from [Link]
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Lee, K. H., et al. (2012). Anti-AIDS agents 79. Design, synthesis, molecular modeling and structure-activity relationships of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs as potent anti-HIV agents. Acta Pharmaceutica Sinica B, 2(4), 340-352. [Link]
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Kim, C. U., et al. (2001). Synthesis, anti-HIV activity, and molecular mechanism of drug resistance of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry, 44(17), 2834-2842. [Link]
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Mphahlele, M. J., et al. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(17), 12385-12394. [Link]
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Synthesis Routes to anti-HIV Drugs. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Gudisela, M. R., et al. (2018). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. ChemistrySelect, 3(25), 7195-7199. [Link]
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Garrepalli, S., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Journal of Molecular Structure, 1263, 133169. [Link]
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Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis - WashU Medicine Research Profiles. (1971). Washington University School of Medicine in St. Louis. Retrieved January 12, 2026, from [Link]
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Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor. (2004). PubMed. Retrieved January 12, 2026, from [Link]
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Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-859. [Link]
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Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. (2002). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and In-Vitro Activity of 4'-modified Analogues of ddA as Potent anti-HIV Agents. (2009). PubMed. Retrieved January 12, 2026, from [Link]
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Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H )-ones. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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2,4-Dimethoxybenzylamine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis of HIV Integrase Inhibitors. (2013). BYU ScholarsArchive. Retrieved January 12, 2026, from [Link]
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An Approach to the Synthesis of HIV Protease Inhibitors. (1990). ResearchGate. Retrieved January 12, 2026, from [Link]
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Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]
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4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
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Antibody discovered that blocks almost all known HIV variants in neutralization assays. (2025). German Center for Infection Research. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 2,4-Dimethoxybenzylamine in the Total Synthesis of Natural Products
Abstract
2,4-Dimethoxybenzylamine (DMB-amine) and its hydrochloride salt are versatile and powerful reagents in the field of organic synthesis, particularly in the complex arena of natural product total synthesis.[1][2] The unique electronic properties conferred by the two methoxy groups on the aromatic ring enhance its reactivity, making it an invaluable tool for researchers.[1][3] This guide provides an in-depth exploration of the strategic applications of 2,4-dimethoxybenzylamine, focusing on its dual role as both a robust, acid-labile protecting group and as a foundational building block for the construction of core heterocyclic scaffolds found in numerous alkaloids.[4][5] We will delve into the mechanistic rationale behind its utility, provide detailed, field-proven protocols for its implementation, and showcase its application in key synthetic transformations such as the Bischler-Napieralski and Pictet-Spengler reactions.
The 2,4-Dimethoxybenzyl (DMB) Group: A Tale of Two Chemistries
The true power of the 2,4-dimethoxybenzyl scaffold lies in its tunable reactivity, which allows for selective protection and deprotection of different functional groups based on the choice of chemical conditions. This orthogonality is a cornerstone of modern synthetic strategy.
N-DMB: An Acid-Labile Protecting Group for Amines, Amides, and Sulfamates
The DMB group is an excellent choice for the protection of nitrogen-containing functionalities. The two electron-donating methoxy groups at the ortho and para positions hyper-activate the benzyl system. Upon treatment with acid, the benzylic carbon is protonated (or the nitrogen atom it's attached to), leading to facile cleavage that generates a highly stabilized benzylic carbocation. This stability allows for deprotection under significantly milder acidic conditions than those required for a standard benzyl (Bn) group.
Causality of Cleavage: The resonance stabilization provided by the methoxy groups is key. The lone pairs on the oxygen atoms can delocalize into the ring and stabilize the positive charge of the carbocation intermediate, lowering the activation energy for cleavage.
This strategy has been effectively used in the protection of sensitive functional groups like the side-chain amides of glutamine and asparagine in peptide synthesis, where harsh deprotection conditions can lead to side reactions.[6][7] Similarly, N-DMB protected sulfamates are stable to a wide range of reagents, including oxidizing and reducing agents, bases, and nucleophiles, yet can be cleanly deprotected with trifluoroacetic acid (TFA).[4]
O-DMB: An Oxidatively-Cleaved Protecting Group for Alcohols
In contrast to the acid-lability of the N-DMB group, the corresponding 2,4-dimethoxybenzyl ether (O-DMB), used to protect alcohols, is cleaved under mild oxidative conditions. The reagent of choice is typically 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[8]
Mechanism of Oxidative Cleavage: The electron-rich DMB aromatic ring acts as an electron donor and forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy groups. Subsequent reaction with water liberates the free alcohol.[8]
This differential reactivity provides a powerful source of orthogonality. A synthetic chemist can have both an N-DMB and an O-DMB group in the same molecule and selectively remove one while leaving the other intact, simply by choosing between acidic or oxidative conditions.
Table 1: Comparative Deprotection Conditions for DMB Protecting Groups
| Protecting Group | Functional Group Protected | Primary Reagent | Typical Conditions | Mechanistic Basis & Selectivity Notes | Authoritative Source |
| N-DMB | Amine, Amide, Sulfamate | Trifluoroacetic Acid (TFA) | 10% TFA in CH₂Cl₂, rt, 2h | Acid-Labile : Cleavage via stabilized carbocation. Stable to oxidation, reduction, and basic conditions. | [4][9] |
| N-DMB | Peptide Amide | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF | Strong Acid : Used for complete deprotection in solid-phase peptide synthesis. | [6] |
| O-DMB | Alcohol (Ether) | DDQ (1.1–1.5 equiv.) | CH₂Cl₂/H₂O (18:1), 0 °C to rt, 1-4h | Oxidative : Cleavage via charge-transfer complex. Highly selective over PMB, Bn, and silyl ethers. | [8] |
DMB-Amine as a Cornerstone for Heterocyclic Alkaloid Synthesis
Beyond its role in protection chemistry, 2,4-dimethoxybenzylamine hydrochloride is a critical starting material for building the complex heterocyclic cores of many natural products, particularly isoquinoline alkaloids.[3][5][10] These alkaloids exhibit a vast range of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[5]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines.[11][12] The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide, which can be readily prepared from DMB-amine.
The Strategic Advantage of DMB: The two methoxy groups on the aromatic ring of the β-arylethylamide substrate are crucial. They strongly activate the ring towards electrophilic aromatic substitution, facilitating the cyclization step under relatively mild conditions (e.g., refluxing in POCl₃).[11] This activation is often essential for achieving high yields, especially with less reactive substrates. The reaction proceeds through a highly electrophilic nitrilium ion intermediate, which is then intercepted by the electron-rich aromatic ring.[12][13]
The Pictet-Spengler Reaction
A related and equally powerful transformation is the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[14][15] Like the Bischler-Napieralski reaction, the success of the Pictet-Spengler cyclization is highly dependent on the nucleophilicity of the aromatic ring. The use of a DMB-derived amine provides the necessary electronic enrichment to drive the reaction, often under physiological pH conditions.[15][16] This reaction is a cornerstone in the synthesis of countless indole and isoquinoline alkaloids and has been extensively developed for asymmetric synthesis.[14][17][18]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-DMB Protection of a Primary Amine via Reductive Amination
This protocol describes the installation of the DMB protecting group onto a generic primary amine (R-NH₂) using 2,4-dimethoxybenzaldehyde.
-
Schiff Base Formation:
-
To a solution of the primary amine (1.0 equiv) in methanol (0.2 M), add 2,4-dimethoxybenzaldehyde (1.05 equiv).
-
Add 3Å molecular sieves and stir the mixture at room temperature for 2-4 hours to drive the formation of the imine intermediate.
-
Causality: The aldehyde condenses with the amine to form a Schiff base (imine). Molecular sieves are used to remove the water generated, pushing the equilibrium towards the product.
-
-
Reduction to the Secondary Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the C=N double bond of the imine to the corresponding secondary amine without affecting the aromatic rings.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N-DMB protected amine.
-
Protocol 2: Acid-Catalyzed Deprotection of an N-DMB Group
This protocol outlines the standard procedure for cleaving the N-DMB group using trifluoroacetic acid.[4][9]
-
Reaction Setup:
-
Dissolve the N-DMB protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.1 M).
-
If the substrate is sensitive to the carbocation generated during cleavage, add a scavenger such as anisole or triethylsilane (3-5 equiv).
-
Causality: Scavengers are electron-rich species that trap the liberated DMB cation, preventing it from reacting with other nucleophilic sites in the product molecule.
-
-
Deprotection:
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-50% v/v) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[4]
-
-
Work-up and Purification:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic, to neutralize any remaining acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting free amine as required.
-
Protocol 3: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol details the synthesis of a dihydroisoquinoline core from a phenethylamine precursor, which can be derived from 2,4-dimethoxybenzylamine.
-
Amide Formation:
-
Dissolve the appropriate β-phenylethylamine (e.g., 3,4-dimethoxyphenethylamine, 1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in CH₂Cl₂ (0.2 M) and cool to 0 °C.
-
Add the desired acyl chloride (R-COCl, 1.1 equiv) dropwise.
-
Stir the reaction for 2-3 hours, allowing it to warm to room temperature.
-
Causality: The amine reacts with the acyl chloride in a standard nucleophilic acyl substitution to form the required amide precursor. The base neutralizes the HCl byproduct.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the crude amide, which is often used directly in the next step.
-
-
Cyclization:
-
Place the crude amide in a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere.
-
Add phosphorus oxychloride (POCl₃, 5-10 equiv) as both the reagent and solvent.[5][11]
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Causality: POCl₃ acts as a powerful dehydrating agent, activating the amide carbonyl for cyclization via the formation of a nitrilium ion.[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (use a trap containing aqueous base).
-
Cautiously add crushed ice to the residue, followed by basification with concentrated ammonium hydroxide until pH > 9.
-
Extract the aqueous mixture with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the target 3,4-dihydroisoquinoline.
-
Conclusion
This compound is far more than a simple amine reagent; it is a strategic tool that offers solutions to complex synthetic challenges. Its utility as an acid-labile N-protecting group, which stands in orthogonal contrast to the oxidatively-cleaved O-DMB ether, provides critical flexibility in multi-step syntheses. Furthermore, its role as a precursor for activated β-arylethylamides enables the efficient construction of isoquinoline and related alkaloid frameworks through powerful name reactions.[11][14] A thorough understanding of the mechanistic principles behind its reactivity allows researchers and drug development professionals to leverage its unique properties to accelerate the synthesis of complex, biologically active natural products.
References
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
- Lockwood, M. A., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
- Chem-Impex. (n.d.). This compound.
- Various Authors. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ChemInform.
- Chem-Impex. (n.d.). 2,4-Dimethoxybenzylamine.
- ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?
- Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
- Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzylamine 98.
- Guidechem. (n.d.). 2,4-Dimethoxybenzylamine 20781-20-8 wiki.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Washington University School of Medicine.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: The Pictet-Spengler Reaction in the Total Synthesis of Vellosimine.
- Various Authors. (n.d.). The Pictet-Spengler Reaction.
- Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
- Mary, S., et al. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- D'Agostino, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.
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Application Notes & Protocols: The Reaction of 2,4-Dimethoxybenzylamine with Aldehydes for Amine Synthesis and Protection
Introduction & Strategic Importance
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic manipulation of functional groups is paramount. The 2,4-dimethoxybenzyl (DMB) group is a cornerstone tool for the protection of primary and secondary amines. Its utility stems from the stability of the resulting N-DMB bond under a variety of non-acidic conditions, including exposure to bases, nucleophiles, and many common oxidizing and reducing agents.[1][2] This stability allows for extensive chemical transformations on other parts of a molecule without disturbing the protected amine functionality.
The primary route for installing this crucial protecting group is the reaction of 2,4-dimethoxybenzylamine with an aldehyde or ketone, proceeding through a reductive amination pathway.[3] This reaction forms a stable secondary amine, effectively masking the reactivity of a primary amine precursor that has been converted to an aldehyde. The electron-rich nature of the DMB ring, conferred by its two methoxy substituents, is the key to its strategic advantage: it renders the N-DMB bond highly susceptible to cleavage under mild acidic or specific oxidative conditions, allowing for its facile removal when protection is no longer required.[4][5]
This guide provides a comprehensive overview of the reaction's mechanism, detailed experimental protocols for both the installation and subsequent cleavage of the DMB group, and expert insights into optimizing this powerful synthetic transformation. The protocols are designed to be self-validating, with explanations for the causal relationships behind key experimental choices.
The Core Reaction: Reductive Amination
Mechanistic Principles
Reductive amination is a robust and highly efficient one-pot method for forming carbon-nitrogen bonds. The reaction between an aldehyde and 2,4-dimethoxybenzylamine proceeds through two discrete, sequential mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is typically a reversible process, often catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6] The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, also known as an imine. In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary amine product.[7]
When using 2,4-dimethoxybenzylamine hydrochloride, the starting material is a stable, crystalline salt. The amine must be liberated in situ to act as a nucleophile. This is accomplished by adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), which neutralizes the HCl without competing in the primary reaction.[8]
Caption: The two-stage mechanism of reductive amination.
Causality Behind Experimental Choices
The success of this reaction hinges on the careful selection of reagents and conditions.
-
Choice of Amine Salt: 2,4-dimethoxybenzylamine is often supplied and stored as its hydrochloride salt for enhanced stability and ease of handling compared to the free amine, which is an oil.[9]
-
Choice of Base: A non-nucleophilic base like DIPEA is crucial. It is sufficiently basic to deprotonate the amine salt but is too sterically hindered to compete with the liberated DMB-amine in attacking the aldehyde carbonyl.[8]
-
Choice of Solvent: Aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used as they are compatible with all reaction components and do not interfere with the reduction step.[3]
-
Choice of Reducing Agent: While several hydrides can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[7] It is a milder reducing agent than sodium borohydride (NaBH₄) and exhibits excellent chemoselectivity. It reduces the protonated iminium ion significantly faster than it reduces the starting aldehyde, minimizing the formation of alcohol side products.[7] Sodium cyanoborohydride (NaBH₃CN) offers similar selectivity but introduces cyanide waste streams, making NaBH(OAc)₃ a more common choice in many labs.[7]
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the N-alkylation of an aldehyde using this compound to form the DMB-protected secondary amine.[3]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv), this compound (1.05 equiv), and the solvent (DCE or DCM, to make a ~0.1 M solution).
-
Add DIPEA (1.5 equiv) to the stirred suspension. Stir at room temperature for 15-30 minutes to ensure the complete formation of the free amine.
-
Add sodium triacetoxyborohydride (1.5 equiv) in one portion. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress by thin-layer chromatography (TLC), observing the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the product.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-(2,4-dimethoxybenzyl)-protected amine.
Protocol 2: Acid-Mediated Deprotection of an N-DMB Amine
This protocol details the removal of the DMB group using trifluoroacetic acid (TFA), a standard method for acid-labile protecting groups.[1][2]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Cation Scavenger (e.g., Triisopropylsilane (TIS) or Anisole, 2-5% v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-DMB protected amine (1.0 equiv) in DCM.
-
Add the cation scavenger (e.g., TIS, ~5% v/v). The scavenger traps the DMB cation that is released, preventing it from re-alkylating the product or causing other side reactions.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.
Protocol 3: Oxidative Deprotection of an N-DMB Amine
This protocol uses DDQ for a mild, non-acidic cleavage of the DMB group.[3][4]
Materials:
-
N-(2,4-Dimethoxybenzyl)-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
DCM/Water solvent mixture (e.g., 18:1)
-
Saturated aqueous NaHCO₃ solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-DMB protected amine in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 equiv) to the solution. The reaction mixture will typically turn dark green or brown as a charge-transfer complex forms.[5]
-
Stir vigorously at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir until the color fades.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The byproducts from DDQ are typically polar and easily separated.
Data Summary & Workflow Visualization
Table 1: Comparison of Deprotection Methodologies
| Feature | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) |
| Reagent | Trifluoroacetic Acid (TFA) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| Conditions | Strong acid, 0°C to RT | Mild, neutral pH, RT |
| Selectivity | Cleaves other acid-labile groups (e.g., Boc, Trityl) | Highly selective for electron-rich benzyl groups like DMB and PMB.[4] |
| Advantages | Fast, volatile reagents, easy workup.[10] | Excellent for substrates with acid-sensitive functionalities.[3] |
| Disadvantages | Harsh conditions, requires scavenger. | Reagent is more expensive, can be sensitive to other electron-rich moieties. |
digraph "Synthetic Workflow" { graph [rankdir="TB", splines=ortho, label="Overall Synthetic Workflow: DMB as a Protecting Group", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];Start [label="Aldehyde\n(R-CHO)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; DMB_Amine [label="DMB-NH₂·HCl", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ReductiveAmination [label="Reductive Amination", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedAmine [label="N-DMB Protected Amine\n(R-CH₂-NH-DMB)"]; Transformations [label="Further Synthetic\nTransformations\n(Base/Nucleophile Stable)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Deprotection [label="Deprotection", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Primary Amine\n(R-CH₂-NH₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; {Start, DMB_Amine} -> ReductiveAmination; ReductiveAmination -> ProtectedAmine [label="Protocol 1"]; ProtectedAmine -> Transformations; Transformations -> Deprotection; Deprotection -> FinalProduct [label="Protocols 2 or 3"];
}
Caption: Synthetic utility of DMB-amine in a protection-deprotection sequence.
Field-Proven Insights & Troubleshooting
-
Incomplete Imine Formation: For sterically hindered or electron-deficient aldehydes, imine formation can be slow. Allowing the aldehyde, amine, and base to stir for a longer period (1-2 hours) before adding the reducing agent can improve yields.
-
Reaction Monitoring: The imine intermediate is often visible on TLC, typically with an Rf value between the aldehyde and the final amine product. Complete consumption of the aldehyde followed by the disappearance of the imine spot indicates reaction completion.
-
Deprotection Scavengers: The use of a cation scavenger in Protocol 2 is critical. Without it, the highly stable DMB carbocation can polymerize or cause a variety of side reactions, leading to complex mixtures and lower yields.
-
Purification Challenges: The byproduct of DMB cleavage is 2,4-dimethoxybenzaldehyde or its derivatives, which can sometimes co-elute with the desired product. Careful selection of chromatography conditions is necessary.
-
Orthogonality: The DMB group is cleaved under conditions that often leave other protecting groups, such as simple benzyl (Bn) ethers, intact, offering a valuable layer of synthetic orthogonality.[4]
References
- BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
- BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
- BenchChem. (2025). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.
- Wiley Online Library. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
-
PrepChem.com. (Date not available). Synthesis of 2,4-dimethoxybenzylamine. [Link]
- Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
-
ACS Publications. (Date not available). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
- MDPI. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Molecules.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Sigma-Aldrich. (Date not available).
-
Hulet, R. (2021). 2: Synthesis of imines. YouTube. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Reductive Amination with 2,4-Dimethoxybenzylamine Hydrochloride
Introduction: The Strategic Role of 2,4-Dimethoxybenzylamine
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within drug discovery, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This process converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is reduced in situ.[3] The choice of amine is critical, not only for the final product but also for strategic synthetic planning.
2,4-Dimethoxybenzylamine (DMB-amine) is a uniquely valuable reagent in this context.[4][5] Beyond its function as a primary amine nucleophile, the 2,4-dimethoxybenzyl group serves as a robust, acid-labile protecting group.[6][7] This dual-purpose nature allows for the introduction of a primary amine surrogate that can be readily cleaved under specific, mild acidic conditions later in a synthetic sequence, revealing a primary amine or a different functionality.[8][9] Its hydrochloride salt is a stable, crystalline solid that is convenient to handle and is often used directly in reactions.
This guide provides an in-depth exploration of the mechanistic principles, critical reaction parameters, and field-proven protocols for successfully employing 2,4-Dimethoxybenzylamine hydrochloride in reductive amination reactions.
The Underlying Mechanism: A Tale of Two Steps
The reductive amination process is a cascade of two fundamental reactions occurring in a single pot: (1) imine or iminium ion formation and (2) subsequent hydride reduction.[1][3]
-
Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the 2,4-dimethoxybenzylamine on the electrophilic carbonyl carbon. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, which are often self-catalyzed by the amine hydrochloride or supplemented with an acid like acetic acid, the hemiaminal dehydrates to form a Schiff base (imine). This imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species targeted by the reducing agent.[10][11] The formation of the imine is a reversible process, and its rate is optimal in a pH range of approximately 4-6.[10][12]
-
Hydride Reduction : A mild, selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This step is irreversible and drives the entire equilibrium towards the final N-alkylated amine product. The success of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the iminium ion much faster than it reduces the starting carbonyl compound.[10][13]
Optimizing Reaction Conditions: A Scientist's Guide
The success of this reaction is highly dependent on the careful selection of the reducing agent, solvent, and stoichiometry.
The Choice of Reducing Agent
The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the carbonyl group.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and selective hydride donor.[3] | High selectivity, broad functional group tolerance, effective for both aldehydes and ketones, no need for strict pH control, safer than NaBH₃CN.[14][15][16] | Water-sensitive, not ideal for protic solvents like methanol.[17] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective reducing agent, stable in weakly acidic conditions. | Excellent selectivity allows for one-pot reactions.[18] | Highly toxic. Can generate toxic hydrogen cyanide (HCN) gas under acidic conditions.[10] Requires careful pH control (pH 6-7).[12] |
| Sodium Borohydride (NaBH₄) | Potent, inexpensive reducing agent. | Readily available and cost-effective. | Can readily reduce the starting aldehyde or ketone, often requiring a two-step process (pre-formation of the imine before adding NaBH₄).[17][18] |
For general applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile.[16]
Solvent Selection
The solvent must be compatible with the chosen reducing agent and capable of dissolving the reactants.
-
For STAB : Aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent.[15][16] Other suitable options include Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile (MeCN) .[15][19]
-
For NaBH₃CN : Protic solvents like Methanol (MeOH) are often used, as they facilitate imine formation.[17]
-
For NaBH₄ : Methanol (MeOH) or Ethanol (EtOH) are common choices.[17]
Handling the Hydrochloride Salt and Stoichiometry
This compound is an ammonium salt and is not nucleophilic. The free amine must be liberated for the reaction to proceed. This can be achieved in two ways:
-
In-situ Neutralization : Add a non-nucleophilic base to the reaction mixture. Typically, 1.0-1.1 equivalents of a tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are used.[7][19]
-
Prior Extraction : The free amine can be generated before the reaction by dissolving the salt in an aqueous base (e.g., 1N NaOH), extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer, and using the resulting solution of the free amine directly.[20]
Typical Stoichiometry:
-
Carbonyl Compound : 1.0 equivalent
-
2,4-DMB-Amine HCl : 1.0 - 1.2 equivalents
-
Base (if used) : 1.0 - 1.2 equivalents
-
Reducing Agent (STAB) : 1.3 - 1.6 equivalents[15]
-
Acetic Acid (optional catalyst) : For slow-reacting ketones, 1-2 equivalents of glacial acetic acid can be added to catalyze imine formation.[13][15]
Experimental Protocols
Protocol I: General Reductive Amination using STAB
This protocol describes a general, robust one-pot procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or Ketone (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)[19]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the carbonyl compound (1.0 equiv.), this compound (1.1 equiv.), and anhydrous DCE (to make a ~0.1-0.2 M solution).
-
Add the base (DIPEA or TEA, 1.1 equiv.) to the stirred suspension.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions over 5-10 minutes. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl is consumed (typically 3-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.[19]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the pure N-(2,4-Dimethoxybenzyl) amine.
Protocol II: N-DMB Group Deprotection
The 2,4-dimethoxybenzyl group is prized for its facile cleavage under acidic conditions to reveal the parent amine.[6]
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-DMB protected amine in anhydrous DCM.
-
Add Trifluoroacetic acid (TFA). A common condition is using 10-50% TFA in DCM (v/v).[6] The reaction is often run at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Deprotection is typically complete within 1-4 hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Neutralize the residue by carefully adding a saturated aqueous NaHCO₃ solution until the pH is basic (>8).
-
Extract the desired free amine product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic extracts, concentrate, and purify as necessary.
Troubleshooting
-
Incomplete reaction/Low Yield :
-
Ensure reagents are anhydrous, especially the solvent and STAB.
-
For sterically hindered or electron-poor ketones, consider adding 1-2 equivalents of acetic acid to catalyze imine formation.[16]
-
Increase the reaction time or gently warm the reaction (e.g., to 40-50 °C).
-
-
Formation of Alcohol Byproduct : This indicates reduction of the starting carbonyl. This is rare with STAB but can occur if the reagent quality is poor or if conditions are not optimal. Ensure the imine has sufficient time to form before reduction is complete.
-
Difficult Deprotection :
References
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine.
-
Lockyer, M. C., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(37), 7549-7561. [Link]
- J&K Scientific LLC. (n.d.). 2,4-Dimethoxybenzylamine | 20781-20-8.
-
Sani, M. A., et al. (2007). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 48(43), 7592-7595. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
-
Boros, B., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 269-277. [Link]
- BenchChem. (n.d.). A comparative analysis of different reducing agents in amination.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (1996). US5508404A - Reductive amination process.
- Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
-
Scientific Laboratory Supplies. (n.d.). 2,4-Dimethoxybenzylamine, 98%. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]
-
Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294. [Link]
Sources
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- 6. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
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- 20. prepchem.com [prepchem.com]
Application Notes & Protocols: The Strategic Utility of 2,4-Dimethoxybenzylamine Hydrochloride in Bioactive Molecule Synthesis
Abstract
In the landscape of modern medicinal chemistry and drug development, the efficient and strategic construction of complex molecular architectures is paramount. 2,4-Dimethoxybenzylamine hydrochloride serves as a cornerstone reagent, valued for its dual role as a versatile, acid-labile protecting group for amines and as a key structural component in the synthesis of heterocyclic scaffolds. The electron-rich nature of the 2,4-dimethoxybenzyl (DMB) moiety, conferred by its two methoxy substituents, facilitates its facile cleavage under mild acidic or oxidative conditions. This property provides crucial orthogonality in multi-step syntheses. Furthermore, this structural motif is integral to building blocks used in powerful ring-forming reactions, such as the Pictet-Spengler synthesis of tetrahydroisoquinolines, a core structure in numerous alkaloids and pharmaceutical agents. This guide provides an in-depth exploration of the DMB group's applications, featuring field-proven protocols, mechanistic insights, and comparative data to empower researchers in the synthesis of novel bioactive molecules.
Part 1: The 2,4-Dimethoxybenzyl (DMB) Group for Amine Protection
The temporary masking of reactive amine functionalities is a fundamental strategy in organic synthesis. The DMB group has emerged as a superior choice for protecting primary and secondary amines due to its robust stability under a wide range of conditions and its gentle removal when required.[1][2]
The Principle of DMB Protection: Causality and Advantages
The utility of the DMB group is rooted in the electronic properties of its substituted aromatic ring. The two electron-donating methoxy groups at the ortho and para positions significantly increase the electron density of the benzyl system. This has two critical consequences:
-
Acid-Labile Cleavage: During acid-mediated deprotection, the protonated N-DMB bond cleaves to form a 2,4-dimethoxybenzyl carbocation. This cation is exceptionally stable due to resonance delocalization of the positive charge, which is heavily favored by the strong +M (mesomeric) effect of the methoxy groups. This inherent stability lowers the activation energy for cleavage, allowing for the use of mild acids like trifluoroacetic acid (TFA) at room temperature.[1][3]
-
Oxidative Cleavage: The high electron density makes the DMB group highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This occurs via the formation of a charge-transfer complex, leading to cleavage under neutral conditions, a valuable alternative when acid-sensitive functional groups are present elsewhere in the molecule.[2][4]
Key Advantages:
-
Orthogonality: Stable to basic conditions (e.g., used for Fmoc group removal) and many nucleophiles, allowing for selective deprotection in the presence of other protecting groups like Boc.[2]
-
Mild Removal: Cleavage conditions are gentle, preserving the integrity of complex and sensitive substrates.[3]
-
Versatility: Can be removed via two distinct mechanisms (acidic or oxidative), providing flexibility in synthetic design.[2]
Experimental Protocols: Amine Protection & Deprotection
This protocol details the N-alkylation of a primary amine using 2,4-dimethoxybenzyl chloride. The hydrochloride salt of the amine can be used directly, but additional base will be required.
Materials:
-
Primary Amine (1.0 equiv)
-
2,4-Dimethoxybenzyl Chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Add the base (e.g., Et₃N, 2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,4-dimethoxybenzyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the 2,4-dimethoxybenzyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(2,4-dimethoxybenzyl)-protected amine.
// Node styles reagent [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; process [fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; product [fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"];
// Nodes for Protection Amine [label="Primary/Secondary\nAmine (R-NH₂)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DMB_Cl [label="2,4-Dimethoxybenzyl-Cl\n+ Base (e.g., Et₃N)", ...reagent]; Protection [label="N-Alkylation\n(Protocol 1)", ...process]; Protected_Amine [label="N-DMB Protected\nAmine", ...product];
// Nodes for Deprotection TFA [label="TFA / Scavenger\n(e.g., TIS)", ...reagent]; Acid_Deprotection [label="Acidic Cleavage\n(Protocol 2A)", ...process]; DDQ [label="DDQ\nin DCM/H₂O", ...reagent]; Oxidative_Deprotection [label="Oxidative Cleavage\n(Protocol 2B)", ...process];
// Edges Amine -> Protection [arrowhead=normal]; DMB_Cl -> Protection [arrowhead=normal]; Protection -> Protected_Amine [arrowhead=normal];
Protected_Amine -> Acid_Deprotection [label=" Path A", color="#EA4335", fontcolor="#EA4335"]; TFA -> Acid_Deprotection [arrowhead=normal, color="#EA4335"]; Acid_Deprotection -> Amine [arrowhead=normal, color="#EA4335"];
Protected_Amine -> Oxidative_Deprotection [label=" Path B", color="#4285F4", fontcolor="#4285F4"]; DDQ -> Oxidative_Deprotection [arrowhead=normal, color="#4285F4"]; Oxidative_Deprotection -> Amine [arrowhead=normal, color="#4285F4"];
// Invisible edges for alignment {rank=same; DMB_Cl; TFA; DDQ;} {rank=same; Protection; Acid_Deprotection; Oxidative_Deprotection;} } Caption: Amine protection and orthogonal deprotection workflow.
Two primary methods are employed, offering orthogonal strategies for deprotection.
A. Acidic Cleavage with Trifluoroacetic Acid (TFA) This method is fast and efficient but requires that the substrate be stable to strong acid.
Materials:
-
N-DMB-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole, ~5% v/v)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-DMB-protected amine in DCM in a round-bottom flask.
-
Add the scavenger (e.g., TIS). The scavenger traps the liberated DMB carbocation, preventing side reactions with sensitive functional groups (like indoles or thioethers).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v in DCM) to the stirred solution.[1][2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, portion-wise addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Transfer to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product as necessary.
B. Oxidative Cleavage with DDQ This method is ideal for substrates containing acid-sensitive functionalities.
Materials:
-
N-DMB-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1–1.5 equiv)
-
Dichloromethane (DCM) and Water (e.g., 18:1 v/v mixture)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-DMB-protected amine in a solvent mixture of DCM and water (e.g., 18:1 or 10:1).[2][4]
-
Add DDQ (1.1–1.5 equiv) portion-wise to the solution at room temperature. The reaction mixture typically turns dark.
-
Stir for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The reduced DDQ (DDQH₂) is acidic and can be removed during the basic workup and chromatography.[4]
Data Presentation: Comparison of DMB Deprotection Methods
| Method | Reagent (equiv.) | Typical Conditions | Time (h) | Yield | Key Considerations & Compatibility |
| Acidic Cleavage | TFA (10-50% v/v) | DCM, 0 °C to rt, with scavenger (e.g., TIS) | 1–4 | High (>90%) | Fast and efficient. Incompatible with other acid-labile groups (e.g., Boc, trityl). Scavenger is crucial.[1][5] |
| Oxidative Cleavage | DDQ (1.1–1.5) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1–4 | High (>90%) | Mild, neutral conditions. Orthogonal to acid- and base-labile groups. Sensitive to other electron-rich aromatic systems.[2][4] |
| Oxidative Cleavage | CAN (2-3) | CH₃CN/H₂O, 0 °C to rt | 0.5–2 | Variable | Can be faster than DDQ but may be less selective depending on the substrate.[4] |
Part 2: 2,4-Dimethoxybenzylamine as a Precursor in Heterocyclic Synthesis
Beyond its role in protection chemistry, 2,4-dimethoxybenzylamine and related structures are pivotal building blocks for constructing bioactive heterocyclic cores. A premier example is the Pictet-Spengler reaction , which provides access to tetrahydroisoquinolines and β-carbolines—scaffolds found in numerous pharmacologically active alkaloids and synthetic drugs.[6][7]
The Pictet-Spengler Reaction: Mechanism and Strategic Importance
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to achieve ring closure.[6][8]
Mechanism:
-
Imine/Iminium Formation: The nucleophilic amine of the β-arylethylamine attacks the carbonyl electrophile, followed by dehydration, to form a Schiff base (imine). Under acidic conditions, this is protonated to form a highly electrophilic iminium ion.[9]
-
Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as an intramolecular nucleophile, attacking the iminium ion. This is the key ring-forming step (a 6-endo-trig cyclization).[7]
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the final tetrahydroisoquinoline product.[8]
The presence of electron-donating groups, such as the methoxy groups found in DMB-related structures, powerfully activates the aromatic ring towards this electrophilic attack. This allows the reaction to proceed under much milder conditions (sometimes even physiological pH), a critical advantage when working with sensitive substrates.[8][10]
// Structures as labels
start [label=<
β-Arylethylamine + Aldehyde>];
step1 [label="+ H⁺, - H₂O", shape=none, fontcolor="#4285F4"];
iminium [label=<
Iminium Ion Intermediate>];
step2 [label="Intramolecular\nElectrophilic Attack", shape=none, fontcolor="#EA4335"];
cyclized [label=<
Cyclized Intermediate>];
step3 [label="- H⁺\n(Rearomatization)", shape=none, fontcolor="#34A853"];
product [label=<
Tetrahydroisoquinoline>];
// Layout start -> step1 -> iminium -> step2 -> cyclized -> step3 -> product; } Caption: Generalized mechanism of the Pictet-Spengler reaction.
Application Example: Synthesis of Praziquantel Analogues
Praziquantel (PZQ) is the drug of choice for treating schistosomiasis, a parasitic disease affecting millions worldwide.[11] The development of new PZQ analogues is a critical research area to combat potential drug resistance.[12][13] The core of PZQ is a pyrazino[2,1-a]isoquinolin-4-one, which is built upon a tetrahydroisoquinoline scaffold. The synthesis of this core often utilizes a Pictet-Spengler-type cyclization.
While 2,4-dimethoxybenzylamine itself is not the direct reactant, phenylethylamines bearing the 2,4-dimethoxy substitution pattern are key intermediates for creating dimethoxy-substituted tetrahydroisoquinoline analogues of PZQ, which have shown moderate antischistosomal activity.[12][13]
This generalized protocol outlines the synthesis of a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-(Dimethoxyphenyl)ethylamine derivative (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.1 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl)
-
Solvent (e.g., DCM, Toluene, or Acetonitrile)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the β-(dimethoxyphenyl)ethylamine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in the chosen solvent in a round-bottom flask.
-
Add the acid catalyst (e.g., 10 mol% to stoichiometric amounts of TFA) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 40-80 °C) for 6-24 hours. The optimal temperature and time are highly substrate-dependent.
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude tetrahydroisoquinoline product by flash column chromatography or recrystallization.
Conclusion
This compound is an indispensable tool in the arsenal of the medicinal chemist. Its primary role as a protecting group for amines is well-established, offering a unique combination of stability and mild, orthogonal cleavage options that are critical for the success of complex, multi-step synthetic campaigns.[1][2] Beyond this, its structural motif is a key component in the construction of pharmacologically relevant heterocyclic systems like tetrahydroisoquinolines via the Pictet-Spengler reaction.[10][14] The electron-donating nature of the dimethoxy substituents is the causal factor behind its utility in both contexts, facilitating carbocation stability for deprotection and activating aromatic rings for cyclization. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to strategically leverage this reagent to accelerate the discovery and synthesis of next-generation bioactive molecules.[15]
References
- BenchChem. (n.d.). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
- BenchChem. (n.d.). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
- BenchChem. (n.d.). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
- Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2006). ChemInform.
-
Chapman, K. T., & Pfaendler, H. R. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7125-7132. Retrieved from [Link]
-
Sadhu, P. S., Kumar, S. N., Chandrasekharam, M., Pica-Mattoccia, L., Cioli, D., & Rao, V. J. (2012). Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis. Bioorganic & Medicinal Chemistry Letters, 22(2), 1103-1106. Retrieved from [Link]
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research.
-
Mugisho, F. K., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5183. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 2,4-Dimethoxybenzylamine | 20781-20-8. Retrieved from [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of praziquantel analogues and molecular hybrids.
-
Pietta, P. G., Cavallo, P. F., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(24), 3966-3970. Retrieved from [Link]
- ResearchGate. (2012). Synthesis of new praziquantel analogues: Potential candidates for the treatment of schistosomiasis.
- ResearchGate. (2023). Synthesis of Praziquantel Analogs as Potential Therapeutic Agents against Malaria and Schistosomiasis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]
- Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines.
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Application Notes and Protocols for the Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA)
Introduction: The Strategic Role of the 2,4-Dimethoxybenzyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection and cleavage of protecting groups are paramount to achieving target molecules with high fidelity. The 2,4-dimethoxybenzyl (DMB) group has established itself as a cornerstone for the protection of a wide array of functionalities, including hydroxyls, amines, amides, and thiols.[1] Its prevalence stems from a finely tuned acid lability, rendering it removable under significantly milder acidic conditions than its counterparts, the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[1][2][3][4] This heightened sensitivity is a direct consequence of the electronic properties conferred by the two methoxy substituents at the ortho and para positions of the benzyl ring. These electron-donating groups effectively stabilize the incipient benzylic carbocation generated during acidic cleavage, thereby lowering the activation energy for its removal.[1][3]
This unique characteristic of the DMB group is not merely a matter of reaction kinetics but forms the basis of sophisticated orthogonal protection strategies. In the synthesis of complex molecules, such as peptides and natural products, it is often necessary to deprotect one functional group while leaving others intact. The DMB group's susceptibility to mild acid allows for its selective cleavage in the presence of less acid-sensitive groups like tert-butyloxycarbonyl (Boc) or more robust protecting groups such as benzyl ethers.[1][2] Trifluoroacetic acid (TFA) is a frequently employed reagent for this transformation, offering clean and efficient deprotection across a broad range of substrates.[1][5]
This guide provides a comprehensive overview of the TFA-mediated cleavage of the DMB group, detailing the underlying mechanism, optimized protocols, and critical considerations for its successful application in a research and development setting.
Mechanism of Deprotection: An SN1-Type Cleavage Pathway
The acidic cleavage of the DMB group with trifluoroacetic acid proceeds via a resonance-stabilized SN1-type mechanism. The reaction is initiated by the protonation of the heteroatom (e.g., oxygen in an ether or nitrogen in an amine) attached to the DMB group. This protonation event transforms the protected functional group into a good leaving group. Subsequently, the molecule undergoes heterolytic cleavage, releasing the deprotected functional group and forming a highly stable 2,4-dimethoxybenzyl carbocation.[1][6] The stability of this carbocation is the key to the DMB group's lability, as the positive charge is effectively delocalized through resonance into the electron-rich aromatic ring.
The liberated DMB cation is a potent electrophile and, if not managed, can lead to undesirable side reactions, such as the alkylation of electron-rich aromatic residues (e.g., tryptophan or tyrosine) within the substrate.[5][6] To mitigate this, "scavenger" reagents are typically added to the reaction mixture. These scavengers, commonly triisopropylsilane (TIS) or anisole, are electron-rich species that readily trap the DMB cation through a Friedel-Crafts alkylation reaction, preventing its reaction with the desired product.[1][5][6]
Caption: Mechanism of TFA-mediated DMB deprotection.
Experimental Protocols
The conditions for DMB deprotection with TFA can be tailored based on the substrate's sensitivity and the presence of other protecting groups. The following tables summarize typical reaction conditions and provide a general, adaptable protocol.
Table 1: Typical Conditions for DMB Deprotection with TFA
| Functional Group Protected | Substrate Type | Typical TFA Concentration (v/v in DCM) | Common Scavengers | Typical Reaction Time |
| Hydroxyl (Ether) | Small Molecule | 10-50%[1] | Anisole, 1,3-Dimethoxybenzene[7] | 15 min - 2 h |
| Amine/Amide | Peptide (on resin) | 1-5% (for selective cleavage)[5][8] | Triisopropylsilane (TIS)[1][5] | 30 min - 1 h |
| Amine/Amide | Peptide (global deprotection) | 95% (with scavengers)[5][6] | TIS, Water, Thioanisole[5][6] | 1 - 3 h |
| Thiol (Thioether) | Cysteine-containing peptides | 90-95% | TIS, Water, Ethanedithiol (EDT)[9] | 1 - 3 h |
General Protocol for DMB Deprotection of a Small Molecule
This protocol provides a general procedure for the cleavage of a DMB ether. It should be optimized for specific substrates.
Materials:
-
DMB-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve the DMB-protected substrate in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Addition of Scavenger: Add the appropriate scavenger (e.g., 2-5 equivalents of TIS or anisole).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA dropwise to the desired final concentration (typically 10-50% v/v).[1]
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] The deprotected product will typically have a lower Rf value (be more polar) than the starting material.[5][8]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) two more times.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected compound.[1][5]
Caption: General workflow for TFA-mediated DMB deprotection.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Steric hindrance around the DMB group.[5] Insufficient reaction time or TFA concentration.[8] | Increase the reaction temperature; however, this may increase the risk of side reactions.[5] Incrementally increase the reaction time or the concentration of TFA.[5][8] For very resistant substrates, consider a stronger acid like a mixture of TFA and triflic acid, but exercise caution.[5] |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Tryptophan, Tyrosine) by the liberated DMB cation.[5][6] | Ensure an adequate amount of a suitable scavenger (e.g., TIS, thioanisole) is used in the cleavage cocktail.[5][6] |
| Oxidation of Sensitive Residues | Oxidation of residues like Methionine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] |
| Difficulty in Purification | The deprotected product and the DMB-scavenger adduct have similar polarities. | Optimize the solvent system for column chromatography, possibly using a gradient elution.[5] Consider an alternative stationary phase like alumina if silica gel is ineffective.[5] |
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid that causes severe skin burns and eye damage.[10] It is also harmful if inhaled and harmful to aquatic life.[10][11] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (check compatibility), safety goggles, a face shield, and a lab coat.[10][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Disposal: TFA waste is considered hazardous and must be disposed of according to institutional and local regulations. It should not be poured down the drain.[12] Neutralize any spills with a suitable agent like sodium bicarbonate before cleaning up.
References
- Application Notes and Protocols for Acidic Deprotection of the 2,4-Dimethoxybenzyl (DMB) Group with Trifluoroacetic Acid (TFA). Benchchem.
- Application Notes and Protocols: 2,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols. Benchchem.
- Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group. Benchchem.
- Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis. Benchchem.
- Technical Support Center: Purification Strategies for DMB-Protected Compounds. Benchchem.
- Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
- Trifluoroacetic Acid Material Safety D
- Trifluoroacetic Acid SOP. University of Washington.
- Trifluoroacetic acid - SAFETY D
- Application Notes and Protocols: 3,4-Dimethoxybenzyl (DMB) Group for Alcohol Protection. Benchchem.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
- 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Journal of Organic Chemistry.
- SIGALD T6508 - SAFETY D
- DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
- p-Methoxybenzyl (PMB) Protective Group.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry.
- The 2,4-Dimethoxybenzyl (DMB)
- Technical Support Center: Deprotection of Sterically Hindered DMB Ethers. Benchchem.
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Application Notes and Protocols for the Oxidative Cleavage of 2,4-Dimethoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2,4-Dimethoxybenzyl (DMB) Ethers in Synthesis
In the complex world of multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups.[1] Among the various choices for protecting hydroxyl groups, the 2,4-dimethoxybenzyl (DMB) ether has become particularly valuable.[2] Its popularity comes from its stability in a variety of reaction conditions and its easy removal under specific, mild oxidative or acidic conditions.[2][3] This allows for the selective deprotection of DMB ethers without affecting other, more robust protecting groups like benzyl (Bn) ethers, a key strategy in the synthesis of complex molecules.[2][4]
The key to the DMB group's usefulness lies in the two electron-donating methoxy groups on the aromatic ring.[2] These groups make the DMB ether much more susceptible to cleavage by oxidation or acid than the simple benzyl group.[2] This difference in reactivity is the foundation for its selective removal.[4]
Mechanism of Oxidative Cleavage
The most common and selective method for cleaving DMB ethers is through oxidation, typically using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2] The generally accepted mechanism for DDQ-mediated cleavage involves a single-electron transfer (SET) pathway.[3][5]
-
Formation of a Charge-Transfer Complex: The electron-rich DMB ether interacts with the electron-deficient DDQ to form a colored charge-transfer complex.[3][6]
-
Single-Electron Transfer (SET): An electron is transferred from the DMB ether to DDQ, creating a resonance-stabilized radical cation of the DMB ether and the DDQ radical anion.[3][6]
-
Solvent Intervention and Hemiacetal Formation: In the presence of water, a water molecule attacks the radical cation. Following further electron and proton transfers, a hemiacetal intermediate is formed.[6]
-
Liberation of the Alcohol: This hemiacetal is unstable and breaks down to release the desired free alcohol, 2,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[3][6]
Comparative Performance of Common Oxidative Cleavage Reagents
The choice of reagent for DMB ether cleavage depends on the specific substrate and the presence of other functional groups. DDQ and CAN are the most frequently used oxidants.[2]
| Method | Reagent | Typical Conditions | Reaction Time | Yield of DMB Cleavage | Benzyl Ether Stability | Key Considerations |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | High (>90%) | Generally stable | Highly selective. The reduced DDQ (DDQH₂) is acidic and requires a basic workup.[2] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) (2-3 equiv.) | CH₃CN/H₂O, 0 °C to rt | Variable | Good to High | Generally stable, but can be cleaved under forcing conditions.[2] | Can be less selective than DDQ depending on the substrate.[2] |
Detailed Experimental Protocols
Protocol 1: Oxidative Cleavage of a 2,4-Dimethoxybenzyl Ether using DDQ
This protocol provides a general procedure for the selective deprotection of a DMB ether.[3] Optimization may be required for specific substrates.
Materials:
-
DMB-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the DMB-protected substrate (1.0 equivalent) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Addition of DDQ: Add DDQ (1.1–1.5 equivalents) to the cooled solution in one portion. The reaction mixture will typically turn dark green or brown.[3][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 times).[6]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[3]
-
Concentration: Concentrate the filtrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[3]
Protocol 2: Oxidative Cleavage using Ceric Ammonium Nitrate (CAN)
This protocol outlines a general procedure using CAN, which can be an effective alternative to DDQ.
Materials:
-
DMB-protected substrate
-
Acetonitrile (CH₃CN)
-
Water
-
Ceric Ammonium Nitrate (CAN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the DMB-protected substrate (1.0 equivalent) in a mixture of acetonitrile and water (typically 10:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of CAN: Slowly add a solution of CAN (2-3 equivalents) in acetonitrile/water to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction is sluggish or incomplete, this could be due to insufficient reagent, suboptimal reaction conditions (time, temperature), or decomposition of the oxidizing agent.[7] For DDQ reactions, using a fresh bottle of high-purity reagent is recommended as it is sensitive to moisture.[7]
-
Side Reactions: The 2,4-dimethoxybenzyl cation formed during cleavage is a potent electrophile and can react with electron-rich aromatic rings in the substrate or product, leading to undesired byproducts.[7]
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate in DDQ-mediated deprotections.[6] Anhydrous conditions may lead to different reaction pathways or an incomplete reaction.[6]
-
Work-up: The reduced form of DDQ (DDQH₂) is acidic, making a basic wash (e.g., saturated NaHCO₃) during the work-up essential to ensure its removal.[2]
-
Substrate Compatibility: While highly selective, substrates containing other very electron-rich groups may not be compatible with oxidative cleavage methods.[6]
Orthogonal Deprotection Strategies
The differential lability of benzyl-type protecting groups allows for their sequential removal, a concept known as orthogonal protection.[8] The DMB group can be cleaved under conditions that leave p-methoxybenzyl (PMB) and benzyl (Bn) ethers intact, enabling complex synthetic routes where different hydroxyl groups need to be unmasked at various stages.[8][9]
References
- A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl - Benchchem.
- Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ - Benchchem.
- Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3 - Benchchem.
- Application of the 3,4-Dimethoxybenzyl (DMB) Protecting Group in Carbohydrate Synthesis - Benchchem.
- A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers - Benchchem.
- Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid (TFA) - Benchchem.
- Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers - Benchchem.
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. Available at: [Link]
-
Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
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- 5. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the Technical Support Center for 2,4-Dimethoxybenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent. As a cornerstone in synthetic chemistry, particularly for the introduction of the 2,4-dimethoxybenzyl (DMB) protecting group and as a primary amine in reductive aminations, understanding its properties and reaction nuances is critical for successful outcomes.
Introduction
This compound is a widely used organic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals and complex molecules.[1] Its utility primarily stems from its role as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for amines and its application as a primary amine in reductive amination reactions. The electron-donating methoxy groups on the benzene ring play a crucial role in the reactivity and subsequent cleavage of the DMB group.
This guide will walk you through common challenges and optimization strategies to ensure high-yield and clean reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is in the protection of primary and secondary amines as the 2,4-dimethoxybenzyl (DMB) group. This protecting group is stable under various conditions but can be readily cleaved under mild acidic or oxidative conditions.[2] It is also frequently used as a primary amine component in reductive amination reactions to synthesize secondary amines.
Q2: How do I convert this compound to the free amine for a reaction?
A2: To use 2,4-Dimethoxybenzylamine in a reaction that requires the free amine, the hydrochloride salt must be neutralized. A standard procedure involves dissolving the hydrochloride salt in an aqueous solution of a base, such as 1N sodium hydroxide, and then extracting the free amine into an organic solvent like ethyl acetate.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the free amine, which is typically an oil.
Q3: What are the recommended storage conditions for this compound and the free amine?
A3: this compound is a solid and should be stored at room temperature.[1][3] The free amine is an oil and is sensitive to air.[4] It is recommended to store the free amine under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4]
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone reaction for 2,4-Dimethoxybenzylamine. The following section addresses common issues encountered during this process.
Problem 1: Low or No Yield of the Desired Secondary Amine
Low conversion rates are a frequent challenge in reductive amination. The root cause often lies in one of three areas: imine formation, the reducing agent, or the reaction conditions.
Causality Analysis:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine (or iminium ion) from the reaction of the amine and a carbonyl compound. This is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A strong reducing agent, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine, thus lowering the yield of the desired amine.[5]
-
Suboptimal pH: The pH of the reaction medium significantly influences the rate of imine formation.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Imine Formation | Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. | These agents sequester the water formed during imine formation, driving the equilibrium towards the product. |
| Reducing Agent | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] | NaBH(OAc)₃ is less likely to reduce aldehydes and ketones compared to NaBH₄ and preferentially reduces the iminium ion.[5] |
| pH Control | Maintain a mildly acidic pH (around 4-6). A catalytic amount of acetic acid can be added to facilitate imine formation. | A slightly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. |
| Reaction Sequence | Consider a two-step procedure: first, form the imine by stirring the aldehyde/ketone and amine together (with a dehydrating agent), and then add the reducing agent. | This ensures complete imine formation before the reduction step, preventing the premature reduction of the carbonyl compound. |
Experimental Protocol: Optimized Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)). Add 2,4-dimethoxybenzylamine (1.0-1.2 eq) and stir the mixture at room temperature. Add a dehydrating agent like anhydrous MgSO₄.
-
Reduction: After stirring for 1-2 hours to allow for imine formation (monitor by TLC), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate can be disheartening. Understanding the common side reactions is the first step to mitigating them.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention Strategy |
| Alcohol of the Carbonyl Compound | The reducing agent is too strong or is reducing the carbonyl starting material. | Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before its addition. |
| Over-alkylation (Tertiary Amine) | The secondary amine product reacts with another molecule of the aldehyde/ketone. | Use a 1:1 stoichiometry of the amine and carbonyl compound, or a slight excess of the amine. Add the reducing agent slowly to minimize the concentration of the product amine available for further reaction. |
| Self-Condensation of Aldehyde | Aldehydes, especially those without α-hydrogens, can undergo self-condensation (e.g., Cannizzaro reaction) under basic conditions. | Maintain neutral or slightly acidic reaction conditions. |
Troubleshooting Workflow for Reductive Amination
Caption: A decision-making workflow for troubleshooting low yields in reductive amination.
Troubleshooting Guide: DMB Group Deprotection
The facile cleavage of the DMB group is one of its key advantages. However, issues can still arise.
Problem 3: Incomplete Deprotection of the DMB Group
Causality Analysis:
-
Insufficient Acid Strength or Reaction Time: The rate of acid-catalyzed deprotection is dependent on the concentration of the acid and the duration of the reaction.
-
Steric Hindrance: A sterically congested environment around the DMB-protected nitrogen can slow down the cleavage reaction.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Acid Strength | Increase the concentration of trifluoroacetic acid (TFA). For complete removal, 10-95% TFA may be necessary.[6] | Higher acid concentration increases the rate of protonation of the DMB group, facilitating its cleavage. |
| Reaction Time | Extend the reaction time and monitor by TLC or LC-MS. | Allows the reaction to proceed to completion, especially for sterically hindered substrates. |
| Temperature | Gently warm the reaction mixture (e.g., to 40-50 °C). | Provides the necessary activation energy to overcome steric hindrance. |
| Alternative Reagents | For substrates sensitive to strong acid, consider oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). | Provides an orthogonal deprotection strategy under non-acidic conditions. |
Experimental Protocol: N-DMB Deprotection with TFA
-
Reaction Setup: Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 eq) in DCM in a round-bottom flask and cool in an ice bath.
-
Acid Addition: Slowly add TFA (typically 10-50% v/v) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography.[2]
Problem 4: Side Reactions During DMB Deprotection
The cleavage of the DMB group generates a reactive 2,4-dimethoxybenzyl cation, which can lead to unwanted side reactions.
Causality Analysis:
-
Electrophilic Aromatic Substitution: The DMB cation is a potent electrophile that can alkylate electron-rich aromatic rings in the substrate or solvent.
-
Oxidation of Sensitive Residues: In peptide synthesis, sensitive amino acids like methionine can be oxidized during deprotection.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Cation Scavenging | Include a scavenger such as triisopropylsilane (TIS) or thioanisole in the cleavage cocktail.[7] | These scavengers are nucleophilic and will trap the DMB cation, preventing it from reacting with the desired product. |
| Inert Atmosphere | Perform the deprotection under an inert atmosphere (e.g., nitrogen or argon).[7] | Minimizes the oxidation of sensitive functional groups. |
Deprotection Troubleshooting Flowchart
Caption: Troubleshooting decision tree for DMB deprotection.
Solubility Information
For practical purposes, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application. A general starting point for solubility testing is provided below.
Protocol for Solubility Estimation:
-
To a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., methanol, DCM, THF), add small, weighed portions of this compound.
-
After each addition, stir or sonicate the mixture until the solid dissolves.
-
Continue adding the solid until a saturated solution is obtained (i.e., solid material remains undissolved).
-
The approximate solubility can then be calculated based on the total weight of the dissolved solid.
References
-
PrepChem. Synthesis of 2,4-dimethoxybenzylamine. Available at: [Link]
-
ACS Omega. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available at: [Link]
-
ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
ResearchGate. Proposed mechanism of deprotection of DMB. Available at: [Link]
-
LookChem. Cas 20781-20-8,2,4-Dimethoxybenzylamine. Available at: [Link]
-
PubChem. 2,4-Dimethoxybenzylamine. Available at: [Link]
-
J&K Scientific. This compound, 97%. Available at: [Link]
-
NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
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- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Syntheses Involving 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common and unexpected side reactions encountered when using 2,4-Dimethoxybenzylamine hydrochloride in your synthetic workflows. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction: The Dual Nature of 2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine (DMB-NH₂) is a versatile reagent in organic synthesis. It is widely employed as a precursor for the 2,4-dimethoxybenzyl (DMB) protecting group, particularly in solid-phase peptide synthesis (SPPS), where it aids in preventing aggregation and certain side reactions like aspartimide formation.[1][2] Beyond its role in protection strategies, it also serves as a primary amine nucleophile in various C-N bond-forming reactions, including reductive aminations, nucleophilic substitutions, and multicomponent reactions such as the Ugi reaction.[3][4]
The use of its hydrochloride salt (DMB-NH₂·HCl) is common for improving shelf-life and handling. However, this necessitates the use of a base to liberate the free amine for reaction, a step that can introduce its own set of complications. This guide will address the spectrum of potential side reactions, from issues arising from the hydrochloride salt to the reactivity of the DMB moiety itself.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound.
Q1: Why is my reaction incomplete when using this compound, and how can I improve the yield?
Answer:
Incomplete conversion is a frequent issue and often stems from inefficient neutralization of the hydrochloride salt. The primary amine is the reactive nucleophile, and if it remains protonated as the ammonium salt, it cannot participate in the desired reaction.
-
Causality: this compound is a salt formed from a weak base (the amine) and a strong acid (HCl). To deprotonate the amine and render it nucleophilic, a stoichiometric amount of a suitable base is required. An insufficient amount of base will result in a portion of the starting material remaining in its unreactive, protonated form.
-
Troubleshooting:
-
Choice of Base: For most applications, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used.[5] DIPEA is often preferred due to its greater steric hindrance, which reduces its likelihood of participating in side reactions.
-
Stoichiometry: Ensure at least one full equivalent of the base is added relative to the this compound. In some cases, a slight excess (1.1-1.2 equivalents) can help drive the equilibrium towards the free amine.
-
Order of Addition: It is generally advisable to pre-mix the this compound with the base in the reaction solvent for a short period before adding the electrophile. This ensures the free amine is generated in situ before the main reaction begins.
-
Q2: I'm observing an unexpected, highly polar byproduct that is difficult to separate from my product. What could it be?
Answer:
A common polar byproduct is the hydrochloride salt of the base used for neutralization, most frequently triethylamine hydrochloride (TEA·HCl).
-
Causality: When a base like triethylamine (TEA) is used to neutralize DMB-NH₂·HCl, TEA·HCl is formed as a stoichiometric byproduct.[6] This salt has high water solubility but can have partial solubility in some organic solvents, leading to purification challenges.
-
Troubleshooting & Purification Protocol:
-
Aqueous Workup: The most effective way to remove TEA·HCl is through an aqueous workup, as the salt is highly soluble in water.[6] Washing the organic layer with water or brine should extract the majority of the salt.
-
Non-Aqueous Methods: If your product is water-sensitive, consider the following:
-
Filtration: If the reaction is performed in a solvent where TEA·HCl is poorly soluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[6]
-
Solvent Swap and Precipitation: If the reaction is in a solvent like dichloromethane (DCM) where the salt is soluble, the DCM can be removed under reduced pressure. Then, an "anti-solvent" such as diethyl ether or ethyl acetate can be added to precipitate the TEA·HCl, which is then filtered off.[6]
-
-
Protocol: Removal of Triethylamine Hydrochloride without an Aqueous Wash
-
Upon completion of the reaction, concentrate the reaction mixture in vacuo to remove the solvent.
-
To the resulting residue, add a solvent in which your desired product is soluble but TEA·HCl is not (e.g., diethyl ether, ethyl acetate).
-
Stir or sonicate the suspension to ensure complete precipitation of the salt.
-
Filter the mixture through a pad of celite or a fine frit funnel.
-
Wash the filter cake with a small amount of the anti-solvent.
-
The filtrate, containing your product, can then be concentrated and subjected to further purification if necessary.
Part 2: Troubleshooting Guide for Specific Reaction Types
This section provides detailed guidance on side reactions specific to common applications of 2,4-Dimethoxybenzylamine.
Issue 1: Side Reactions in Nucleophilic Substitution and Reductive Amination
Problem: Formation of over-alkylated or unexpected byproducts during nucleophilic substitution or reductive amination reactions.
-
Scientific Rationale:
-
Over-alkylation: As a primary amine, 2,4-dimethoxybenzylamine can react with an alkyl halide to form the secondary amine. This product can then compete with the starting material and react further to form a tertiary amine. This is a common issue in direct alkylation of primary amines.[7]
-
Imine vs. Carbonyl Reduction: In reductive amination, the reducing agent should ideally be selective for the imine intermediate over the starting carbonyl compound. If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the aldehyde or ketone before it has a chance to form the imine, leading to an alcohol byproduct and unreacted amine.[7]
-
-
Troubleshooting Workflow:
Caption: Fate of the DMB cation during acidic cleavage.
-
Problem: Modification of sensitive functional groups, particularly in peptide synthesis, during the final cleavage/deprotection step. Tryptophan is highly susceptible to alkylation by the DMB cation.
-
Solution: Use of Scavengers: To prevent this side reaction, "scavengers" are added to the cleavage cocktail (e.g., TFA). These are nucleophilic species that are more reactive towards the DMB cation than the amino acid side chains.
-
Common Scavengers:
-
Triisopropylsilane (TIS): A very common scavenger that reduces the cation.
-
Thioanisole: An effective scavenger for benzyl-type cations.
-
Water: Can act as a scavenger, but may not be sufficient on its own.
-
1,2-Ethanedithiol (EDT): Particularly useful for scavenging cations and preventing side reactions with cysteine.
-
-
Typical Cleavage Cocktail: A common cocktail for cleaving DMB-protected peptides from a resin is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
References
-
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
- Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269.
- Royal Society of Chemistry. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42934-42963.
- Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.
- Google Patents. (2012). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
- Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Google Patents. (1974). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
ResearchGate. (2018). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
-
PubChem. (n.d.). Triethylamine hydrochloride. Retrieved from [Link]
- MDPI. (2021).
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
ResearchGate. (2006). Reaction of TEBA formation (A) and secondary reaction of benzyl chloride to form benzyl alcohol (B). Retrieved from [Link]
-
ResearchGate. (2006). Influence of triethylamine excess on the removal of benzyl chloride.... Retrieved from [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
Sources
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- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the technical support center for 2,4-Dimethoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yields in reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Role of 2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1] Its utility stems from the electron-rich benzene ring, which enhances its reactivity and allows the 2,4-dimethoxybenzyl (DMB) group to serve as a readily cleavable protecting group for amines and other functional groups.[2][3] This guide will address common issues encountered during its use in key applications such as reductive amination and as a protecting group, providing you with the insights to improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a white to light brown crystalline solid with a molecular weight of 203.67 g/mol .[1][4] It is generally recommended to store it at room temperature in a tightly sealed container to protect it from moisture.[1][4]
| Property | Value | Source |
| CAS Number | 20781-21-9 | , [1][4] |
| Molecular Formula | C₉H₁₄ClNO₂ | , [5][6] |
| Melting Point | 188-190 °C | [1] |
| Storage | Room Temperature | , [1][4] |
Q2: Do I need to free-base the hydrochloride salt before use in a reaction?
A2: Yes, in most cases. The hydrochloride salt is the protonated form of the amine, which is not nucleophilic. To participate in reactions like reductive amination or nucleophilic substitution, the free amine is required. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the hydrochloride.[2]
Q3: What are the most common applications of 2,4-Dimethoxybenzylamine?
A3: It is widely used as:
-
A building block in the synthesis of more complex molecules.[1]
-
An intermediate in the preparation of pharmaceuticals, especially those targeting neurological disorders.[1]
-
A protecting group for amines, amides, and other functional groups due to its facile cleavage under acidic or oxidative conditions.[2][3]
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. However, reactions with 2,4-Dimethoxybenzylamine can sometimes lead to undesired byproducts.
Issue 1: Low Yield of the Desired Secondary Amine and Formation of Tertiary Amine Byproduct
-
Symptom: TLC or LC-MS analysis shows the presence of the starting aldehyde/ketone, the desired secondary amine, and a significant amount of the tertiary amine, bis(2,4-dimethoxybenzyl)amine.[7]
-
Causality: The initially formed secondary amine can be more nucleophilic than the starting 2,4-Dimethoxybenzylamine, leading to a second reductive amination with the remaining aldehyde/ketone. This is a common issue in reductive amination.[8]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the 2,4-Dimethoxybenzylamine (e.g., 1.1-1.2 equivalents) relative to the carbonyl compound.
-
Stepwise Imine Formation: Pre-form the imine by stirring the carbonyl compound and the amine together, often with a dehydrating agent like molecular sieves, before adding the reducing agent.[8] This can significantly suppress the formation of the tertiary amine byproduct.[8]
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred for direct reductive amination as they are more selective for the iminium ion over the carbonyl group.[9][10]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly hydrolyzing it. The addition of acetic acid is common in STAB-mediated reductive aminations.[8]
-
Caption: Troubleshooting workflow for low yields in reductive amination.
Issue 2: Incomplete Reaction
-
Symptom: Significant amount of starting aldehyde/ketone remains even after prolonged reaction time.
-
Causality: The reaction conditions may not be optimal for imine formation or reduction.
-
Solutions:
-
Solvent Choice: While halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, more environmentally friendly alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) can also be effective.[10] Ensure your starting materials are soluble in the chosen solvent.
-
Temperature: Most reductive aminations are run at room temperature. However, for less reactive substrates, gentle heating may be required.
-
Catalyst: For challenging reductive aminations, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[8]
-
Troubleshooting Guide: DMB as a Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is an excellent choice for protecting amines due to its stability and selective removal.
Issue 3: Difficulty in DMB Deprotection
-
Symptom: The DMB group is resistant to cleavage under standard conditions.
-
Causality: The stability of the DMB group can be influenced by the electronic nature of the rest of the molecule.[2]
-
Solutions:
-
Acid-Mediated Deprotection: Trifluoroacetic acid (TFA) is a common reagent for DMB deprotection.[3][11] If the reaction is sluggish, increasing the concentration of TFA, elevating the temperature, or using a stronger acid like triflic acid may be necessary.[2][12]
-
Oxidative Deprotection: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for the oxidative cleavage of DMB ethers and can also be applied to DMB-protected amines.[13] This method is often very clean and proceeds under mild, neutral conditions.[13]
-
Caption: Pathways for DMB group deprotection.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in an appropriate solvent (e.g., DCM, DCE, or EtOAc), add a base such as DIPEA (1.2 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive substrates, the addition of molecular sieves can be beneficial.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for DMB Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the DMB-protected substrate (1.0 equiv) in a suitable solvent such as DCM.
-
Add TFA (10-50% v/v) to the solution at room temperature. The concentration of TFA may need to be optimized based on the substrate's reactivity.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Safety Information
2,4-Dimethoxybenzylamine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16][17] The free amine can cause severe skin burns and eye damage.[15][17] All manipulations should be performed in a well-ventilated fume hood.[14]
References
-
Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269. [Link]
-
Lock, C. J., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(34), 6893-6903. [Link]
-
Phillips, A. J., & Scorah, J. W. (2005). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 46(36), 6133-6136. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? Retrieved from [Link]
- Thermo Fisher Scientific. (2023, December 19). Safety Data Sheet - 2,4-Dimethoxybenzylamine.
-
LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. Retrieved from [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Reactions of 3,4-Dimethoxybenzyl Chloride with Nucleophiles. Retrieved from a publicly available technical guide.
- Thermo Fisher Scientific. (2015, April 23). Attune Flow Cytometry Maintenance and Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
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- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Products from 2,4-Dimethoxybenzylamine Hydrochloride Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dimethoxybenzylamine hydrochloride. This guide provides in-depth troubleshooting advice and detailed protocols to address the common purification challenges encountered in reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when planning the purification of products derived from 2,4-dimethoxybenzylamine.
Q1: I've just finished my reaction. What is the very first purification step I should consider?
A1: For nearly all reactions involving an amine, the first and most critical step is a liquid-liquid extraction, specifically an acid-base workup.[1][2][3] This technique leverages the basicity of the amine nitrogen to move your desired product (or impurities) between aqueous and organic phases, achieving a significant degree of purification before other methods like chromatography are attempted. By manipulating the pH, you can render your amine product soluble in an acidic aqueous layer (as a protonated salt) while neutral organic impurities remain in the organic layer. Subsequently, basifying the aqueous layer allows for the re-extraction of the purified free amine into a fresh organic phase.[1][4]
Q2: My product is streaking badly during silica gel column chromatography. How can I fix this?
A2: This is a classic problem when purifying amines on standard silica gel.[5][6] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to basic amines. This interaction leads to poor separation, tailing, and even product loss on the column.
To mitigate this, you have several options:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is used.[5][6] The competing base will preferentially interact with the acidic silanol sites, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that prevent the strong acid-base interaction causing the streaking.[5][6]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography can be a powerful option. Using an alkaline mobile phase (e.g., with added triethylamine) will keep the amine in its neutral, more hydrophobic form, leading to better retention and separation.[6]
Q3: How do I effectively remove unreacted 2,4-dimethoxybenzylamine from my product?
A3: Unreacted starting material is a common impurity. Several strategies can be employed:
-
Acid-Base Extraction: If your product's basicity is significantly different from 2,4-dimethoxybenzylamine, a carefully controlled acid wash might selectively extract the more basic starting material. However, this is often difficult.
-
Chromatography: This is the most reliable method. The polarity difference between the starting primary amine and your (likely less polar) secondary or tertiary amine product is usually sufficient for separation via column chromatography.
-
Scavenger Resins: For reductive amination reactions, any leftover amine can be removed by passing the reaction mixture through a polymer-supported benzaldehyde resin. The excess amine reacts with the resin and is removed by filtration.
Q4: My final product is an HCl salt. How should I purify it?
A4: Purifying amine hydrochloride salts often involves different techniques than for the free base.
-
Washing/Trituration: If the salt has precipitated from the reaction, you can often wash it with a solvent in which the impurities are soluble but the salt is not. Common washing solvents include cold isopropanol, ethyl acetate, or diethyl ether.[7]
-
Recrystallization: This is the gold standard for purifying crystalline salts. Finding a suitable solvent system is key. Often, a polar solvent like ethanol, methanol, or isopropanol is used to dissolve the salt, followed by the addition of a less polar anti-solvent (like diethyl ether or hexane) to induce crystallization.[7] It's important to use anhydrous solvents to prevent dissolving the salt in any residual water.[8]
Troubleshooting Purification by Reaction Type
Scenario 1: Purification after Schiff Base Formation (Imine Synthesis)
This reaction involves the condensation of 2,4-dimethoxybenzylamine with an aldehyde or ketone.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Residual aldehyde starting material in the final product. | Incomplete reaction; Equilibrium nature of Schiff base formation. | Solution 1: Recrystallization. Most Schiff bases are crystalline solids. Recrystallization from a suitable solvent like ethanol is often sufficient to remove the more soluble aldehyde.[9][10] Solution 2: Solvent Wash. After filtration, wash the crude solid product with a cold solvent (e.g., cold ethanol) in which the aldehyde is soluble but the Schiff base is not.[9] Solution 3: Drive the reaction to completion. Increase the reaction time or ensure efficient removal of water to push the equilibrium towards the product.[10] |
| Product is an oil and will not crystallize. | Presence of impurities (e.g., starting materials, solvent residue) preventing lattice formation. | Solution 1: Column Chromatography. Purify the oil via column chromatography (see FAQ 2 for amine-specific advice) to remove impurities. The pure fraction may crystallize upon solvent removal. Solution 2: Trituration. Add a non-polar solvent like hexane or pentane to the oil and stir or sonicate vigorously. This can sometimes induce precipitation of the product, leaving impurities in the solvent. |
| NMR shows the presence of the reduced amine (secondary amine). | Contamination of starting materials or reagents with a reducing agent. | This is an uncommon side reaction unless a reducing agent was present. Purification requires column chromatography, as the polarity of the secondary amine is very similar to the Schiff base. |
Scenario 2: Purification after Reductive Amination
This reaction forms a secondary amine from 2,4-dimethoxybenzylamine, a carbonyl compound, and a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is contaminated with borate salts or other reagent byproducts. | Incomplete or improper quenching of the reaction. | Solution 1: Aqueous Workup. A standard aqueous workup is essential. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base.[11] This neutralizes the reaction and helps dissolve inorganic byproducts into the aqueous phase. Perform multiple extractions.[12] |
| Unreacted starting amine and aldehyde are present. | Inefficient imine formation or reduction. | Solution 1: Acid-Base Extraction. Perform a thorough acid-base extraction. An acid wash (e.g., 1M HCl) will extract both the desired secondary amine and the starting primary amine into the aqueous layer, separating them from the neutral aldehyde. After basifying and re-extracting, they must be separated by chromatography. Solution 2: Scavenger Resins. Use a polymer-supported benzaldehyde resin to remove the excess primary amine, followed by a polymer-supported borohydride resin to remove the excess aldehyde. |
| Product is contaminated with the N,N-dialkylated (tertiary amine) product. | The newly formed secondary amine reacted with another equivalent of the aldehyde and was subsequently reduced. | This is a common side product if reaction conditions are not carefully controlled. Separation almost always requires careful flash column chromatography, as the polarity difference between the secondary and tertiary amine can be small. |
Core Purification Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol is designed to separate a basic amine product from neutral or acidic impurities after the initial reaction workup.
Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl). Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[4][13]
-
Separate Layers: Drain the lower aqueous layer (which now contains your protonated amine salt) into a clean flask. Keep the organic layer, as it contains neutral impurities.
-
Repeat Extraction: Add a fresh portion of 1M HCl to the organic layer in the funnel, shake, and again drain the aqueous layer into the same flask. Repeat this step one more time to ensure complete extraction of the amine.
-
Wash Neutral Impurities: The combined acidic aqueous layers can be "back-washed" with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been carried over. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). Your deprotonated, neutral amine may precipitate or form an oil.
-
Re-extraction of Pure Amine: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the basic aqueous solution. Shake in a separatory funnel and separate the layers. The purified amine product is now in the organic layer. Repeat this extraction 2-3 times and combine the organic layers.
-
Final Wash and Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.[14][15]
Protocol 2: Flash Column Chromatography of Basic Amines
This protocol is for purifying a basic amine product that is streaking on standard silica gel.
Steps:
-
Prepare the Eluent: Choose a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol). To this system, add 1% triethylamine (TEA) by volume.
-
Pack the Column: Pack a silica gel column using the TEA-modified eluent. Ensure the column is packed evenly without air bubbles.
-
Equilibrate: Run several column volumes of the TEA-modified eluent through the packed column to ensure the entire silica bed is neutralized before loading your sample.
-
Load the Sample: Dissolve your crude product in a minimum amount of the eluent (or DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.
-
Elute and Collect: Begin elution with your solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The TEA in the mobile phase will prevent strong binding of your amine to the silica, allowing for a clean separation.[5][6]
Visual Workflow Guides
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification strategy based on the properties of the crude product.
Caption: Decision tree for purification strategy.
Acid-Base Extraction Workflow
This diagram illustrates the movement of the desired amine product and impurities between phases during an acid-base extraction.
Caption: Workflow for acid-base extraction.
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- BenchChem. (n.d.). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- BenchChem. (n.d.). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Study.com. (n.d.). Extraction in Chemistry | Process, Types & Example.
- PubMed. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- Reddit. (n.d.). Amine workup : r/Chempros.
- Lab Unique. (n.d.). Chemical Extraction Guide - Ultimate Guide.
- The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture.
- Chemistry LibreTexts. (2022, April 7). 4: Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
- ECHEMI. (n.d.). Purification of Hydrochloride.
- Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
- BenchChem. (n.d.). Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
Sources
- 1. study.com [study.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. labuniquely.com [labuniquely.com]
- 14. prepchem.com [prepchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting DMB Group Deprotection
Welcome to the technical support center for troubleshooting the deprotection of 2,4-Dimethoxybenzyl (DMB) protected functional groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions, salvage experiments, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for DMB group cleavage, and why are they chosen?
The most common method for DMB group cleavage is acidolysis, typically using trifluoroacetic acid (TFA). The concentration of TFA can be modulated for selectivity. For complete deprotection, a high concentration of TFA (e.g., 95%) with scavengers is standard.[1][2] For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in dichloromethane) is often employed.[1][2]
The DMB group's high susceptibility to acid is due to the two electron-donating methoxy groups at the ortho and para positions of the benzyl ring. These groups stabilize the benzylic carbocation formed during the SN1-type cleavage mechanism, making the DMB group more labile than the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[3]
An alternative for acid-sensitive substrates is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4] The electron-rich DMB group readily forms a charge-transfer complex with the electron-deficient DDQ, leading to selective cleavage under neutral conditions.[5]
Q2: Why are scavengers essential during TFA-mediated DMB deprotection?
During acidic cleavage, a highly stable and reactive 2,4-dimethoxybenzyl cation is formed. This potent electrophile can lead to undesired side reactions, most notably the alkylation of sensitive amino acid residues such as tryptophan and tyrosine.[2] Scavengers, like triisopropylsilane (TIS) or thioanisole, are crucial to trap this reactive cation and prevent the formation of byproducts.[2] TIS, for example, acts as a hydride donor, reducing the DMB cation.
Q3: How can I effectively monitor the progress of a DMB deprotection reaction?
The progress of the deprotection can be efficiently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] On a TLC plate, the deprotected compound is more polar and will typically have a lower Rf value than the DMB-protected starting material.[1] The DMB group is UV-active, so both the starting material and the DMB-containing byproducts can be visualized under a UV lamp (254 nm).[6] Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing both the starting material and the product, especially for compounds that are not UV-active.[1][6]
Troubleshooting Common Issues
The following table outlines common problems encountered during DMB deprotection, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the reaction time in 30-minute increments, monitoring by TLC/LC-MS. If the reaction remains sluggish, consider increasing the TFA concentration.[1][4] |
| Steric hindrance around the DMB group. | Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but this may increase the risk of side reactions.[1] For very resistant cases, stronger acids like a mixture of TFA and triflic acid may be necessary, used with caution.[1][7] | |
| Reagent decomposition (especially DDQ). | Use freshly opened or properly stored DDQ. DDQ is sensitive to moisture.[8] | |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Tryptophan, Tyrosine) by the DMB cation. | Ensure an adequate amount of scavenger (e.g., TIS, thioanisole) is present in the cleavage cocktail to efficiently trap the DMB cation.[1][2] |
| Oxidation of sensitive residues (e.g., Methionine). | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[1] | |
| Polymerization of the DMB side product. | This can sometimes be advantageous, as the polymer may precipitate and be removed by filtration. If it co-precipitates with the product, dissolve the mixture in a suitable solvent and proceed with chromatographic purification.[1] | |
| Difficulty in Purification | The deprotected compound and the DMB-scavenger adduct have similar polarities. | Optimize the solvent system for flash column chromatography. A gradient elution may be necessary for good separation. Consider a different stationary phase, such as alumina, if silica gel is ineffective.[1] |
| The product is a TFA salt, leading to streaking on a silica gel column. | After cleavage, perform a salt exchange or add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape.[1] |
Experimental Protocols & Methodologies
Protocol 1: Standard Acidic Cleavage of a DMB-Protected Alcohol with TFA
This protocol outlines the standard procedure for removing the DMB protecting group using a TFA cleavage cocktail.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cold diethyl ether
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.[9]
-
Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 10-50% v/v for complete deprotection).[9]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
For peptide deprotection, after removing the bulk of the TFA under reduced pressure, add cold diethyl ether to precipitate the deprotected peptide. Centrifuge, decant the ether, and wash the pellet with cold ether.[1]
-
Purify the crude product by flash column chromatography or RP-HPLC as required.
Protocol 2: Oxidative Cleavage of a DMB-Protected Alcohol with DDQ
This protocol provides an alternative method for DMB deprotection using DDQ, which is particularly useful for substrates that are sensitive to acid.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1-1.5 equivalents) to the stirred solution. The solution will typically turn a dark color.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step is crucial to neutralize the acidic DDQH₂ byproduct.[2]
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualization of Key Concepts
Deprotection Workflows
Caption: Comparative workflows for TFA and DDQ mediated DMB deprotection.
Orthogonal Protection Strategy
Caption: Orthogonal deprotection of Fmoc, DMB, and Boc groups.
References
- Miranda, L. P., & Alewood, P. F. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Protein and Peptide Letters, 23(7), 603-608.
- Ito, H., et al. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 1355-1364.
- Szabó, D., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272.
-
AAPPTec. (2019). Hmb and Dmb Protected Derivatives. [Online]. Available at: [Link]
- Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(47), 6051-6054.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges with 2,4-Dimethoxybenzylamine Hydrochloride in Synthesis
Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals utilizing 2,4-dimethoxybenzylamine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success. Our goal is to empower you with the expertise to diagnose and resolve common issues encountered during synthesis, ensuring the efficiency and integrity of your experimental outcomes.
Troubleshooting Guide: Incomplete Reactions
Incomplete conversion is a frequent and frustrating issue in organic synthesis. This section provides a structured approach to diagnosing and resolving such problems when this compound is a key reactant.
Scenario 1: Incomplete Reductive Amination
Question: My reductive amination reaction with this compound and an aldehyde/ketone is stalling, leaving significant amounts of starting material. What are the likely causes and how can I fix it?
Answer:
An incomplete reductive amination can stem from several factors, primarily related to the initial formation of the iminium ion and the subsequent reduction step. Let's break down the possibilities:
1. Issues with the Free Amine:
-
Incomplete Liberation of the Free Amine: this compound is a salt. To participate in the reaction, the free amine must be liberated. If you are not adding a base, or if the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the protonated, non-nucleophilic amine.
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine. You can do this either as a pre-treatment of the amine hydrochloride or by adding it directly to the reaction mixture. A simple extraction of the free amine from a basic aqueous solution can also be performed prior to the reaction.[1]
-
2. Imine/Iminium Formation is the Rate-Limiting Step:
-
pH of the Reaction: The formation of the imine/iminium ion is pH-dependent. The reaction requires a delicate balance: the medium must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[2][3]
-
Solution: The optimal pH for many reductive aminations is in the range of 5-7. If you have added a base to liberate the free amine, the addition of a mild acid catalyst like acetic acid can be beneficial. For reactions using sodium cyanoborohydride (NaBH₃CN), the reaction is typically run at a slightly acidic pH.[2]
-
-
Water Removal: Imine formation is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the imine, leading to an incomplete reaction.
-
Solution: While many modern reductive amination protocols are robust enough to not require explicit water removal, for particularly stubborn substrates, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[4]
-
3. Inefficient Reduction:
-
Choice and Reactivity of Reducing Agent: The choice of reducing agent is critical. Some are more potent than others, and their reactivity can be influenced by the reaction conditions.[4][5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and can be used in one-pot reactions. It is particularly effective for a wide range of aldehydes and ketones.[4][6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also very effective and is selective for the iminium ion over the starting carbonyl. However, it is highly toxic.[4][5]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone in addition to the imine.[5][6] If using NaBH₄, it is often best to perform the reaction in two steps: first, allow the imine to form, and then add the reducing agent.[4][5]
-
Solution: If your reaction is incomplete, consider switching to a different reducing agent. For one-pot procedures, NaBH(OAc)₃ is an excellent starting point. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Below is a troubleshooting workflow for incomplete reductive amination:
Scenario 2: Incomplete Amide Coupling
Question: I am attempting to form an amide bond between a carboxylic acid and this compound, but the reaction is giving low yields. What could be wrong?
Answer:
Low yields in amide coupling reactions are common and can usually be traced back to issues with carboxylic acid activation, amine nucleophilicity, or the reaction conditions.[7]
1. Inefficient Carboxylic Acid Activation:
-
Choice of Coupling Reagent: Not all coupling reagents are created equal. Their effectiveness can depend on the specific substrates.
-
Carbodiimides (DCC, EDC): These are common and effective but can lead to side products (like N-acylurea) and racemization of chiral carboxylic acids.[8][9]
-
Aminium/Uronium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more efficient, faster, and lead to less racemization, especially when used with additives.[9]
-
Solution: If you are using a carbodiimide and getting low yields, consider switching to a uronium or phosphonium-based reagent like HATU.[7]
-
-
Insufficient Activation Time: The carboxylic acid needs time to react with the coupling reagent to form the activated intermediate before the amine is added.
-
Solution: Allow for a pre-activation step where the carboxylic acid, coupling reagent, and a non-nucleophilic base are stirred together for 15-30 minutes before adding the 2,4-dimethoxybenzylamine.[7]
-
2. Amine Reactivity and Reaction Conditions:
-
Presence of the Hydrochloride: As with reductive amination, the amine hydrochloride salt is not nucleophilic.
-
Solution: Ensure you are adding at least two equivalents of a non-nucleophilic base like DIPEA: one to neutralize the amine hydrochloride and one to facilitate the coupling reaction itself.
-
-
Steric Hindrance: If either the carboxylic acid or the 2,4-dimethoxybenzylamine has significant steric bulk near the reacting centers, the reaction can be slow or incomplete.[7]
-
Solution: In cases of severe steric hindrance, you may need to switch to a more potent coupling reagent, increase the reaction temperature, or extend the reaction time.
-
-
Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate.
3. Side Reactions:
-
Racemization: For chiral carboxylic acids, racemization can be a significant issue.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete liberation of the free amine from the hydrochloride salt. | Add at least two equivalents of a non-nucleophilic base (e.g., DIPEA). |
| Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., HATU, HBTU).[9] | |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and reagents.[7] | |
| Side Product Formation | Racemization of a chiral carboxylic acid. | Add an additive like HOBt or use a coupling reagent known to suppress racemization.[7] |
| Formation of N-acylurea (with carbodiimides). | Switch to a different class of coupling reagent or add HOBt. |
Frequently Asked Questions (FAQs)
Q1: Do I need to convert this compound to the free amine before my reaction?
A1: While you can pre-extract the free amine into an organic solvent from a basic aqueous solution, it is often more convenient to liberate it in situ.[1] For most applications, like reductive aminations and amide couplings, adding a suitable non-nucleophilic base (e.g., TEA, DIPEA) directly to the reaction mixture is sufficient to neutralize the hydrochloride and allow the reaction to proceed.
Q2: My reaction is complete, but I am having trouble with the cleavage of the 2,4-dimethoxybenzyl (DMB) group later on. Why might this be happening?
A2: Incomplete cleavage of the DMB group is a known issue and can be due to several factors.[10][11] The DMB group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) or oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ).[11] If cleavage is incomplete, consider the following:
-
Insufficient Acid Strength/Concentration: For TFA cleavage, you may need to increase the concentration, sometimes up to neat TFA.[10][12]
-
Ineffective Cation Scavenging: The liberated 2,4-dimethoxybenzyl cation is electrophilic and can re-react with your product or starting material.[10] The addition of a scavenger like triisopropylsilane (TIS) is crucial to trap this cation.[10][12]
-
Suboptimal Reaction Conditions: For DDQ cleavage, the presence of water is often necessary to facilitate the hydrolysis of an intermediate. A common solvent system is DCM/water.[11] Also, ensure your DDQ is fresh as it can be sensitive to moisture.[10]
Q3: How can I monitor the progress of my reaction involving 2,4-dimethoxybenzylamine?
A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. You can visualize the consumption of your starting materials and the appearance of the product spot. The DMB group is UV active, which aids in visualization.
-
LC-MS: This provides more detailed information, allowing you to confirm the mass of your product and identify any major side products. It is an invaluable tool for optimizing reaction conditions.[13] For more in-depth kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time.[13][14][15]
Experimental Protocol: One-Pot Reductive Amination
This protocol describes a general and robust method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)[16]
-
Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous DCE to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (1.2 eq) to the stirred solution and allow it to mix for 10 minutes at room temperature to ensure the complete liberation of the free amine.
-
Carefully add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed (typically 6-24 hours).
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
References
-
PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]
-
University of Alberta Libraries. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Stability issues of 2,4-Dimethoxybenzylamine hydrochloride under reaction conditions
Welcome to the technical support resource for 2,4-Dimethoxybenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise during its use in chemical synthesis. As Senior Application Scientists, we have compiled this information based on literature and practical field experience to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question: What are the optimal storage conditions for this compound?
Answer: this compound should be stored at room temperature in a cool, dark, and dry place.[1] Several suppliers indicate that the free base form is air-sensitive, so it is best practice to store the hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and oxygen.[2] While short-term shipping may be at ambient temperatures, long-term stability is best maintained under these controlled conditions.[3]
Question: I am using this compound in a reaction. Do I need to convert it to the free base first?
Answer: Yes, in most cases, the free amine is the reactive nucleophile. The hydrochloride salt is stable and easy to handle, but the amine is protonated. To deprotonate it for a reaction, you will need to add a non-nucleophilic base. A common choice is a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4] The base is typically added in slight excess (e.g., 1.1 to 2.0 equivalents) relative to the hydrochloride salt.
Troubleshooting Reaction Issues
Question: My reaction yield is low, and I see multiple spots on my TLC. Could the starting amine be the problem?
Answer: Yes, low yields and the appearance of multiple byproducts can certainly be related to the stability of 2,4-dimethoxybenzylamine under your specific reaction conditions. The 2,4-dimethoxybenzyl (DMB) group is known to be labile, especially under acidic or oxidative conditions.[4][5]
Consider these potential causes:
-
In-situ Degradation: Your reaction conditions (e.g., presence of strong acids, oxidants, or high temperatures) might be partially degrading the amine after it's added to the reaction vessel.
-
Product Instability: The DMB group, once incorporated into your product, might be unstable to the reaction or workup conditions. The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to cleavage.[5][6]
-
Starting Material Quality: Although less common with commercial-grade material, the starting amine salt could have degraded during storage.
To diagnose the issue, run a control experiment (a "blank" reaction) with only the amine, base, and solvent under your reaction conditions (time, temperature) to see if it degrades in the absence of other reactants.
Workflow: Troubleshooting Reaction Failure
Below is a systematic workflow to diagnose stability-related issues with this compound in your experiments.
Caption: Troubleshooting workflow for stability issues.
In-Depth Stability Analysis
Question: How does pH impact the stability of the 2,4-dimethoxybenzyl (DMB) group?
Answer: The DMB group is highly sensitive to acidic conditions. This sensitivity is, in fact, the basis for its use as a protecting group for amines, alcohols, and other functional groups.[6][7] The electron-donating methoxy groups stabilize the formation of a benzyl cation, facilitating cleavage.
-
Strongly Acidic (pH < 3): The N-DMB bond is readily cleaved by strong acids. Reagents like trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride are often used intentionally for this purpose (deprotection).[8][9] If your reaction generates strong acids or requires a low pH, you risk cleaving the DMB group from your starting material or product.
-
Mildly Acidic (pH 4-6): Stability is greater, but cleavage can still occur, especially with prolonged reaction times or elevated temperatures. The use of sulfonic acids like p-TsOH has been shown to effectively remove the DMB group.[4]
-
Neutral to Mildly Basic (pH 7-9): The DMB group is generally stable under these conditions.
-
Strongly Basic (pH > 10): While generally more stable to base than acid, issues can arise. For instance, in peptide synthesis, the use of strong alkali with DMB-protected asparagine residues can lead to a mixture of undesired products and is not recommended.[8][9]
Question: My synthesis involves an oxidation step. Is the DMB group stable?
Answer: No, the DMB group is highly susceptible to oxidative cleavage. The electron-rich aromatic ring is easily oxidized. This is another common method used for its removal as a protecting group. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) are very effective at cleaving DMB ethers and amines, often under milder conditions than acid-catalyzed cleavage.[5] If your reaction involves other oxidants, you should assume that the DMB moiety is at risk.
Degradation Pathways Overview
The primary modes of degradation for the 2,4-dimethoxybenzyl group, whether on the initial amine or attached to a larger molecule, are acid-catalyzed cleavage and oxidation.
Caption: Key degradation pathways for the DMB group.
Question: How does temperature affect the stability of this compound?
However, it is crucial to remember that temperature can accelerate other degradation pathways.[11] If your reaction medium is acidic, for example, heating will significantly increase the rate of acid-catalyzed cleavage of the DMB group. Therefore, thermal stability cannot be considered in isolation from the chemical environment (pH, presence of oxidants, etc.).
Compatibility Summary Table
| Condition Category | Compatible / Generally Stable | Incompatible / High Risk of Degradation |
| pH Range | Neutral to Mildly Basic (pH 7-9) | Strongly Acidic (pH < 4), Strongly Basic (for some substrates)[8][9] |
| Reagents | Standard bases (DIPEA, TEA), many nucleophiles, mild reducing agents. | Strong Acids (TFA, HCl, H₂SO₄), Oxidizing Agents (DDQ, CAN, others).[5][12] |
| Solvents | DMF, DCM, THF, Acetonitrile, Alcohols. | Solvents containing or capable of generating strong acids. |
| Temperature | Up to 110°C in neutral/basic aprotic solvents.[4] | Elevated temperatures in the presence of acids or oxidants.[11] |
Protocol: Forced Degradation Study by HPLC
If you suspect instability under your specific conditions, a forced degradation study can provide a definitive answer. This protocol allows you to assess the stability of this compound in your reaction environment.
Objective: To determine if the amine degrades under simulated reaction conditions (excluding other key reactants).
Materials:
-
This compound
-
Your reaction solvent
-
The base used in your reaction (e.g., DIPEA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a sample of this compound in your reaction solvent to a known concentration (e.g., 1 mg/mL).
-
Set up Test Conditions:
-
Control Sample: Take an aliquot of the stock solution and dilute it with the mobile phase for immediate injection. This is your t=0 reference.
-
Test Sample: In a reaction vial, add your solvent, the base (e.g., 2 equivalents), and an aliquot of the amine stock solution to mimic your reaction's starting concentrations.
-
-
Incubate: Heat the "Test Sample" vial to your target reaction temperature and stir for the intended duration of your experiment.
-
Sample and Analyze:
-
Take aliquots from the "Test Sample" at various time points (e.g., 1h, 4h, 24h).
-
Quench the reaction by diluting the aliquot in the mobile phase.
-
Analyze the control and test samples by HPLC.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
-
-
Data Analysis: Compare the chromatograms of the test samples to the t=0 control. A decrease in the peak area of the starting amine and/or the appearance of new peaks indicates degradation. The major degradation product is often 2,4-dimethoxybenzaldehyde.
This systematic approach will help you confirm or rule out the instability of this compound as the root cause of your experimental issues, enabling you to make informed decisions to modify and optimize your synthetic protocols.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Dimethoxybenzylamine | 20781-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4-ジメトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. echemi.com [echemi.com]
- 11. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for the Removal of 2,4-Dimethoxybenzaldehyde Byproduct
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of 2,4-dimethoxybenzaldehyde as a byproduct in their chemical reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to effectively purify your target compounds.
Understanding the Origin of the 2,4-Dimethoxybenzaldehyde Byproduct
2,4-Dimethoxybenzaldehyde often arises as a byproduct during the formylation of 1,3-dimethoxybenzene. Reactions such as the Vilsmeier-Haack, Gattermann, and Rieche syntheses, which are designed to introduce a formyl group onto an aromatic ring, can lead to the formation of this compound.[1] Given its crystalline nature and moderate polarity, its removal from a reaction mixture containing a desired product with similar physical properties can be challenging.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a persistent spot that I suspect is 2,4-dimethoxybenzaldehyde. How can I confirm its identity?
A1: The most straightforward method for preliminary identification is to run a co-spot on your TLC plate with a standard sample of 2,4-dimethoxybenzaldehyde. If the spots have identical Rf values, it is likely the same compound. For definitive confirmation, techniques like GC-MS, LC-MS, or ¹H NMR spectroscopy of the isolated byproduct are recommended. The ¹H NMR spectrum of 2,4-dimethoxybenzaldehyde has characteristic peaks for the aldehyde proton (around 9.5-10.5 ppm), aromatic protons, and two methoxy groups.[2][3]
Q2: I've tried a simple aqueous wash, but it's not removing the 2,4-dimethoxybenzaldehyde. Why is that?
A2: 2,4-Dimethoxybenzaldehyde is insoluble in water.[4] Therefore, a simple aqueous wash will not be effective in removing it from an organic layer. More specific chemical or physical separation techniques are required.
Q3: Is column chromatography a viable option for removing this byproduct?
A3: Yes, column chromatography can be an effective method for separating 2,4-dimethoxybenzaldehyde from your desired compound, provided there is a sufficient difference in polarity.[5][6] However, for large-scale purifications, this method can be time-consuming and require significant amounts of solvent.
Q4: Are there any safety concerns I should be aware of when handling 2,4-dimethoxybenzaldehyde and the reagents for its removal?
A4: Yes. 2,4-Dimethoxybenzaldehyde is an irritant to the skin, eyes, and respiratory tract.[7] When handling this compound and the reagents for its removal, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The bisulfite purification method can generate sulfur dioxide gas, which is toxic and requires careful handling in a fume hood.[8][9]
Troubleshooting and Purification Guides
This section provides detailed protocols for the removal of 2,4-dimethoxybenzaldehyde. The choice of method will depend on the scale of your reaction, the nature of your desired compound, and the available resources.
Method 1: Selective Removal by Bisulfite Adduct Formation and Extraction
This is a highly effective and widely used chemical method for the selective removal of aldehydes from a mixture.[8][10][11][12] The principle lies in the reaction of the aldehyde with sodium bisulfite to form a water-soluble α-hydroxy sulfonic acid salt (a bisulfite adduct).[10][13] This adduct can then be easily separated from the non-aldehydic components in the organic layer through liquid-liquid extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent such as methanol or tetrahydrofuran (THF).[8][11] The use of a co-solvent enhances the contact between the organic-soluble aldehyde and the aqueous bisulfite solution.[12]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[9][14]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel. Shake vigorously to perform the extraction.[8][14]
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of 2,4-dimethoxybenzaldehyde, can be drained off. The organic layer now contains your purified compound.[14]
-
Washing and Drying: Wash the organic layer with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Low Removal Efficiency: Ensure the sodium bisulfite solution is freshly prepared and saturated. Increase the shaking time or the volume of the bisulfite solution. For less reactive aldehydes, using dimethylformamide (DMF) as the co-solvent can improve removal rates.[8]
-
Precipitate Formation at the Interface: For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or aqueous layer, resulting in a solid at the interface.[11] In this case, filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[11]
Workflow for Aldehyde Removal via Bisulfite Adduct Formation
Caption: A step-by-step workflow for the removal of 2,4-dimethoxybenzaldehyde using the bisulfite adduct extraction method.
Method 2: Purification by Recrystallization
If your desired product is a solid with different solubility properties than 2,4-dimethoxybenzaldehyde, recrystallization can be a powerful purification technique. The key is to find a solvent system in which the desired compound and the byproduct have significantly different solubilities at high and low temperatures.
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Ideal solvents will dissolve the crude material at an elevated temperature and allow for the selective crystallization of either the desired product or the byproduct upon cooling, leaving the other in the mother liquor. Common solvents to test for moderately polar compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures of these with hexanes or heptane.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5]
-
Stationary Phase: For the separation of 2,4-dimethoxybenzaldehyde, silica gel is a common and effective stationary phase.[6]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[6] The goal is to achieve a good separation between the spots of your desired compound and 2,4-dimethoxybenzaldehyde.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Loading: Load the crude sample onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Monitoring of Purification
Effective purification requires reliable analytical methods to track the removal of the 2,4-dimethoxybenzaldehyde byproduct.
| Technique | Description | Key Considerations |
| Thin-Layer Chromatography (TLC) | A quick and inexpensive method to monitor the progress of a reaction and the separation during chromatography. | 2,4-Dimethoxybenzaldehyde is a UV-active compound and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[15] Stains such as p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNP) can also be used for visualization, as they react with aldehydes to produce colored spots.[15][16][17][18] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample. | A reverse-phase C18 column is often suitable for the separation of aromatic compounds.[19][20] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for both separating and identifying volatile and thermally stable compounds. | GC-MS can provide a clear separation of 2,4-dimethoxybenzaldehyde from other components in the mixture and its mass spectrum serves as a definitive identification.[21][22] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed structural information and can be used to assess the purity of the final product. | The absence of the characteristic aldehyde proton peak of 2,4-dimethoxybenzaldehyde in the ¹H NMR spectrum of your final product is a strong indicator of its successful removal.[9] |
Decision Tree for Purification Method Selection
Caption: A decision-making guide to help select the most appropriate purification strategy.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57258. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact. [Link]
-
Ataman Kimya. VERATRALDEHYDE. [Link]
-
Globe Thesis. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. [Link]
-
Zhang, L., et al. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Se Pu, 33(2), 146-51. [Link]
-
ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
-
PubChem. 2,4-Dimethoxybenzaldehyde. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Wikipedia. Duff reaction. [Link]
-
Organic Syntheses. Veratraldehyde. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
Waters. (2011). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
SpectraBase. 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum. [Link]
-
Duff Reaction. [Link]
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
ChemDAD. 2,4-Dimethoxybenzaldehyde. [Link]
-
ResearchGate. (2019). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]
-
López-García, M., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 39-46. [Link]
-
ResearchGate. GC-MS analysis data of a commercially available sample of benzaldehyde. [Link]
-
ScienceMadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]
- Smith, W. E. (1974). U.S. Patent No. 3,833,660. Washington, DC: U.S.
-
ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde? [Link]
-
ResearchGate. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
NIST WebBook. Benzaldehyde, 2,4-dimethoxy-. [Link]
-
BioRxiv. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 16. silicycle.com [silicycle.com]
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- 20. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 21. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Section 1: Reagent Fundamentals and Initial Scale-Up Considerations
An Application Scientist's Guide to Scaling Reactions with 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the Technical Support Center for this compound (DMB-Amine HCl). This guide is designed for researchers, medicinal chemists, and process development scientists who are scaling up reactions involving this versatile reagent. As a key intermediate in pharmaceutical development and a widely used acid-labile protecting group, transitioning from bench-scale to pilot or manufacturing scale presents unique challenges.[1] This document, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you navigate these complexities successfully.
Before initiating any large-scale reaction, a thorough understanding of the starting material is critical. This section addresses the most common preliminary questions regarding DMB-Amine HCl.
Q1: What are the key differences between using this compound and the free base, and when should I neutralize it?
A1: The choice between the hydrochloride salt and the free base is primarily one of practicality and stability. The hydrochloride salt is a stable, crystalline solid that is easier to handle, weigh, and store long-term. The free base, by contrast, is a liquid or low-melting solid that can be more susceptible to air oxidation over time.[2]
Causality: Most reactions, such as reductive aminations or acylations, require the nucleophilic free amine. The protonated ammonium salt is not nucleophilic. Therefore, for reactions requiring the free amine, you must add at least one equivalent of a base to liberate it in situ.
Best Practice for Scale-Up:
-
For moisture-sensitive reactions: Use the hydrochloride salt and a non-aqueous base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)). This avoids introducing water.
-
For aqueous reactions: An inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often more cost-effective and easier to remove during workup.
-
Isolation of the Free Base: If necessary, the free base can be generated from the salt before the reaction. Dissolve the salt in water, basify with NaOH to a pH > 11, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. However, for large-scale operations, in situ generation is almost always preferred to minimize handling and potential yield loss.
| Property[3][4] | This compound | 2,4-Dimethoxybenzylamine (Free Base) |
| Molecular Formula | C₉H₁₄ClNO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 203.67 g/mol | 167.20 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid or low-melting solid[2] |
| Primary Hazard | Skin, eye, and respiratory irritant[3] | Causes severe skin burns and eye damage[4] |
Section 2: Troubleshooting Reductive Amination at Scale
Reductive amination is one of the most common applications of DMB-Amine, used to install the DMB protecting group or as part of a larger molecular scaffold.[2][5] However, what works on a 1 mmol scale can often fail at 1 mol.
Q2: My reductive amination is stalling at low conversion after scaling up. I see unreacted starting materials and some side products. What are the likely causes and how can I fix it?
A2: This is a classic scale-up problem, typically rooted in the sensitive equilibrium of imine formation and the management of reaction byproducts, especially water.
Causality & Troubleshooting: The reaction proceeds in two main stages: (1) formation of an iminium ion intermediate and (2) its reduction.[6] Each stage has potential pitfalls at scale.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Reductive Amination.
Detailed Protocol for a Scaled-Up Reductive Amination (100g Scale):
-
Setup: To a 2L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, add this compound (100 g, 0.49 mol) and your ketone/aldehyde (1.05 eq., 0.51 mol).
-
Solvent & Base: Add dichloromethane (DCM, 1 L) and triethylamine (1.1 eq., 75 mL, 0.54 mol). Stir until all solids dissolve.
-
Imine Formation: Add glacial acetic acid (0.2 eq., 5.6 mL, 0.098 mol) to catalyze imine formation. Stir at room temperature for 2-4 hours. Crucial Step: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the imine/iminium intermediate. If formation is slow, consider adding activated molecular sieves (4Å) to sequester water.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 eq., 136 g, 0.64 mol) in DCM (200 mL).
-
Controlled Addition: Add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: This controls the exotherm and minimizes side reactions like aldehyde reduction.[7]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Section 3: DMB Group Deprotection at Scale
The 2,4-dimethoxybenzyl (DMB) group is prized for its stability to bases, oxidants, and reducing agents, yet its facile cleavage under acidic conditions.[8] However, scaling up this deprotection can lead to incomplete reactions or byproduct formation.
Q3: I'm struggling to completely remove the DMB protecting group from my substrate at a 50g scale using TFA. What conditions can I modify for a cleaner, more efficient deprotection?
A3: Incomplete deprotection is common when scaling up. It's often due to insufficient acid stoichiometry, scavengers, or reaction time. The highly stabilized carbocation generated during cleavage can also be trapped by nucleophiles on your substrate or lead to other side reactions.[9]
Causality & Optimization: The DMB group is cleaved via an Sɴ1-type mechanism initiated by acid protonation. The resulting DMB carbocation is highly stable due to the two electron-donating methoxy groups. This cation must be trapped by a scavenger to prevent it from re-reacting with your product or polymerizing.
Workflow for DMB Deprotection:
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 20781-20-8,2,4-Dimethoxybenzylamine | lookchem [lookchem.com]
- 6. jocpr.com [jocpr.com]
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- 8. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the Technical Support Center for the safe and effective management of reactions involving 2,4-Dimethoxybenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the exothermic nature of reactions with this compound. Our goal is to equip you with the knowledge to anticipate, control, and safely manage the thermal behavior of your experiments, ensuring both the integrity of your research and the safety of your laboratory personnel.
Introduction to the Thermal Hazards of this compound Reactions
This compound is a versatile intermediate in organic synthesis, frequently employed in the construction of complex molecules in the pharmaceutical and materials science sectors. While its utility is well-established, the exothermic potential of its reactions is an often-underestimated hazard. Reactions such as N-acylations, reductive aminations, and substitutions involving this amine hydrochloride can release significant amounts of heat. Failure to adequately control this exotherm can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway, which may result in solvent boiling, pressure buildup, and potentially, vessel failure.
This guide provides a framework for understanding and mitigating these risks through careful planning, monitoring, and control of your reaction parameters.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions based on established chemical principles.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Question: I am performing an N-acylation of this compound with an acyl chloride, and upon adding the acyl chloride, the temperature of the reaction mixture is rising much faster than anticipated, even with an ice bath. What should I do, and what is causing this?
Answer:
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Ensure the reaction is being vigorously stirred to improve heat transfer to the cooling bath and prevent the formation of localized hot spots.
-
If the temperature continues to rise, have a pre-chilled quenching agent (e.g., a non-reactive solvent) ready to add to the reaction to dilute the reactants and absorb heat.
Root Cause Analysis and Prevention:
The reaction between an amine and an acyl chloride to form an amide is a well-known exothermic process[1][2]. The rapid temperature increase you are observing is likely due to one or more of the following factors:
-
High Concentration: The rate of heat generation is proportional to the concentration of the reactants. If your reaction is too concentrated, the heat generated per unit volume can overwhelm the cooling capacity of your setup.
-
Addition Rate is Too Fast: A rapid addition of the acyl chloride leads to a rapid increase in the reaction rate and, consequently, a burst of heat generation.
-
Inadequate Cooling: The cooling capacity of a simple ice bath may not be sufficient for highly exothermic reactions, especially as the scale of the reaction increases. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient[3].
Preventative Measures for Future Experiments:
-
Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimetry study is the most reliable way to quantify the heat of reaction and determine the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system[4].
-
Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of the acyl chloride. This allows the cooling system to remove the heat as it is being generated.
-
Use a More Dilute Solution: Reducing the concentration of the reactants will decrease the rate of heat generation.
-
Lower the Initial Temperature: Starting the reaction at a lower temperature (e.g., -20 °C or lower using a dry ice/acetone bath) provides a larger temperature buffer before reaching a hazardous point.
-
Consider a Semi-Batch Process: For larger-scale reactions, a semi-batch approach where one reactant is added portion-wise allows for better thermal control.
Scenario 2: A Delayed Exotherm or "Induction Period"
Question: I've added all my reagents for a reductive amination of an aldehyde with this compound, and the reaction temperature is stable. However, after some time, the temperature suddenly begins to rise rapidly. What is happening?
Answer:
Immediate Actions:
-
Be prepared to apply emergency cooling (e.g., adding dry ice to your cooling bath).
-
If the temperature rise becomes uncontrollable, be prepared to execute an emergency shutdown, which may involve quenching the reaction.
Root Cause Analysis and Prevention:
This phenomenon is indicative of an "induction period," which can be particularly dangerous. The initial slow reaction may be due to the slow formation of a key reactive intermediate. Once a critical concentration of this intermediate is reached, the reaction rate accelerates rapidly, leading to a sudden and potentially dangerous exotherm. In the case of reductive amination, the initial formation of the iminium ion can sometimes be slow, followed by a rapid, exothermic reduction[5][6][7].
Preventative Measures for Future Experiments:
-
Never Add All Reagents at Once for a New Reaction: A semi-batch or controlled addition protocol is always safer when the thermal profile of a reaction is unknown.
-
Monitor the Reaction Progress: Use in-situ monitoring techniques (e.g., IR spectroscopy) or regular sampling and analysis (TLC, LC-MS) to correlate reaction progress with heat generation.
-
Understand the Reaction Mechanism: A thorough understanding of the reaction mechanism can help predict the formation of intermediates and the potential for delayed exotherms.
Frequently Asked Questions (FAQs)
Q1: Is the neutralization of this compound with a base prior to reaction exothermic?
A1: Yes, the neutralization of an amine hydrochloride salt with a base is an acid-base reaction and is typically exothermic. The heat of neutralization for amine salts can be significant. It is crucial to perform this neutralization step with adequate cooling and to allow the mixture to reach the desired reaction temperature before adding other reactive reagents.
Q2: How does the choice of solvent affect the management of the exotherm?
A2: The solvent plays a critical role in thermal management in several ways:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating temperature window before boiling becomes a concern. However, a runaway reaction in a high-boiling solvent can reach a much higher, more dangerous temperature.
-
Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more efficiently to the walls of the reactor and into the cooling medium.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) |
| Tetrahydrofuran (THF) | 66 | 1.76 |
| Acetonitrile | 82 | 2.23 |
| Dichloromethane (DCM) | 40 | 1.21 |
| Toluene | 111 | 1.69 |
| Note: Values are approximate and can vary with temperature. |
Q3: What are the key considerations when scaling up a reaction with this compound?
A3: Scaling up an exothermic reaction is not a linear process. The most critical factor to consider is the change in the surface area-to-volume ratio[3]. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means that a reaction that was easily controlled in a 100 mL flask could become a dangerous runaway in a 5 L reactor. Before scaling up, it is essential to:
-
Have a thorough understanding of the reaction's thermochemistry, preferably from reaction calorimetry data.
-
Ensure the larger reactor's cooling system is capable of removing the total heat that will be generated.
-
Re-evaluate the reagent addition rates and concentrations. It is often necessary to use slower addition rates and more dilute conditions on a larger scale.
-
Develop a detailed emergency plan in case of a cooling failure or other process deviation.
Q4: Are there any specific synthetic routes for preparing 2,4-Dimethoxybenzylamine that have known thermal hazards?
A4: Yes, some common synthetic precursors and reactions leading to benzylamines can be hazardous:
-
Chloromethylation of 1,3-Dimethoxybenzene: This reaction, often a precursor step to introduce the chloromethyl group, can be highly exothermic and can produce hazardous byproducts. Careful temperature control is essential[8][9][10].
-
Delépine Reaction: This method uses hexamethylenetetramine to convert an alkyl halide to a primary amine. The initial quaternization step can be exothermic, and the subsequent acidic hydrolysis also requires careful management[11][12][13].
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Safe N-Acylation of this compound
This protocol provides a framework for the safe acylation of this compound on a laboratory scale.
-
Reaction Setup:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel or syringe pump for reagent addition.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) capable of maintaining a temperature at least 20°C below the desired reaction temperature.
-
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DCM, THF) in the reaction flask.
-
Add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt. Monitor the temperature during this addition, as it can be exothermic.
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
In a separate flask, dissolve the acyl chloride in the same solvent.
-
-
Controlled Addition:
-
Slowly add the acyl chloride solution to the stirred amine solution via the dropping funnel or syringe pump over a period of 1-2 hours.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than a few degrees above the set point.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with the appropriate aqueous work-up, keeping in mind that quenching any unreacted acyl chloride can also be exothermic.
-
Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
DSC can be used as a preliminary screening tool to assess the thermal stability of reactants, products, and reaction mixtures.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample (e.g., this compound, the final product, or a stoichiometric mixture of reactants) into a high-pressure DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
A sharp exothermic peak indicates a decomposition or a runaway reaction. The onset temperature of this exotherm is a critical parameter for determining the maximum safe operating temperature for your reaction.
-
Visualizations
Diagram 1: Workflow for Managing Exothermic Reactions
Caption: A workflow diagram illustrating the key stages of planning, execution, and response for safely managing exothermic reactions.
Diagram 2: Decision Tree for Troubleshooting a Temperature Excursion
Caption: A decision tree to guide researchers through the immediate steps to take when a temperature excursion is observed.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]
-
YouTube. (2024, November 11). Reactions of Acid Chlorides with Ammonia and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]
-
PubMed. (n.d.). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... Retrieved from [Link]
- Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing the Limits of Sustainability for the Delépine Reaction. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 3. Benzylamines [organic-chemistry.org]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Delepine reaction [organic-chemistry.org]
- 13. Delépine reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst and Reaction Optimization for 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimethoxybenzylamine hydrochloride (DMB-NH₂·HCl). This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the common challenges and questions that arise during its use in chemical synthesis.
Introduction
2,4-Dimethoxybenzylamine is a versatile reagent, frequently employed as a protecting group for amines and as a nucleophile in the synthesis of secondary and tertiary amines through N-alkylation and reductive amination. Its utility stems from the stability of the 2,4-dimethoxybenzyl (DMB) group under various conditions and its facile cleavage under specific acidic or oxidative conditions. However, like any chemical transformation, reactions involving DMB-NH₂·HCl can present challenges. This guide provides a structured question-and-answer format to address specific issues you may encounter, helping you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize this compound before using it in my reaction?
Yes, it is crucial to neutralize the hydrochloride salt to the free amine before it can act as a nucleophile. The protonated ammonium salt is not nucleophilic.
-
Standard Procedure: A simple and effective method is to perform a liquid-liquid extraction. Dissolve the DMB-NH₂·HCl in water or a dilute aqueous acid, and then add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to raise the pH to >10. The free amine can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure to yield the free amine, which is an oil at room temperature.[1]
-
In Situ Neutralization: For some reactions, particularly those that are not sensitive to water, you can perform an in situ neutralization. This involves adding a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), directly to the reaction mixture containing the hydrochloride salt.[1] It is important to use a non-nucleophilic base to avoid competition with your desired reaction. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
Q2: What are the primary applications of 2,4-dimethoxybenzylamine in organic synthesis?
2,4-Dimethoxybenzylamine is primarily used in two main areas:
-
Protecting Group for Amines: The DMB group is an excellent protecting group for primary and secondary amines. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic or oxidative conditions.[2]
-
Synthesis of Substituted Amines: As a primary amine, it is a key building block for the synthesis of more complex secondary and tertiary amines through reactions such as N-alkylation and reductive amination.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Q3: I am getting a low yield in my reductive amination reaction. What are the common causes and solutions?
Low yields in reductive amination can often be traced back to inefficient imine formation, suboptimal reaction conditions, or an inappropriate choice of reducing agent.[3][4]
| Common Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The reaction is an equilibrium between the carbonyl, amine, water, and the imine. To drive the equilibrium towards the imine: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[5] Use a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation (typically pH 4-6).[3][6] |
| Suboptimal Reaction Conditions | Ensure all reagents are fully dissolved in the chosen solvent. Common solvents for reductive amination with sodium triacetoxyborohydride include 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[6][7][8] For less reactive substrates, gentle heating may be required. |
| Incorrect Reducing Agent | A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to the corresponding alcohol, a common side product.[3] Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[3][9] |
Q4: I am observing the formation of the alcohol corresponding to my carbonyl starting material. How can I prevent this?
The formation of the alcohol byproduct is a clear indication that your reducing agent is too reactive and is reducing the carbonyl group before it can form an imine with the amine.
-
Switch to a Milder Reducing Agent: As mentioned above, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce aldehydes and ketones compared to sodium borohydride (NaBH₄).[3][9]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine by stirring the carbonyl compound and DMB-amine together, with a dehydrating agent. Once the imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.[6][7][8]
Q5: My iridium-catalyzed reductive amination is not working well. Could the catalyst be deactivated?
Yes, catalyst deactivation is a possibility in transition-metal-catalyzed reactions.[10]
-
Amine Inhibition: The amine substrate, imine intermediate, or the final amine product can sometimes coordinate to the metal center and inhibit catalysis.
-
Atmosphere: While some modern iridium catalysts are air-stable, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative deactivation.[11][12]
-
Purity of Reagents: Ensure your solvents and reagents are of high purity and free from potential catalyst poisons.
Troubleshooting Guide: N-Alkylation
Direct N-alkylation with alkyl halides is a common method for synthesizing secondary amines, but it is often plagued by over-alkylation.
Q6: I am trying to perform a mono-N-alkylation of DMB-amine with an alkyl halide, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Controlling over-alkylation is a classic challenge in N-alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation.
| Strategy | Explanation |
| Use an Excess of the Primary Amine | By using a significant excess of the DMB-amine (2-5 equivalents), you increase the statistical probability that the alkyl halide will react with the more abundant primary amine rather than the secondary amine product. This is often the simplest solution. |
| Slow Addition of the Alkylating Agent | Adding the alkyl halide slowly to the reaction mixture keeps its concentration low, which can favor mono-alkylation. |
| Choice of Base | Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to promote selective mono-N-alkylation.[13][14][15][16] The larger cesium cation is thought to play a role in modulating the reactivity. |
| "Borrowing Hydrogen" Catalysis | An alternative, greener approach is to use an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Mn). This method, known as "borrowing hydrogen" or "hydrogen autotransfer," is highly selective for mono-alkylation and produces water as the only byproduct.[17] |
Q7: What are the best practices for choosing a solvent and base for N-alkylation with alkyl halides?
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used as they can dissolve the amine and the base, and they facilitate S(_N)2 reactions.
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and hindered organic bases like N,N-diisopropylethylamine (DIPEA). The choice of base may need to be optimized for your specific substrates.[13][16]
Troubleshooting Guide: DMB Group Deprotection
The removal of the DMB protecting group is a critical final step in many synthetic sequences.
Q8: My DMB deprotection with trifluoroacetic acid (TFA) is incomplete. What should I do?
Incomplete deprotection is a common issue that can usually be resolved by adjusting the reaction conditions.
-
Increase Reaction Time or Temperature: If the reaction is sluggish at room temperature, increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) can often drive the reaction to completion.[18][19]
-
Increase TFA Concentration: For stubborn substrates, increasing the concentration of TFA in the cleavage cocktail can be effective.[18][20]
-
Use a Stronger Acid: In particularly difficult cases, a stronger acid or a mixture of acids (e.g., TFA with a catalytic amount of triflic acid) can be employed, but be mindful of potential side reactions with other functional groups.[18]
Q9: I am observing side products during the acidic deprotection of my DMB-protected amine. What are they and how can I prevent their formation?
The primary cause of side products during acidic deprotection is the highly reactive 2,4-dimethoxybenzyl cation that is liberated. This cation is a potent electrophile and can alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings (e.g., tryptophan or tyrosine residues in peptides).
-
Use a Scavenger: The most effective way to prevent these side reactions is to add a "scavenger" to the cleavage cocktail. The scavenger's role is to trap the DMB cation as it is formed. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[18][20] A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[18]
Q10: I am having difficulty purifying my product after DMB deprotection. Any suggestions?
Purification can be challenging due to the presence of byproducts from the DMB group and the scavenger.
-
Precipitation: After removing the bulk of the TFA under reduced pressure, adding cold diethyl ether can often precipitate the deprotected product, leaving many of the nonpolar byproducts in solution.[18][20]
-
Chromatography: Flash column chromatography on silica gel is a standard method for purification.[18] If the product is a TFA salt, it may streak on the column. In such cases, you can either neutralize the crude product before chromatography or use a solvent system containing a small amount of a basic modifier like triethylamine. Reversed-phase HPLC is also a powerful tool for purifying polar compounds, especially peptides.[18]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general one-pot procedure for the reductive amination of an aldehyde with 2,4-dimethoxybenzylamine.
Materials:
-
Aldehyde (1.0 eq)
-
2,4-Dimethoxybenzylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the aldehyde in anhydrous DCE (0.1-0.2 M) under an inert atmosphere, add the 2,4-dimethoxybenzylamine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride portion-wise. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMB Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol outlines the standard procedure for removing the DMB protecting group.
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine (1.0 eq)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the DMB-protected compound in a minimal amount of dichloromethane (optional, can aid dissolution).
-
Add the freshly prepared cleavage cocktail to the substrate (typically 10 mL per gram of substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected compound.
-
Centrifuge the mixture and decant the ether, or collect the precipitate by filtration.
-
Wash the solid precipitate with cold diethyl ether two more times.
-
Dry the deprotected compound under vacuum.
Visual Diagrams
Caption: General workflow for reductive amination.
Caption: Troubleshooting DMB deprotection.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
- Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Singh, J., Sharma, S., & Kaur, H. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(43), 22763-22768. [Link]
-
Abdel-Magid, A. F. (2011). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Wang, D., et al. (2018). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H2 by Recyclable Iridium Catalysts. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Singh, J., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2010). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. [Link]
-
Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]
-
Kita, Y., et al. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). LOCKSS. [Link]
-
Seeberger, P. H. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. [Link]
-
Reddy, M. V. R., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]
-
Jagadeesh, R. V., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 5(5), 3903–3908. [Link]
-
Chiappe, C., et al. (2004). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. [Link]
-
Reddit. (2024). Question about reductive amination reaction procedure. [Link]
-
Castillo, J. C., et al. (2016). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]
-
Pietta, P. G., et al. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. [Link]
-
Wang, Y., et al. (2023). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications, 14(1), 1-10. [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Bandar, J. S., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. [Link]
-
Ananikov, V. P., et al. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry, 15(30), 6314-6320. [Link]
-
Gordeev, S. N., et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]
-
Ananikov, V. P., et al. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Sci-Space. [Link]
-
Gordeev, S. N., et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. PubMed. [Link]
-
Nagy, J., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. [Link]
- Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the technical support center for 2,4-Dimethoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a special focus on how solvent choice dictates reaction outcomes. As a key intermediate in the synthesis of various bioactive molecules, understanding its reactivity is paramount to successful experimentation.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the significance of using the hydrochloride salt versus the free amine?
A1: this compound is the acid salt of the free amine, 2,4-dimethoxybenzylamine. The hydrochloride form offers superior shelf-stability and is less prone to degradation. However, for most nucleophilic reactions, the free amine is required. The hydrochloride salt must be neutralized in situ or in a separate preparatory step to liberate the nucleophilic free amine. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[2] A typical procedure involves adding 1.0 to 1.2 equivalents of the base. Alternatively, the free amine can be generated by partitioning the hydrochloride salt between an aqueous base (like 1N NaOH) and an organic solvent (like ethyl acetate), followed by separation and drying of the organic layer.[3]
Q2: What are the primary safety concerns when working with 2,4-Dimethoxybenzylamine and its hydrochloride salt?
A2: Both the free amine and its hydrochloride salt should be handled with care. The free amine is classified as causing severe skin burns and eye damage.[4][5] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.[4][8][9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[8]
Q3: Which solvents are generally recommended for reactions involving 2,4-Dimethoxybenzylamine?
A3: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective.[2] For reductive amination, a two-stage approach is common: imine formation is often favored in alcohols like methanol or ethanol, while the subsequent reduction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10][11] The solubility of the starting materials and reagents should always be a primary consideration.[10]
Q4: How do I monitor the progress of a reaction involving 2,4-Dimethoxybenzylamine?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials, intermediates (like the imine), and the final product. Staining with potassium permanganate or visualization under UV light can be effective. For more detailed analysis, techniques like ¹H NMR or LC-MS can be used to confirm the formation of intermediates and the final product.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone reaction for this reagent, typically involving the condensation of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine.[12] Solvent choice at each stage is critical for success.
Issue 1: Low or No Yield of the Desired Amine Product
Symptom A: Inefficient Imine Formation
-
Underlying Cause: The formation of an imine is an equilibrium-controlled process that releases one molecule of water.[13] In many solvents, the equilibrium may not favor the product. This is particularly problematic in solvents that are not effective at solvating the transition state or if water is not removed from the system. Water can inhibit imine formation and even hydrolyze any imine that does form.[10][14]
-
Scientific Explanation: The reaction proceeds via a carbinolamine intermediate.[13] The rate-limiting step is often the dehydration of this intermediate. Protic solvents can participate in proton transfer, which can be beneficial, but the presence of bulk water as a product will push the equilibrium back to the starting materials according to Le Châtelier's principle.
-
Solutions & Protocols:
-
Solvent Choice for Imine Formation:
-
Recommended: Use a solvent that allows for the azeotropic removal of water, such as toluene or benzene, with a Dean-Stark apparatus.
-
Alternative: Methanol is often an excellent solvent as it can facilitate the necessary proton transfers for carbinolamine dehydration and is a good solubilizing agent.[10]
-
-
Use of Dehydrating Agents: Add a dehydrating agent to the reaction mixture to sequester the water as it is formed.
-
Protocol: To your reaction in a solvent like DCM or THF, add 1.5-2.0 equivalents of anhydrous magnesium sulfate (MgSO₄) or powdered 3Å or 4Å molecular sieves.[15] Stir the aldehyde, amine, and dehydrating agent for 1-2 hours before adding the reducing agent.
-
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (typically 5-10 mol%), to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[15][16]
-
Symptom B: Reduction of Starting Aldehyde/Ketone to an Alcohol
-
Underlying Cause: This occurs when the reducing agent is too reactive and reduces the starting carbonyl compound faster than the imine is formed or reduced. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄) in certain solvents.[17]
-
Scientific Explanation: The success of a one-pot reductive amination relies on the selective reduction of the protonated imine (the iminium ion) over the carbonyl group. Reagents like sodium triacetoxyborohydride are sterically hindered and less reactive, making them more selective for the iminium ion.[15]
-
Solutions & Protocols:
-
Choice of Reducing Agent and Solvent:
-
Gold Standard: Use sodium triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[11][15] NaBH(OAc)₃ is mild and highly selective for imines/iminium ions over aldehydes and ketones.
-
Using NaBH₄: If NaBH₄ must be used, a two-step protocol is advised. First, form the imine in methanol for 1-2 hours. Then, add the NaBH₄ portion-wise at a reduced temperature (0 °C) to control reactivity and favor reduction of the imine.[18] Be aware that NaBH₄ can react with methanol, so a larger excess may be needed.[11]
-
-
Issue 2: Formation of Multiple Byproducts
Symptom: Significant Overalkylation to Tertiary Amine
-
Underlying Cause: The secondary amine product is often more nucleophilic than the starting primary amine (2,4-dimethoxybenzylamine). It can compete with the starting amine and react with another molecule of the aldehyde, leading to a tertiary amine byproduct.[17][19]
-
Scientific Explanation: This side reaction is kinetically controlled. The relative rates of the primary amine and the product secondary amine reacting with the aldehyde determine the product distribution. In low-polarity aprotic solvents, this can be more pronounced.[10]
-
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the carbonyl compound.
-
Slow Addition: If conducting a one-pot reaction, add the reducing agent slowly to keep the concentration of the secondary amine product low at any given time.
-
Solvent Polarity: In some cases, a more polar solvent can help to solvate the primary amine, potentially modulating its reactivity in a way that disfavors overalkylation, though this is system-dependent.
-
Data & Protocols
Table 1: Solvent Selection Guide for Reductive Amination
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics & Recommendations |
| Methanol (MeOH) | Polar Protic | 32.7 | Excellent for initial imine formation.[10] Can react with some reducing agents (e.g., NaBH₄).[11] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Good alternative to methanol for imine formation. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Preferred for reductions with NaBH(OAc)₃.[11] Good general-purpose aprotic solvent. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 10.4 | Classic solvent for NaBH(OAc)₃ reductions.[15] Note: Higher toxicity than DCM. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good aprotic solvent, can be used with dehydrating agents.[15] |
| Toluene | Nonpolar | 2.4 | Useful for azeotropic removal of water with a Dean-Stark trap to drive imine formation. |
| Water (H₂O) | Polar Protic | 80.1 | Generally avoided as it inhibits imine formation and promotes hydrolysis.[10] |
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).
-
Add this compound (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Dissolve the components in 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. A catalytic amount of acetic acid (0.1 eq.) can be added if the reaction is sluggish.[15]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or other suitable methods.
Visual Workflows & Diagrams
Troubleshooting Workflow for Reductive Amination
Caption: Protic vs. Aprotic solvent effects on the amine nucleophile and intermediates.
References
-
A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]
-
Chemistry (Class XII) - CBSE Academic. Central Board of Secondary Education. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Polar Protic and Aprotic Solvents. ChemTalk. [Link]
-
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp. Reddit. [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. ResearchGate. [Link]
-
I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Mechanisms of Imine Exchange Reactions in Organic Solvents. Royal Society of Chemistry. [Link]
-
2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. PubChem. [Link]
-
Formation of Imines and Enamines. Chemistry Steps. [Link]
-
Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]
-
This compound | C9H14ClNO2 | CID 3084343. PubChem. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
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Technical Support Center: Monitoring Reactions with 2,4-Dimethoxybenzylamine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,4-Dimethoxybenzylamine hydrochloride. This guide provides in-depth, field-proven insights into monitoring reactions involving this versatile reagent. Whether you are performing a reductive amination, using it as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group, or in other nucleophilic additions, robust reaction monitoring is paramount for success. This document is structured in a question-and-answer format to directly address the specific challenges and questions you may encounter.
Section 1: Foundational Concepts & Frequently Asked Questions
This section covers the fundamental principles of monitoring reactions involving this compound and the common analytical methods employed.
Q1: Why is real-time monitoring so critical when working with 2,4-Dimethoxybenzylamine?
A1: 2,4-Dimethoxybenzylamine is a highly valuable reagent, often used in multi-step syntheses where reaction outcomes directly impact yield and purity in subsequent steps.[1][2] Monitoring is critical for several reasons:
-
Intermediate Stability: In reactions like reductive amination, the intermediate imine can be unstable or exist in equilibrium with the starting materials.[3] Monitoring helps determine the optimal point to add the reducing agent to maximize product formation and minimize side reactions.
-
Preventing Side Reactions: Over-alkylation is a common side reaction when primary amines are used, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] By tracking the consumption of the starting amine, you can quench the reaction before significant byproducts form.
-
Reaction Endpoint Determination: Many reactions involving this amine are complete within hours, but reaction times can vary based on substrate and conditions. Accurate endpoint determination prevents unnecessary exposure of the product to harsh conditions, which could lead to degradation, and saves valuable time and resources.
-
Yield Optimization: Real-time data allows for the adjustment of reaction parameters (e.g., temperature, reagent addition) to drive the reaction to completion and optimize final product yield.
Q2: What are the primary analytical techniques for monitoring these reactions?
A2: The three most common and effective techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different stages of reaction development and scale.[5][6]
| Technique | Primary Use Case | Advantages | Limitations |
| TLC | Quick, qualitative check of reaction progress. | Fast, inexpensive, requires minimal sample.[7] | Low resolution, not quantitative, can be difficult to interpret with similarly polar compounds. |
| LC-MS | Quantitative analysis, byproduct identification. | High sensitivity and selectivity, provides molecular weight information.[8][9] | More time-consuming, requires specialized equipment, sample must be soluble. |
| ¹H NMR | Structural confirmation, kinetic analysis. | Provides detailed structural information, can be quantitative, allows for non-invasive monitoring.[10][11] | Lower sensitivity, requires more sample, expensive equipment, complex mixtures can be hard to analyze. |
Q3: My starting material is this compound. How does the salt form affect reaction initiation and monitoring?
A3: The hydrochloride salt is used to improve the shelf-life and handling of the amine. However, the amine must be in its free base form to act as a nucleophile. Therefore, you must add a base to the reaction mixture to neutralize the HCl salt.
-
Impact on Initiation: The reaction will not proceed until a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is added to liberate the free amine.[12]
-
Impact on Monitoring: When monitoring by TLC or LC-MS, the presence of the amine salt can be misleading. The salt is highly polar and may remain at the baseline on a normal-phase TLC plate or elute in the solvent front in reverse-phase LC. After adding the base, you should see a new, less polar spot corresponding to the free amine, which will be your true starting material for monitoring purposes.
Section 2: Technique-Specific Monitoring Guides & Protocols
This section provides detailed, practical guidance for each major analytical technique.
Thin-Layer Chromatography (TLC) Monitoring
Q4: How do I set up an effective TLC system to monitor a reductive amination using 2,4-Dimethoxybenzylamine?
A4: A well-run TLC is the fastest way to visualize the progress of your reaction. The key is to find a solvent system that provides good separation between your starting materials, intermediate, and product.
Caption: Typical TLC plate for a reductive amination.
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the Mobile Phase: Start with a moderately polar solvent system, such as 30-50% ethyl acetate in hexanes. Adjust polarity as needed. If compounds are very polar, consider a system like 5-10% methanol in dichloromethane (DCM).
-
Spot the Plate: On a silica gel plate, spot the following:
-
Lane 1: 2,4-Dimethoxybenzylamine (starting material).
-
Lane 2: The corresponding aldehyde or ketone (starting material).
-
Lane 3: A co-spot (both starting materials applied to the same spot).
-
Lane 4: The reaction mixture.
-
-
Develop the Plate: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.
-
Visualize:
-
First, view the plate under UV light (254 nm), as the benzyl ring is UV active.[7]
-
Then, stain the plate. A potassium permanganate (KMnO₄) stain is excellent as it reacts with the aldehyde and the product amine, but less so with the intermediate imine. A ninhydrin stain can also be used, which is specific for primary and secondary amines.[7]
-
-
Interpret: Track the disappearance of the starting material spots and the appearance of the product spot. The imine intermediate is typically less polar than the starting amine but more polar than the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q5: My TLC is ambiguous. How can LC-MS provide a clearer picture of my reaction's progress?
A5: LC-MS is a powerhouse for reaction monitoring because it separates components based on polarity (LC) and identifies them by their mass-to-charge ratio (MS).[9] This dual detection overcomes the limitations of TLC, especially when spots have similar Rf values or when you need to identify low-concentration byproducts.
Protocol 2: General Procedure for LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute it significantly (e.g., 1:1000) with a solvent compatible with your mobile phase, typically acetonitrile or methanol.
-
Filter the diluted sample through a 0.22 µm syringe filter to prevent clogging the instrument.
-
-
Method Development:
-
Column: A C18 reverse-phase column is a standard starting point for most small molecules.[13]
-
Mobile Phase: Use a gradient system for good separation.
-
Solvent A: Water with 0.1% formic acid (aids in ionization).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical screening gradient runs from 5% B to 95% B over 5-10 minutes.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as amines readily accept a proton to form a positive ion ([M+H]⁺).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of your starting materials, intermediate (imine), and product.
-
Monitor the peak area of each component over time to get a quantitative understanding of the reaction kinetics.
-
Look for unexpected masses that could correspond to side products like dimers or over-alkylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: Which proton signals in ¹H NMR are the most useful for tracking the conversion of 2,4-Dimethoxybenzylamine in a reductive amination?
A6: ¹H NMR provides unambiguous structural information, making it definitive for confirming conversion.[14][15] For a typical reductive amination with an aldehyde, you should focus on the disappearance of starting material signals and the appearance of new, characteristic product signals.
Caption: Key ¹H NMR signal changes during reductive amination.
Table of Common Diagnostic ¹H NMR Shifts (in CDCl₃)
| Species | Key Protons | Approximate Chemical Shift (ppm) | Monitoring Note |
| Aldehyde | Aldehydic CH | 9.5 - 10.5 | Disappears as reaction proceeds. |
| 2,4-Dimethoxybenzylamine | Benzylic CH₂ | ~3.8 | Signal shifts upon imine/product formation. |
| Imine Intermediate | Imine CH | 8.0 - 9.0 | Appears and then disappears. |
| Product | Benzylic CH₂ | ~3.6 - 3.7 | New signal appears and grows. |
Protocol 3: Monitoring Reaction Progress by ¹H NMR
-
Prepare a Baseline Spectrum: Before starting the reaction, take a ¹H NMR spectrum of your starting materials to identify the exact chemical shifts of the key protons.
-
Take a Time Point Sample: Withdraw a small aliquot from the reaction.
-
Workup: Quench the aliquot in a vial (e.g., with a small amount of water if compatible), extract with a deuterated solvent like CDCl₃, and dry the solvent with a small amount of anhydrous MgSO₄.
-
Acquire Spectrum: Filter the solution into an NMR tube and acquire the spectrum.
-
Analyze: Compare the integrals of the disappearing starting material peaks (e.g., the aldehyde proton) with the appearing product peaks (e.g., the new benzylic CH₂ signal) to calculate the percent conversion.
Section 3: Troubleshooting Common Issues
Even with careful monitoring, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q7: My reaction has stalled. TLC and LC-MS show significant amounts of starting material and an intermediate, but very little product. What should I do?
A7: This is a classic problem in reductive aminations, where the issue often lies with either imine formation or the reduction step.
Caption: Troubleshooting workflow for a stalled reductive amination.
Causality and Solutions:
-
Inefficient Imine Formation: The reaction between the amine and carbonyl is an equilibrium. If water, a byproduct, is not removed, the equilibrium may not favor the imine.[3]
-
Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the reaction forward. A catalytic amount of acetic acid can also promote imine formation.[3]
-
-
Ineffective Reduction: The reducing agent may be old and inactive, or it may not be suitable for the specific imine.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and preferred reagent that can be added in a one-pot fashion.[3] If using sodium borohydride (NaBH₄), it is often best to allow the imine to form for an hour or two before adding the reductant, as NaBH₄ can also reduce the starting aldehyde.[16] If the reaction is still stalled, try adding another portion of fresh reducing agent.
-
Q8: I am successfully forming my product, but I'm also getting a significant amount of a less polar byproduct. What is it and how can I prevent it?
A8: When reacting 2,4-dimethoxybenzylamine (a primary amine) with an alkylating agent or in a reductive amination, the secondary amine product is often more nucleophilic than the starting primary amine. This can lead to a second reaction, forming an undesired tertiary amine.[4]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the 2,4-dimethoxybenzylamine relative to the electrophile (e.g., 1.1 to 1.5 equivalents). This increases the statistical probability that the electrophile will react with the more abundant starting material.[3]
-
Slow Addition: Add the electrophile (e.g., aldehyde or alkyl halide) slowly to the solution of the amine. This maintains a low concentration of the electrophile, disfavoring the second addition to the product.[4]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can increase selectivity for the desired mono-functionalized product.[4]
Q9: I used 2,4-Dimethoxybenzylamine to protect another amine, and now I can't get the DMB group off. What are the best deprotection conditions?
A9: The 2,4-dimethoxybenzyl (DMB) group is designed to be acid-labile.[17] Incomplete cleavage is usually due to insufficiently strong acidic conditions or steric hindrance.
-
Standard Conditions: The most common method for DMB cleavage is using neat trifluoroacetic acid (TFA) at room temperature, often with a scavenger like triisopropylsilane (TIS) to capture the released carbocation. The reaction is typically complete in 1-3 hours.[17]
-
Troubleshooting Sluggish Deprotection:
-
Increase TFA Concentration: If you are using a diluted solution of TFA in a solvent like DCM, increase the concentration or switch to neat TFA.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can accelerate the cleavage, but be mindful of potential side reactions with other functional groups.[17]
-
Alternative Reagents: For very stubborn cases, stronger acids like triflic acid can be effective, though this may compromise other acid-sensitive groups.[12] Oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is an excellent orthogonal strategy if your molecule is stable to oxidation.[17]
-
References
-
Boruah, M., & Gogoi, S. (2013). Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re2O7/NaPF6 Catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach. Retrieved from [Link]
-
Magritek. (n.d.). Online monitoring of the formation of a diimine. Retrieved from [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
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ResearchGate. (n.d.). Imine synthesis monitored by in-line NMR. Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
National Institutes of Health. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of 2,4-dimethoxybenzylamine and t-butylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
ResearchGate. (n.d.). The 1 H-NMR spectra of some synthesized imine compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. Retrieved from [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
-
ResearchGate. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Updated Review on LC-MS. Retrieved from [https://www.rjpbcs.com/pdf/2014_5(1)/[18].pdf]([Link]18].pdf)
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Organic Chemistry Portal. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Retrieved from [Link]
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DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of DMB and Boc Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility of complex molecular construction. Among the arsenal of amine protecting groups, the 2,4-dimethoxybenzyl (DMB) and the tert-butyloxycarbonyl (Boc) groups have emerged as indispensable tools. This guide provides an in-depth, objective comparison of these two stalwart protecting groups, grounded in experimental data and field-proven insights to empower researchers in making informed strategic decisions for their synthetic campaigns.
At a Glance: Key Properties of DMB and Boc Protecting Groups
| Feature | DMB (2,4-dimethoxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Chemical Nature | Benzyl-type | Carbamate |
| Protection Method | Reductive amination, Alkylation | Nucleophilic acyl substitution |
| Deprotection Conditions | Mildly acidic (e.g., TFA), Oxidative (e.g., DDQ) | Strongly acidic (e.g., TFA, HCl) |
| Stability | Stable to basic conditions | Stable to basic and nucleophilic conditions |
| Orthogonality | Orthogonal to Boc and Fmoc groups | Orthogonal to Fmoc and Cbz groups |
| Key Advantages | Cleavage under mild acidic or neutral oxidative conditions. Useful in preventing peptide aggregation. | High stability, widely used, extensive literature. |
| Potential Drawbacks | Can be sensitive to stronger acids. | Requires strong acid for removal, which may not be suitable for acid-labile substrates. |
The Chemistry of Protection and Deprotection: A Mechanistic Overview
The divergent chemical nature of the DMB and Boc groups underpins their distinct mechanisms of installation and cleavage, offering a rich tapestry of strategic possibilities in synthesis.
The DMB Group: A Versatile Benzyl-Type Protection
The DMB group is typically introduced to a primary amine via two primary methods: reductive amination using 2,4-dimethoxybenzaldehyde or direct alkylation with a 2,4-dimethoxybenzyl halide.[1] The electron-rich nature of the dimethoxybenzyl ring is the cornerstone of its utility, facilitating its removal under relatively mild conditions.[1]
Deprotection of the DMB group can be achieved through two orthogonal pathways:
-
Acidic Cleavage: Treatment with dilute trifluoroacetic acid (TFA) readily cleaves the N-DMB bond.[1] The electron-donating methoxy groups stabilize the resulting benzyl cation, facilitating the cleavage.
-
Oxidative Cleavage: A key advantage of the DMB group is its susceptibility to oxidative cleavage under neutral conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This provides a valuable orthogonal deprotection strategy in the presence of acid-sensitive functionalities.[1]
Figure 1: Deprotection pathways for the DMB group.
The Boc Group: The Workhorse of Amine Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[2][3] It is introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5] The resulting carbamate is exceptionally stable to a wide range of nucleophiles and bases, making it a robust protecting group for many synthetic transformations.[4]
The deprotection of the Boc group is typically achieved under strong acidic conditions, such as with neat TFA or a solution of HCl in an organic solvent.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3][6]
Figure 2: Acid-catalyzed deprotection mechanism of the Boc group.
Orthogonality: The Key to Strategic Synthesis
The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy.[8] Orthogonality refers to the ability to deprotect one group selectively in the presence of another.[9][10] The DMB and Boc groups form a highly effective orthogonal pair. The DMB group can be cleaved under mild acidic or oxidative conditions that leave the more acid-stable Boc group intact.[1] Conversely, the Boc group can be removed with strong acid while the DMB group, under carefully controlled conditions, can remain. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[8]
Figure 3: Orthogonal deprotection of DMB and Boc groups.
Experimental Protocols and Performance Data
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amines using DMB and Boc groups, along with representative experimental data.
DMB Protection and Deprotection Protocols
Protocol 1: DMB Protection of a Primary Amine via Reductive Amination [1]
-
Dissolve the primary amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.1 equiv) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Deprotection of a DMB-Protected Amine [1]
-
Dissolve the N-DMB-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).
-
Cool the solution to 0 °C and add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-50% v/v) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the product as required.
Protocol 3: Oxidative Deprotection of a DMB-Protected Amine with DDQ [1]
-
Dissolve the N-DMB-protected amine (1.0 equiv) in a mixture of DCM and water (e.g., 18:1).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Boc Protection and Deprotection Protocols
Protocol 4: Boc Protection of a Primary Amine [2][5]
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equiv).
-
Add a base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) (1.1-1.5 equiv).
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Protocol 5: Acidic Deprotection of a Boc-Protected Amine [6][11]
-
Dissolve the N-Boc-protected amine (1.0 equiv) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a saturated solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free amine is desired, perform a basic workup.
Comparative Performance Data
| Substrate | Protecting Group | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Benzylamine | DMB | 2,4-dimethoxybenzaldehyde, NaBH(OAc)₃, DCE, rt, 12h | 92 | 10% TFA/DCM, rt, 1h | 95 | [1] |
| Benzylamine | Boc | (Boc)₂O, NEt₃, DCM, rt, 2h | 98 | 25% TFA/DCM, rt, 30 min | 96 | [2][11] |
| Aniline | DMB | 2,4-dimethoxybenzyl bromide, K₂CO₃, DMF, 80°C, 6h | 85 | DDQ, DCM/H₂O, rt, 2h | 90 | [1] |
| Aniline | Boc | (Boc)₂O, DMAP, THF, reflux, 4h | 88 | 4M HCl/dioxane, rt, 2h | 94 | [11][12] |
Field-Proven Insights and Strategic Considerations
The choice between DMB and Boc is not merely a matter of chemical compatibility but a strategic decision that can significantly impact the overall efficiency and success of a synthetic route.
-
For Acid-Sensitive Substrates: The DMB group offers a clear advantage due to its lability under mild oxidative conditions, preserving acid-sensitive functionalities elsewhere in the molecule.
-
In Solid-Phase Peptide Synthesis (SPPS): The DMB group is increasingly employed as a backbone amide protecting group to disrupt inter-chain hydrogen bonding, which can lead to on-resin aggregation and difficult couplings, particularly in long or hydrophobic sequences.[13]
-
For Robustness and General Applications: The Boc group's high stability to a wide array of reagents makes it an excellent choice for general amine protection when the final deprotection with strong acid is tolerable.
-
Aryl Amines: Protecting less nucleophilic aryl amines can be challenging. For Boc protection, more forcing conditions or catalytic methods may be required.[12] The DMB group can also be introduced to aryl amines, though conditions may need optimization.
-
Orthogonal Strategies: In complex syntheses requiring multiple, distinct deprotection steps, the combination of DMB and Boc protecting groups provides a powerful and reliable orthogonal system.
Conclusion
Both the DMB and Boc protecting groups are invaluable assets in the synthetic chemist's toolbox. The Boc group, with its exceptional stability and well-established protocols, remains a go-to choice for general amine protection. The DMB group, with its unique deprotection profile under mild acidic or oxidative conditions, offers crucial orthogonality and strategic advantages, particularly in the synthesis of complex molecules and peptides. A thorough understanding of their respective chemistries, stabilities, and deprotection mechanisms, as outlined in this guide, will enable researchers to design more elegant, efficient, and successful synthetic strategies.
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-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Taylor & Francis Online. AN IMPROVED SYNTHESIS OF N-BOC PROTECTED ARYL AMINES. [Link]
-
National Institutes of Health. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Wiley Online Library. 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. [Link]
-
AAPPTec. Hmb and Dmb Protected Derivatives. [Link]
-
ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. [Link]
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]
-
ResearchGate. Various synthetic approaches for preparing Dmb‐protected dipeptides. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
ResearchGate. ChemInform Abstract: Photochemical Deprotection of 3′,5′-Dimethoxybenzoin (DMB) Carbamates Derived from Secondary Amines. [Link]
-
MDPI. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]
-
National Institutes of Health. Automated synthesis of backbone protected peptides. [Link]
-
National Institutes of Health. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
National Institutes of Health. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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A Comparative Guide to the Strategic Advantages of 2,4-Dimethoxybenzylamine Hydrochloride in Complex Synthesis
For the discerning researcher navigating the complexities of multi-step organic synthesis, the choice of reagents and protecting groups is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the arsenal of tools available, 2,4-Dimethoxybenzylamine hydrochloride stands out as a uniquely versatile and strategic building block. Its utility extends far beyond that of a simple primary amine, offering distinct advantages rooted in the electronic properties of the 2,4-dimethoxybenzyl (DMB) moiety.
This guide provides an in-depth comparison of this compound with its common alternatives. We will explore the causality behind its enhanced performance, supported by experimental data and detailed protocols, to empower scientists in drug development and chemical research to make informed, strategic decisions in their synthetic designs.
The Core Advantage: Tunable Lability and Orthogonality
The primary distinction of the DMB group, whether attached to a nitrogen or oxygen, lies in its predictable and tunable lability.[1] The two electron-donating methoxy groups on the aromatic ring significantly destabilize the C-N or C-O bond under specific conditions, making the group removable with a finesse that is unattainable with simpler benzyl analogues.[1][2] This electronic enhancement is the cornerstone of its strategic value.
Key Advantages of the DMB Group:
-
Exceptional Acid Lability: The DMB group is highly susceptible to cleavage under mild acidic conditions, such as trifluoroacetic acid (TFA).[3][4] The methoxy groups at the ortho and para positions effectively stabilize the resulting 2,4-dimethoxybenzyl cation, facilitating its departure under conditions where other groups like benzyl (Bn) or even p-methoxybenzyl (PMB) remain intact.[1][5]
-
Facile Oxidative Cleavage: The electron-rich nature of the DMB aromatic ring makes it an excellent substrate for oxidative cleavage using reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[2] This provides an alternative, orthogonal pathway for deprotection.
-
Orthogonal Deprotection Strategies: The unique sensitivity of the DMB group to both mild acid and specific oxidants allows for its selective removal without affecting other protecting groups. This orthogonality is a powerful tool in the synthesis of complex molecules, enabling chemists to deprotect specific sites in a planned sequence.[1][6]
-
Enhanced Performance in Peptide Synthesis: In Solid-Phase Peptide Synthesis (SPPS), the DMB group is used to protect the amide backbone of certain amino acids like glutamine and asparagine.[7] Its primary role here is to disrupt interchain hydrogen bonding, which can cause peptide aggregation on the solid support, thereby improving reaction kinetics and synthetic efficiency for "difficult" sequences.[3]
-
Versatility in Molecular Construction: Beyond its role as a protecting group, 2,4-dimethoxybenzylamine is a valuable building block for creating complex molecules. It serves as an effective ammonia equivalent in multi-component reactions, such as the Ugi reaction, to synthesize heterocycles like oxazoles.[8][9][10][11]
Comparative Analysis: DMB vs. PMB and Bn Protecting Groups
The choice between DMB, PMB, and Bn groups is a strategic one, hinging on the required stability and desired deprotection conditions. The DMB group offers the highest lability, making it ideal for late-stage deprotection or for substrates sensitive to harsh conditions.
| Feature | 2,4-Dimethoxybenzyl (DMB) | p-Methoxybenzyl (PMB) | Benzyl (Bn) |
| Structure | Contains two electron-donating methoxy groups (ortho and para). | Contains one electron-donating methoxy group (para). | Unsubstituted benzyl group. |
| Acidic Cleavage | Highly Labile. Cleaved with mild acids (e.g., 10% TFA in DCM, TfOH).[2][4] | Intermediate Lability. Requires stronger acidic conditions than DMB. | Highly Stable. Requires very strong acids (e.g., HBr, HF). |
| Oxidative Cleavage | Highly Labile. Readily cleaved with DDQ or CAN.[2] | Labile. Cleaved with DDQ, but generally slower than DMB.[5] | Stable. Generally stable to DDQ and CAN. |
| Hydrogenolysis (H₂/Pd-C) | Cleavable. | Cleavable. | Standard Method. Readily cleaved. |
| Key Advantage | Highest lability, allowing for very mild deprotection and orthogonality with PMB and Bn.[1] | More stable than DMB but more labile than Bn, offering an intermediate choice. | High stability to acidic and oxidative conditions. |
| Primary Limitation | May be too labile for certain reaction conditions. The released DMB cation can cause side reactions.[3] | Less orthogonal to DMB and can be cleaved under some forcing conditions used for Bn. | Requires harsh deprotection conditions (strong acid or hydrogenolysis) that may not be compatible with other functional groups. |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are presented as self-validating systems, explaining the causal reasoning behind each step.
Protocol 1: Acidic Deprotection of an N-DMB Protected Amine
This protocol details the removal of the DMB group using trifluoroacetic acid, a standard method that highlights its acid lability. The inclusion of a scavenger is critical for preventing side reactions.
Rationale: The highly stabilized 2,4-dimethoxybenzyl cation generated during cleavage is a potent electrophile.[3] In the context of peptide synthesis, it can alkylate electron-rich amino acid side chains, such as tryptophan. A scavenger like triisopropylsilane (TIS) acts as a carbocation trap, intercepting the DMB cation via hydride transfer to prevent these unwanted modifications.
Step-by-Step Methodology:
-
Dissolution: Dissolve the DMB-protected substrate in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger, typically triisopropylsilane (TIS) (2.5-5% v/v), to the solution.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / TIS / Water (95:2.5:2.5).[3] Add this cocktail to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purification: Purify the resulting deprotected amine product using appropriate chromatography or crystallization techniques.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol demonstrates the use of this compound as a nucleophile to construct a more complex amine from a simple carbonyl compound.
Rationale: Reductive amination is a robust, one-pot method for amine synthesis.[12][13] The reaction first forms an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ to the target amine.[12][14] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde.
Step-by-Step Methodology:
-
Neutralization: If starting with this compound, neutralize it to the free amine by treatment with a mild base (e.g., 1N NaOH) and extraction into an organic solvent.[15] Dry and concentrate the organic layer to obtain the free amine.
-
Reaction Setup: Dissolve the aldehyde or ketone (1.0 equiv) and 2,4-dimethoxybenzylamine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 20-30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Synthetic Strategy
Diagrams can clarify the logical relationships and workflows in complex synthesis.
Caption: Orthogonal deprotection pathways for DMB, PMB, and Bn groups.
Caption: Workflow for Reductive Amination using 2,4-Dimethoxybenzylamine.
Conclusion
This compound is more than a simple amine; it is a strategic tool that offers significant advantages in modern organic synthesis. Its primary strength lies in the enhanced and tunable lability of the DMB protecting group, which enables milder deprotection conditions and sophisticated, orthogonal synthetic strategies that are difficult to achieve with traditional benzyl or p-methoxybenzyl groups.[1] Whether used for protecting amines, alcohols, and amides, or as a versatile nucleophile in the construction of complex molecular architectures, 2,4-dimethoxybenzylamine provides a level of control and flexibility that is invaluable to researchers, scientists, and drug development professionals. The judicious application of this reagent, guided by an understanding of its underlying chemical principles, can significantly streamline synthetic routes and improve overall efficiency.
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A Comparative Guide to the Spectroscopic Validation of 2,4-Dimethoxybenzylamine Protected Compounds
For researchers, scientists, and drug development professionals, the judicious selection and reliable validation of protecting groups are foundational to the success of complex multi-step organic syntheses. The 2,4-dimethoxybenzyl (DMB) group, introduced via its hydrochloride salt (2,4-DMB-HCl), is a valuable acid-labile protecting group for amines, offering distinct advantages in specific synthetic contexts.[1] This guide provides an in-depth technical comparison of the spectroscopic validation of DMB-protected amines against common alternatives, namely tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Our focus will be on the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous characterization.
The Strategic Role of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
The DMB group is prized for its stability under basic and some oxidative/reductive conditions, while being readily cleaved by mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] The electron-donating methoxy groups at the 2- and 4-positions of the benzyl ring play a crucial role; they stabilize the benzylic carbocation formed during acid-mediated deprotection, thus facilitating cleavage under milder conditions than the parent benzyl group. This property makes the DMB group orthogonal to other protecting groups like Fmoc, which is base-labile.[4][5]
The choice to employ 2,4-DMB-HCl often stems from the need for an amine protecting group that can be removed without affecting acid-sensitive moieties that are stable to, for instance, 50-95% TFA (conditions often used for Boc deprotection), but labile to the milder 1-10% TFA sufficient for DMB cleavage.[3][4] Spectroscopic validation is therefore not merely a confirmation of successful protection but a critical quality control step that ensures the integrity of the molecule for subsequent transformations.
Spectroscopic Fingerprints of DMB-Protected Amines
A key aspect of a protecting group's utility is the ease and clarity with which its presence can be confirmed. The DMB group offers several distinct spectroscopic handles.
-
¹H NMR: The proton NMR spectrum of a DMB-protected amine is characterized by a set of highly informative signals. The two methoxy groups (-OCH₃) typically appear as sharp singlets around δ 3.8 ppm. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen appear as a singlet (or an AB quartet if diastereotopic) between δ 4.2 and 4.5 ppm. The three aromatic protons of the DMB ring exhibit a characteristic splitting pattern: a doublet around δ 7.1-7.2 ppm (H-6'), a doublet around δ 6.4-6.5 ppm (H-3'), and a doublet of doublets or a broad singlet around δ 6.4 ppm (H-5').
-
¹³C NMR: The carbon spectrum provides complementary evidence. The methoxy carbons resonate around δ 55 ppm. The benzylic methylene carbon is typically found in the δ 45-50 ppm region. The aromatic carbons of the DMB group give rise to six distinct signals, with the oxygen-substituted carbons (C-2' and C-4') appearing furthest downfield (around δ 158-160 ppm).
-
Mass Spectrometry (MS): In mass spectrometry (ESI+), DMB-protected compounds typically show a prominent molecular ion peak [M+H]⁺. A characteristic fragmentation pattern is the facile cleavage of the benzyl-nitrogen bond, leading to a strong signal for the 2,4-dimethoxybenzyl cation at m/z 151. This fragment is a key diagnostic marker for the presence of the DMB group.
-
FTIR Spectroscopy: The infrared spectrum will show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹). The C-O stretching of the methoxy groups can be observed as strong bands in the 1030-1250 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1500-1610 cm⁻¹ range.[6]
Below is a conceptual visualization of the key spectroscopic handles on a DMB-protected amine.
Caption: Key Spectroscopic Handles for a DMB-Protected Amine.
A Comparative Analysis with Alternative Amine Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy, particularly the required orthogonality.[7] Below is a comparison of the spectroscopic features of DMB with Boc, Cbz, and Fmoc.
| Spectroscopic Technique | 2,4-Dimethoxybenzyl (DMB) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| ¹H NMR | Benzylic CH₂: ~4.3 ppm (s)Methoxy CH₃: ~3.8 ppm (s, 6H)Aromatic: 3H pattern (δ 6.4-7.2) | t-Butyl CH₃: ~1.4 ppm (s, 9H)[8] | Benzylic CH₂: ~5.1 ppm (s)Aromatic: 5H pattern (δ 7.3)[9] | Aliphatic CH, CH₂: ~4.2-4.5 ppmAromatic: 8H pattern (δ 7.2-7.8)[10] |
| ¹³C NMR | Benzylic CH₂: ~48 ppmMethoxy CH₃: ~55 ppmCarbonyl: N/AQuaternary C: N/A | t-Butyl CH₃: ~28 ppmCarbonyl: ~155 ppmQuaternary C: ~80 ppm[8] | Benzylic CH₂: ~67 ppmCarbonyl: ~156 ppmQuaternary C: N/A | Aliphatic C's: ~47, 67 ppmCarbonyl: ~156 ppmQuaternary C: N/A |
| Mass Spec. (ESI+) | Characteristic Fragment: m/z 151 | Characteristic Loss: Neutral loss of 56 (isobutylene) or 100 (Boc group) from [M+H]⁺ | Characteristic Fragment: m/z 91 (benzyl cation) | Characteristic Fragment: m/z 179 (fluorenylmethyl cation) |
| FTIR (cm⁻¹) | C-O stretch: ~1250 | C=O stretch (carbamate): ~1680-1700 | C=O stretch (carbamate): ~1690-1710 | C=O stretch (carbamate): ~1700-1720 |
This table highlights the unique spectroscopic signatures that allow for straightforward differentiation. The DMB group is the only one of the four that lacks a carbonyl group, a fact clearly reflected in both ¹³C NMR and FTIR spectra. The high signal intensity of the t-butyl group in the ¹H NMR of Boc-protected compounds and the distinct aromatic patterns of Cbz and Fmoc provide clear, often uncomplicated, regions for analysis.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.
Protocol 1: Protection of a Primary Amine with 2,4-Dimethoxybenzylamine Hydrochloride
This protocol describes the reductive amination of an aldehyde with 2,4-dimethoxybenzylamine (generated in situ from its hydrochloride salt) to form the DMB-protected secondary amine.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (2,4-DMB-HCl) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the aldehyde in anhydrous DCM, add this compound.
-
Add triethylamine to the suspension to liberate the free amine. Stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected amine.
Protocol 2: Spectroscopic Validation Workflow
This workflow outlines the steps for the characterization of the purified DMB-protected compound.
Caption: Workflow for Spectroscopic Validation.
Concluding Remarks for the Practicing Scientist
The 2,4-dimethoxybenzyl protecting group offers a valuable strategic option in organic synthesis, particularly when mild acid lability is required. Its spectroscopic validation is straightforward due to a collection of unique and easily identifiable signals in ¹H NMR, ¹³C NMR, MS, and FTIR. The absence of a carbamate carbonyl distinguishes it clearly from the more common Boc, Cbz, and Fmoc groups. The characteristic benzylic protons and methoxy groups in NMR, coupled with the diagnostic m/z 151 fragment in mass spectrometry, provide a self-validating system for confirming the successful installation of the DMB group. By understanding these spectroscopic fingerprints in comparison to other common amine protecting groups, researchers can make informed decisions in the design and execution of their synthetic routes, ensuring the integrity of their intermediates and the ultimate success of their scientific endeavors.
References
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PrepChem. Synthesis of 2,4-dimethoxybenzylamine. Available from: [Link]
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Kókai, E., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-269. Available from: [Link]
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LookChem. 2,4-Dimethoxybenzylamine. Available from: [Link]
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Harnett, J. J., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7088-7096. Available from: [Link]
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ResearchGate. What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. Available from: [Link]
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-
National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]
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ResearchGate. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
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National Institutes of Health. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available from: [Link]
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YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone. Available from: [Link]
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The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]
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National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available from: [Link]
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A Comparative Guide to Purity Analysis of Synthesized Compounds Using Amine-Based Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the assurance of compound purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy.[1][2][3] The presence of even minute quantities of impurities can significantly alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[1][2] Among the common process-related impurities are carbonyl compounds—aldehydes and ketones—which can arise from starting materials, intermediates, or degradation products. Their detection and quantification often pose an analytical challenge due to their potential volatility and lack of strong chromophores for UV-Vis detection.[4]
This guide provides an in-depth comparison of derivatization agents for the purity analysis of carbonyl-containing impurities, with a special focus on 2,4-Dimethoxybenzylamine hydrochloride as a potential reagent, benchmarked against the established alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
The Rationale for Derivatization in Purity Analysis
Direct analysis of low-level carbonyl impurities can be problematic. Derivatization is a chemical modification technique that converts the analyte of interest into a new compound with properties that are more suitable for a given analytical method.[5] This strategy is employed to:
-
Enhance Detector Response: By introducing a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detection is significantly increased.
-
Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of an analyte, leading to better peak shape and resolution in HPLC or GC analysis.
-
Increase Stability: Reactive or thermally labile compounds can be converted into more stable derivatives, allowing for more robust and reproducible analysis.
Mechanism of Action: The Nucleophilic Addition of Amines to Carbonyls
The derivatization agents discussed in this guide are all amine-based nucleophiles that react with the electrophilic carbon of a carbonyl group. The general mechanism involves a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield a stable imine or oxime derivative.
In-Depth Comparison of Derivatization Agents
This compound: A Novel Perspective
While 2,4-Dimethoxybenzylamine is more commonly documented as a reagent in organic synthesis, its structural analogue, 3,4-Dimethoxybenzylamine, has been successfully employed as a highly sensitive pre-column fluorescence derivatization reagent.[6] This suggests the potential utility of this compound for similar applications in purity analysis. The dimethoxy-substituted benzene ring is expected to confer fluorescent properties to the resulting Schiff base derivative, enabling highly sensitive detection.
Proposed Mechanism of Derivatization:
The primary amine of 2,4-Dimethoxybenzylamine acts as a nucleophile, attacking the carbonyl carbon of the impurity. Following the loss of a water molecule, a fluorescent Schiff base (imine) is formed. The reaction is typically acid-catalyzed.
Workflow for Purity Analysis using this compound
Caption: Proposed workflow for impurity analysis using 2,4-Dimethoxybenzylamine HCl.
2,4-Dinitrophenylhydrazine (DNPH): The Established Standard
DNPH is a widely used derivatizing agent for carbonyl compounds, forming stable 2,4-dinitrophenylhydrazone derivatives that are highly chromophoric and readily detected by UV-Vis spectrophotometry.[7][8][9] The United States Environmental Protection Agency (EPA) Method 8315A specifies the use of DNPH for the determination of carbonyl compounds.[10]
Mechanism of Derivatization:
DNPH reacts with aldehydes and ketones in an acidic medium to form the corresponding hydrazones. The reaction is a condensation reaction involving the nucleophilic attack of the terminal amino group of DNPH on the carbonyl carbon.
Derivatization Reaction with DNPH
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A Senior Application Scientist's Guide to HPLC Analysis of Reactions with 2,4-Dimethoxybenzylamine Hydrochloride
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor reaction progress and assess product purity is paramount. When 2,4-Dimethoxybenzylamine hydrochloride is a key reactant, High-Performance Liquid Chromatography (HPLC) emerges as an indispensable analytical tool. This guide provides an in-depth, objective comparison of various HPLC methodologies for analyzing reactions involving this versatile amine, supported by experimental insights and data-driven recommendations.
The Analytical Challenge: Properties of 2,4-Dimethoxybenzylamine and its Reactions
2,4-Dimethoxybenzylamine is a polar aromatic amine. Its hydrochloride salt form ensures good aqueous solubility, a key consideration for HPLC method development. This compound is frequently employed in multicomponent reactions, such as the Ugi reaction for the synthesis of peptidomimetics, and in the formation of heterocyclic structures like oxazoles.[1][2][3] A robust HPLC method must be capable of separating the polar starting material from potentially less polar products, as well as other reactants, catalysts, and byproducts.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method hinges on the specific goals of the analysis, including the polarity of the analytes, the complexity of the reaction mixture, and the required sensitivity. We will compare three primary HPLC modes: Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most common starting point for the analysis of moderately polar compounds like 2,4-Dimethoxybenzylamine. The separation is based on the hydrophobic interactions between the analytes and a nonpolar stationary phase, typically a C18-bonded silica.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice due to its wide applicability and robustness. The hydrophobicity of the C18 ligand provides sufficient retention for the aromatic portion of 2,4-Dimethoxybenzylamine.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent, such as acetonitrile or methanol, is used. The organic solvent is the "strong" solvent, and increasing its proportion decreases the retention time of the analytes. A buffer is often employed to control the pH and ensure the consistent ionization state of the amine, which is crucial for reproducible retention times. For basic compounds like amines, a slightly acidic mobile phase (pH 3-4) can improve peak shape by ensuring the amine is protonated.
-
Detection: The aromatic ring in 2,4-Dimethoxybenzylamine provides a strong chromophore, making UV detection at a wavelength of around 225-280 nm a suitable and sensitive choice.
Self-Validating System: The robustness of RP-HPLC methods is well-established. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, should be performed to ensure the validity of the analytical results.
Experimental Workflow for RP-HPLC Analysis
Caption: A typical workflow for RP-HPLC analysis.
Ion-Pair Chromatography (IPC): Enhancing Retention of Polar Amines
For highly polar analytes that exhibit poor retention in standard RP-HPLC, even with high aqueous mobile phases, Ion-Pair Chromatography (IPC) offers a powerful solution.[4][5] IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[4] This reagent has a charge opposite to that of the analyte and a hydrophobic tail.
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent: For the positively charged 2,4-Dimethoxybenzylamine (an amine), an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate or sodium 1-octanesulfonate) is used.[6] The ion-pairing reagent forms a neutral ion pair with the protonated amine in the mobile phase.[7] This ion pair is more hydrophobic than the amine alone and therefore exhibits stronger retention on the C18 column.
-
Mechanism of Separation: The separation in IPC is based on the partitioning of the neutral ion pair between the mobile phase and the stationary phase.[4] The length of the alkyl chain of the ion-pairing reagent can be adjusted to fine-tune the retention; a longer chain will result in greater retention.
-
Mobile Phase Considerations: The mobile phase in IPC typically consists of a buffer, an organic modifier, and the ion-pairing reagent. The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.[8]
Trustworthiness: While highly effective, IPC methods can have longer equilibration times and may require dedicating a column to ion-pairing applications to avoid memory effects.[8] Careful column washing is essential.
Logical Relationship in Ion-Pair Chromatography
Caption: Formation of a neutral ion pair enhances retention.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Highly Polar Compounds
HILIC is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] This technique is particularly well-suited for the analysis of very polar compounds that are not retained in RP-HPLC.[11]
Expertise & Experience: While RP-HPLC is often the first choice, HILIC can be advantageous when analyzing reaction mixtures containing highly polar starting materials, reagents, or byproducts alongside less polar products. In HILIC, polar compounds are more strongly retained, leading to an elution order that is often the inverse of that in RP-HPLC.[12] This can provide complementary selectivity and help to resolve co-eluting peaks.
Causality Behind Experimental Choices:
-
Stationary Phase: Common HILIC stationary phases include bare silica, amide, and zwitterionic phases.[10][13] The choice of stationary phase can significantly impact the selectivity of the separation.
-
Mobile Phase: The mobile phase in HILIC consists of a high percentage of organic solvent (e.g., >70% acetonitrile) and a small amount of an aqueous buffer.[9] Water is considered the strong solvent in HILIC, so increasing the water content of the mobile phase will decrease retention times.[14]
-
Mechanism of Separation: The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[15]
Authoritative Grounding: The use of HILIC for the analysis of polar pharmaceuticals and their impurities is well-documented in the scientific literature, providing a strong foundation for its application in this context.[16][17][18]
Comparative Data Summary
The following table summarizes the key characteristics and typical performance of the three HPLC methods for the analysis of reactions involving this compound.
| Feature | Reversed-Phase (RP-HPLC) | Ion-Pair Chromatography (IPC) | Hydrophilic Interaction (HILIC) |
| Primary Application | Analysis of moderately polar compounds. | Enhanced retention of polar, ionizable compounds. | Analysis of very polar compounds. |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Zwitterionic) |
| Mobile Phase | Water/Organic Solvent (e.g., ACN, MeOH) | Water/Organic Solvent + Ion-Pairing Reagent | Organic Solvent/Water (>70% Organic) |
| Retention of 2,4-Dimethoxybenzylamine | Moderate | Strong | Strong |
| Selectivity | Based on hydrophobicity. | Modulated by ion-pairing reagent and hydrophobicity. | Based on hydrophilicity and partitioning. |
| Advantages | Robust, widely applicable, good for a range of polarities. | Excellent for retaining polar amines. | Orthogonal selectivity to RP-HPLC, good for very polar analytes. |
| Disadvantages | May have insufficient retention for very polar compounds. | Longer equilibration times, potential for column contamination. | Can be less robust, sensitive to water content in the sample. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.
Protocol 2: Ion-Pair Chromatography Method for Enhanced Retention
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 5 mM Sodium 1-hexanesulfonate in 25 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.
Protocol 3: HILIC Method for Polar Analytes
-
Column: Amide or Silica-based HILIC, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8.
-
Gradient: 0-100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute the reaction mixture in a high percentage of acetonitrile.
Conclusion and Recommendations
The choice of the optimal HPLC method for analyzing reactions with this compound is dictated by the specific analytical needs.
-
For routine reaction monitoring and analysis of moderately polar products, RP-HPLC is the recommended starting point due to its robustness and versatility.
-
When dealing with complex mixtures where the starting material and other polar components are poorly retained in RP-HPLC, Ion-Pair Chromatography is a valuable alternative to significantly enhance their retention and improve resolution.
-
HILIC offers a complementary and powerful approach, particularly when very polar analytes are of interest or when orthogonal selectivity is required to resolve challenging co-elutions observed in RP-HPLC.
By understanding the principles and practical considerations of each of these HPLC techniques, researchers can develop and implement robust and reliable analytical methods to support their synthetic chemistry endeavors.
References
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- Hydrophilic Interaction Liquid Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. (n.d.). Varian, Inc.
- HILIC separations. (n.d.). Thermo Fisher Scientific.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). Pharmaceuticals, 18(1), 1.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Ion pair chrom
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 52(2), 123-131.
- Retention of Acid, Base, and Neutral Compound in Ion Pair Chrom
- evaluation of two different ion-pairing reagents for signal intensity and retention time for. (n.d.). MSACL.
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- Ion Pairing — Blessing or Curse?. (2008).
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- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6214.
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- From Ugi Multicomponent Reaction to Linkers for Bioconjug
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
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- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020). LCGC North America, 38(11), 608-614.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2017). Beilstein Journal of Organic Chemistry, 13, 2146-2152.
- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (2021). Molecules, 26(11), 3284.
- Coupling Interrupted Fischer and Multicomponent Joullié‐Ugi to Chase Chemical Diversity: from Batch to Sustainable Flow Synthesis of Peptidomimetics. (2020). Chemistry – A European Journal, 26(58), 13187-13195.
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- Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. (2014). ARKIVOC, 2014(2), 1-11.
- Supporting Information for Efficient Ugi reactions in an aqueous vesicle system. (n.d.). The Royal Society of Chemistry.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2015). Beilstein Journal of Organic Chemistry, 11, 1860-1913.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent Technologies.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of DMB-Protected Intermediates
Introduction: The Double-Edged Sword of DMB Protection
In the landscape of drug development and peptide synthesis, the 2,4-dimethoxybenzyl (DMB) protecting group is an indispensable tool.[1] Researchers leverage it as a temporary backbone amide protector, particularly in Solid-Phase Peptide Synthesis (SPPS), to navigate the synthesis of "difficult sequences".[1] These are often long or hydrophobic peptides prone to on-resin aggregation and secondary structure formation, which can severely hamper coupling efficiency and lead to truncated or deletion sequences.[2][3] The DMB group, by creating a tertiary amide bond, effectively disrupts the inter-chain hydrogen bonding that causes this aggregation.[2] Furthermore, its steric hindrance is highly effective at preventing aspartimide formation, a notorious side reaction that compromises the purity and yield of synthetic peptides.[1][2][3]
However, the very properties that make the DMB group a powerful synthetic tool introduce significant challenges for mass spectrometry (MS), the cornerstone of molecular characterization. The addition of this bulky, hydrophobic moiety (with a molecular weight of 151.07 Da) fundamentally alters the physicochemical properties of the peptide intermediate, impacting everything from its chromatographic behavior to its ionization efficiency and fragmentation pathways in the mass spectrometer.[2]
This guide provides a comparative analysis of DMB-protected versus unprotected intermediates, offering field-proven insights and detailed experimental protocols to help researchers anticipate these challenges, optimize analytical methods, and interpret the resulting data with confidence.
Comparative Analysis: DMB-Protected vs. Unprotected Intermediates
The presence of the DMB group necessitates a tailored approach to MS analysis. A direct comparison with the unprotected analogue reveals critical differences that must be accounted for in method development.
Liquid Chromatography (LC) Behavior
The most immediate impact of the DMB group is observed during chromatographic separation. The DMB moiety significantly increases the hydrophobicity of the peptide.
-
Causality: In reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on hydrophobicity, the DMB-protected peptide will interact more strongly with the nonpolar stationary phase.
-
Practical Implication: This results in a substantially longer retention time compared to its unprotected counterpart.[2] Standard gradients designed for typical peptides will be insufficient to elute the DMB-protected species in a sharp peak, if at all. To achieve effective separation and good peak shape, the elution method must be modified, typically by employing a shallower gradient and extending it to a higher final concentration of organic solvent (e.g., acetonitrile).[2]
Ionization Efficiency: ESI vs. MALDI
The choice of ionization source is critical. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common "soft" ionization techniques, but they interact with DMB-protected intermediates differently.[4][5][6]
-
Electrospray Ionization (ESI): ESI is highly sensitive to the analyte's ability to hold a charge in solution. The increased hydrophobicity and bulkiness of the DMB group can lead to a phenomenon known as "ionization suppression," especially in complex mixtures.[2] The protected peptide may be less efficient at acquiring a charge, resulting in a lower total ion current and reduced signal-to-noise ratio.[2] While ESI is excellent for analyzing large, fragile biomolecules and can produce multiply charged ions to bring high-mass compounds into the analyzer's range, its performance can be diminished by the DMB group.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a more robust alternative for hydrophobic, protected intermediates. In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to a gentler desorption and ionization process.[7] This method is often less susceptible to the ionization suppression effects seen in ESI for hydrophobic molecules and typically produces singly charged ions, simplifying the resulting spectrum.[8][9] For challenging protected oligosaccharides or peptides, MALDI-TOF analysis has proven effective.[10][11][12]
Fragmentation Patterns and Sequence Coverage
Tandem mass spectrometry (MS/MS) is essential for sequence verification. The fragmentation pattern of a DMB-protected peptide deviates significantly from the predictable b- and y-ion series seen with unprotected peptides.[2]
-
Causality: The DMB group is itself a labile entity under collision-induced dissociation (CID) conditions. The energy applied during fragmentation can be preferentially directed toward cleaving the DMB group rather than the peptide backbone amides.
-
Practical Implications:
-
Characteristic Loss: A prominent neutral loss of the DMB group (151.07 Da) is often observed.[2] While this can be a useful diagnostic marker for the presence of the protecting group, it consumes ion energy that would otherwise produce sequence-informative fragments.
-
Dominant Fragment Ions: The DMB cation or related fragments can sometimes dominate the MS/MS spectrum.
-
Reduced Sequence Coverage: The competition between DMB group fragmentation and backbone fragmentation can lead to a significant reduction in the number and intensity of b- and y-ions.[2] This results in lower overall sequence coverage, making it more difficult to confirm the entire amino acid sequence of the intermediate.[2]
-
Data Summary: Performance Comparison
The following table summarizes the key performance differences in the mass spectrometry analysis of DMB-protected versus unprotected peptides.
| Parameter | Unprotected Peptide Intermediate | DMB-Protected Peptide Intermediate | Rationale & Scientific Insight |
| Molecular Weight | Base molecular weight | Base molecular weight + 151.07 Da per DMB group | The mass shift is the primary, most direct evidence of successful DMB protection.[2] |
| Chromatographic Behavior (RP-HPLC) | Standard elution profile based on amino acid sequence. | Increased retention time; requires higher organic solvent concentration for elution. | The DMB group significantly increases the overall hydrophobicity of the molecule, leading to stronger interaction with the stationary phase.[2] |
| Ionization Efficiency (ESI) | Generally high, depending on the sequence. | Potentially lower due to signal suppression. | The increased hydrophobicity can hinder efficient droplet formation and charge acquisition in the electrospray source.[2] |
| Fragmentation Pattern (MS/MS) | Predominantly b- and y-type ions from peptide backbone cleavage. | Complex pattern with a characteristic neutral loss of 151.07 Da and potential for DMB-related fragment ions to dominate.[2] | The DMB group is labile and its cleavage competes with the desired peptide backbone fragmentation pathways.[2][13] |
| Sequence Coverage | Typically high, allowing for robust sequence confirmation. | Potentially reduced. | Energy diverted into fragmenting the DMB group results in fewer and less intense backbone fragment ions, complicating complete sequence verification.[2] |
Experimental Protocols
To ensure trustworthy and reproducible results, a self-validating system of analysis is crucial. This involves analyzing the protected intermediate alongside its unprotected counterpart whenever possible.
Protocol 1: Comparative LC-MS/MS Analysis of DMB-Protected Peptides
This protocol provides a framework for comparing a DMB-protected peptide with its unprotected version to validate its identity and assess purity.
1. Sample Preparation: a. Dissolve the crude DMB-protected peptide and the unprotected peptide standard separately in a suitable solvent (e.g., 50% acetonitrile/50% water with 0.1% formic acid) to a final concentration of 1 mg/mL. b. Dilute the stock solutions to a working concentration of 10-50 µg/mL in the initial mobile phase conditions (e.g., 95% Mobile Phase A).
2. Liquid Chromatography (LC) Conditions: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 0.3 mL/min. e. Column Temperature: 40 °C. f. Gradient for Unprotected Peptide: 5-50% Mobile Phase B over 15 minutes. g. Proposed Gradient for DMB-Protected Peptide: 5-80% Mobile Phase B over 20 minutes. Note: This gradient is a starting point. A shallower gradient may be required to resolve impurities, and the final percentage of B may need to be increased to ensure elution.[2]
3. Mass Spectrometry (MS and MS/MS) Conditions: a. Ionization Source: Electrospray Ionization (ESI), positive ion mode. b. MS1 Scan Range: m/z 300–2000. c. MS/MS Method: Data-Dependent Acquisition (DDA). d. Activation: Collision-Induced Dissociation (CID). e. Collision Energy: Use a stepped or rolling collision energy (e.g., 25-40 arbitrary units) to ensure fragmentation of precursors with different charge states. f. Data Analysis: i. In the MS1 scan, identify the precursor ion for the DMB-protected peptide, accounting for the +151.07 Da mass shift. ii. In the MS/MS spectrum, look for the precursor ion minus 151.07 Da, which corresponds to the neutral loss of the DMB group. iii. Compare the b- and y-ion series obtained from both samples to assess sequence coverage.
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and the rationale behind analytical choices.
Caption: High-level workflow for the synthesis and mass spectrometry analysis of a DMB-protected intermediate.
Caption: Logic diagram outlining key challenges and corresponding analytical solutions for DMB-protected intermediates.
Conclusion and Recommendations
The 2,4-dimethoxybenzyl protecting group is a powerful asset in modern peptide synthesis, enabling the creation of complex molecules that would otherwise be inaccessible. While its presence complicates mass spectrometry analysis, it does not render it impossible. A successful analysis hinges on a deep understanding of the DMB group's impact on the intermediate's physicochemical properties.
For researchers, scientists, and drug development professionals, the key is to move beyond standard, "black-box" analytical methods. By anticipating increased hydrophobicity, potential ionization suppression, and altered fragmentation patterns, robust and reliable LC-MS/MS methods can be developed. The strategies outlined in this guide—specifically, adjusting chromatographic gradients, considering alternative ionization sources like MALDI, and interpreting fragmentation data with an eye for characteristic neutral losses—provide a clear path to confidently characterizing these challenging but vital intermediates.
References
- BenchChem Technical Support Team. (2025). Navigating the Matrix: A Comparative Guide to the Mass Spectrometry Analysis of DMB-Protected Peptides. BenchChem.
- BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB)
- AAPPTec. (2019).
- Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
- ACD/Labs. (2023).
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Creative Proteomics. (n.d.). ESI-MS Intact Protein Analysis.
- Diva-portal.org. (2015). Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides.
- PubMed. (n.d.). MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional....
- PubMed. (n.d.).
- ResearchGate. (n.d.). Synthesis and MALDI-TOF MS Analysis of Protected Oligosaccharide Components of N-Glycoproteins.
- Chemistry LibreTexts. (2020). 11.
- YouTube. (2024). ESI vs APCI.
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A Comparative Guide to the Acid Lability of Benzyl-Based Protecting Groups for Hydroxyl and Amino Moieties
In the landscape of multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount to the successful construction of complex molecular architectures. Among the myriad of options for the protection of hydroxyl and amino functionalities, benzyl-based protecting groups are a cornerstone, prized for their general stability and versatile removal methods. This guide provides an in-depth comparison of the acid lability of common benzyl-based protecting groups: the parent Benzyl (Bn) group, the p-Methoxybenzyl (PMB) group, and the more labile 2,4-Dimethoxybenzyl (DMB) and 3,4-Dimethoxybenzyl (DMB) groups. This analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the insights necessary for informed and strategic synthetic planning.
The Underlying Principle: Carbocation Stability Dictates Lability
The acid-catalyzed cleavage of benzyl ethers and amines proceeds through a unimolecular substitution (SN1)-type mechanism. The reaction is initiated by the protonation of the heteroatom (oxygen or nitrogen) attached to the benzylic carbon, converting it into a good leaving group. The subsequent rate-determining step is the heterolytic cleavage of the carbon-heteroatom bond to form a benzylic carbocation and the unprotected functional group.[1][2]
The stability of this benzylic carbocation intermediate is the primary determinant of the protecting group's lability towards acid. Electron-donating substituents on the aromatic ring play a crucial role in stabilizing this carbocation through resonance and inductive effects. This increased stabilization of the intermediate lowers the activation energy for the cleavage reaction, thereby increasing the rate of deprotection.[2][3]
The unsubstituted benzyl (Bn) group offers the lowest acid lability in this series. The introduction of a single electron-donating methoxy group at the para position, as in the PMB group, significantly enhances the rate of acid-catalyzed cleavage. The addition of a second methoxy group, as seen in the 2,4-DMB and 3,4-DMB variants, further increases the electron density of the aromatic ring, rendering these groups exceptionally labile to acidic conditions.[1][4][5]
Caption: General mechanism of acid-catalyzed deprotection of benzyl-based protecting groups.
A Spectrum of Lability: A Comparative Analysis
The graduated reactivity of benzyl-based protecting groups allows for their strategic deployment in orthogonal protection schemes, where one group can be selectively removed in the presence of another. The following table summarizes the relative acid lability and typical deprotection conditions for the Benzyl (Bn), p-Methoxybenzyl (PMB), 2,4-Dimethoxybenzyl (DMB), and 3,4-Dimethoxybenzyl (DMB) protecting groups.
| Protecting Group | Structure | Relative Acid Lability | Typical Acidic Deprotection Conditions | Comments |
| Benzyl (Bn) | Benzyl | Lowest | Strong acids (e.g., HBr in acetic acid, BBr₃)[3] | Generally stable to mild and moderate acids. Cleavage often requires harsh conditions that may not be compatible with sensitive substrates.[3] |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | Intermediate | 10-50% Trifluoroacetic acid (TFA) in CH₂Cl₂; Triflic acid (TfOH)[2][4][6] | Significantly more labile than Bn. The methoxy group provides moderate stabilization to the carbocation. |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl | High | 1-10% TFA in CH₂Cl₂[2][7] | The ortho and para methoxy groups provide substantial stabilization to the carbocation, allowing for very mild deprotection conditions. |
| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl | High | Mild acidic conditions (e.g., TFA) | Similar in lability to 2,4-DMB, offering an alternative with slightly different electronic and steric properties. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid-catalyzed deprotection of hydroxyl groups protected with Bn, PMB, and DMB groups. These protocols are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Deprotection of a Benzyl (Bn) Ether using Hydrogen Bromide in Acetic Acid
Objective: To deprotect a benzyl-protected alcohol under strong acidic conditions.
Materials:
-
Benzyl-protected alcohol
-
33% Hydrogen bromide (HBr) in acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a minimal amount of dichloromethane in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid (5-10 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
HBr in Acetic Acid: This is a strong acid system required to protonate the ether oxygen of the robust benzyl group and facilitate cleavage.[8]
-
Dichloromethane: A common organic solvent that is relatively stable to the strong acidic conditions.
-
Aqueous Work-up with NaHCO₃: This is crucial to neutralize the excess strong acid and quench the reaction.
Protocol 2: Deprotection of a p-Methoxybenzyl (PMB) Ether using Trifluoroacetic Acid (TFA)
Objective: To deprotect a PMB-protected alcohol under moderately acidic conditions.
Materials:
-
PMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to achieve a final concentration of 10-50% (v/v).[5][6] The concentration can be adjusted based on the sensitivity of the substrate.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): A moderately strong acid that is effective for cleaving the more labile PMB group without requiring the harsh conditions needed for Bn deprotection.[5][6]
-
Anhydrous Dichloromethane: A suitable solvent that is inert to TFA.
-
0 °C Reaction Temperature: Starting the reaction at a lower temperature helps to control the reaction rate and minimize potential side reactions, especially with sensitive substrates.
Protocol 3: Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ether using Mild Trifluoroacetic Acid (TFA) Conditions
Objective: To selectively deprotect a DMB-protected alcohol under very mild acidic conditions.
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triisopropylsilane (TIS) or anisole (as a carbocation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane to a concentration of approximately 0.1 M in a round-bottom flask.[7]
-
Add a carbocation scavenger such as triisopropylsilane (TIS) or anisole (1.1-2.0 equiv).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the desired concentration, typically 1-10% (v/v).[2][7]
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30 minutes to 2 hours.[7]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired deprotected alcohol.
Causality Behind Experimental Choices:
-
Mild TFA Concentration (1-10%): The high lability of the DMB group allows for its efficient cleavage with very low concentrations of TFA, which enhances the orthogonality with other acid-sensitive protecting groups like PMB or Boc.[2][7]
-
Carbocation Scavenger (TIS or Anisole): The highly stabilized 2,4-dimethoxybenzyl carbocation formed during the reaction can be electrophilic and may react with other nucleophilic functionalities in the substrate or with the deprotected product. A scavenger is added to trap this carbocation and prevent side reactions.[7]
Caption: A generalized experimental workflow for the acid-catalyzed deprotection of benzyl-based protecting groups.
Conclusion: Strategic Selection for Synthetic Success
The choice of a benzyl-based protecting group is a strategic decision that should be guided by the overall synthetic plan and the stability of other functional groups within the molecule. The unsubstituted benzyl group offers robustness for multi-step syntheses where strong acidic conditions are not employed in later stages. The p-methoxybenzyl group provides a versatile balance of stability and lability, making it a workhorse in many synthetic endeavors. The highly labile 2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl groups are ideal for the protection of sensitive substrates that require very mild deprotection conditions and for implementing orthogonal protection strategies. A thorough understanding of the principles governing their acid-catalyzed cleavage and the availability of reliable experimental protocols are essential for leveraging the full potential of these indispensable tools in modern organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
- Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
- Watanabe, K., & Katoh, T. (2011). Effective chemoselective deprotection of 3,4-dimethoxybenzyl (3,4DMB) ethers in the presence of benzyl and p-methoxybenzyl (PMB) ethers by phenyliodine(III) bis(trifluoroacetate) (PIFA). Heterocycles, 84(2), 1355-1360.
- Ben-Ishai, D. (1953). The use of hydrogen bromide in acetic acid for the removal of carbobenzoxy groups and benzyl esters of peptide derivatives. Journal of the American Chemical Society, 75(18), 4463-4464.
-
Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). PMB Protection. Retrieved from [Link]
- Larsen, D. S., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(11), 5264–5272.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
- Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
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- 6. m.youtube.com [m.youtube.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2,4-Dimethoxybenzylamine Hydrochloride: A Comparative Review of Its Applications
For the discerning researcher in organic synthesis and drug development, the choice of reagents is a critical determinant of experimental success. This guide provides an in-depth technical analysis of 2,4-Dimethoxybenzylamine hydrochloride (DMB-NH₂·HCl), a versatile building block with significant applications in modern synthetic chemistry. We will move beyond a mere cataloging of its uses to offer a comparative perspective, juxtaposing its performance against common alternatives with supporting experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices, empowering you to make informed decisions in your synthetic strategies.
Part 1: The 2,4-Dimethoxybenzyl (DMB) Group in Amine Protection: A Comparative Analysis
The temporary masking of amine functionalities is a cornerstone of multi-step organic synthesis. The 2,4-dimethoxybenzyl (DMB) group, readily introduced using 2,4-dimethoxybenzylamine, has emerged as a valuable acid-labile protecting group. Its utility is best understood through a direct comparison with the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The primary advantage of the DMB group lies in its unique deprotection profile, which offers orthogonality to other common protecting groups. The electron-rich nature of the dimethoxybenzyl ring facilitates its cleavage under mild acidic conditions, which are typically gentler than those required for Boc removal and orthogonal to the hydrogenolysis conditions used for Cbz deprotection. Furthermore, the DMB group can be cleaved oxidatively, a feature not shared by Boc or Cbz, providing an additional layer of synthetic flexibility.
Comparative Data on Amine Protection and Deprotection
To objectively assess the performance of these protecting groups, let us consider a representative primary amine, benzylamine, as a substrate. The following table summarizes typical conditions and yields for its protection and deprotection with DMB, Boc, and Cbz.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Reagent & Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| DMB | 2,4-dimethoxybenzaldehyde, NaBH(OAc)₃, DCE, rt, 12h | ~95 | 10% TFA in DCM, rt, 1h | >95 | A: Mild acid cleavage, oxidative removal option (DDQ). D: Scavenger may be needed to trap the carbocation. |
| Boc | (Boc)₂O, Et₃N, DCM, rt, 4h | >95 | 50% TFA in DCM, rt, 30 min | >95 | A: Very common, stable to a wide range of conditions. D: Requires strong acid for cleavage. |
| Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0°C to rt, 2h | >90 | H₂, 10% Pd/C, MeOH, rt, 4h | >95 | A: Stable to acidic and basic conditions. D: Not compatible with reducible functional groups. |
Experimental Protocols for DMB Protection and Deprotection
The following protocols provide a detailed, step-by-step methodology for the introduction and removal of the DMB protecting group.
Protocol 1: DMB Protection of a Primary Amine via Reductive Amination
-
Dissolution: Dissolve the primary amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.1 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2,4-dimethoxybenzyl) protected amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Acidic Deprotection of an N-(2,4-Dimethoxybenzyl) Amine
-
Dissolution: Dissolve the N-DMB-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) or anisole (2-5% v/v) to trap the liberated 2,4-dimethoxybenzyl cation.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20% v/v in DCM) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the deprotected amine.
Visualization of DMB Protection and Deprotection Workflow
Caption: Workflow for DMB protection and orthogonal deprotection.
Part 2: 2,4-Dimethoxybenzylamine in Heterocyclic Synthesis: The Case of Quinazolines
Beyond its role as a protecting group precursor, this compound serves as a valuable nitrogen source in the synthesis of various heterocyclic scaffolds, most notably quinazolines. Quinazolines are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.
A common and efficient method for the synthesis of 2,4-disubstituted quinazolines involves the reaction of a 2-aminobenzophenone with a primary amine, such as 2,4-dimethoxybenzylamine, in the presence of an oxidizing agent. This approach offers a convergent and modular route to a diverse library of quinazoline derivatives.
Comparison with Alternative Synthetic Routes
To appreciate the utility of this method, it is instructive to compare it with alternative strategies for quinazoline synthesis that utilize different nitrogen sources.
| Synthetic Route | Starting Materials | Reagents & Conditions | Typical Yield (%) | Advantages & Disadvantages |
| From 2-Aminobenzophenone and a Benzylamine | 2-Aminobenzophenone, 2,4-Dimethoxybenzylamine | I₂, O₂, 130°C, 3-8h | 68-92 | A: High yielding, modular. D: Requires elevated temperatures. |
| From 2-Aminobenzonitrile | 2-Aminobenzonitrile, Grignard reagent, Isothiocyanate | NaOH, H₂O, 80°C, 1-2h | 76-91 | A: Utilizes readily available starting materials. D: Limited by the availability of Grignard reagents. |
| From o-Nitroarenes | o-Nitroarene, Aldehyde, Ammonium salt | Base promoted, metal-free | 77-90 | A: Metal-free, good yields. D: May require a separate reduction step for the nitro group. |
| From 2-Aminobenzyl Alcohol | 2-Aminobenzyl alcohol, Benzylamine | I₂, O₂, 130°C, 15h | 49-68 | A: Utilizes a different oxidation state of the starting material. D: Generally lower yields and longer reaction times. |
Experimental Protocol: Iodine-Catalyzed Synthesis of a 2,4-Disubstituted Quinazoline
This protocol details the synthesis of a quinazoline derivative from a 2-aminobenzophenone and a benzylamine, a reaction for which 2,4-dimethoxybenzylamine can be a suitable substrate.
-
Reactant Mixing: In a sealed reaction vessel, combine the 2-aminobenzophenone (1.0 equiv), the benzylamine (e.g., 2,4-dimethoxybenzylamine) (1.2 equiv), and molecular iodine (I₂) (20 mol%).
-
Reaction Conditions: Heat the reaction mixture to 130°C under an oxygen atmosphere (a balloon of O₂ is sufficient) for 3-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.
Visualization of the Quinazoline Synthesis Mechanism
Caption: Proposed mechanism for quinazoline synthesis.
Conclusion
This compound is a multifaceted reagent that offers significant advantages in both amine protection and the synthesis of nitrogen-containing heterocycles. As a precursor to the DMB protecting group, it provides a valuable orthogonal strategy to the more common Boc and Cbz groups, with the added benefit of oxidative cleavage. In heterocyclic synthesis, its use as a nitrogen source in the construction of quinazolines from readily available 2-aminobenzophenones represents a robust and modular approach. By understanding the comparative performance and the mechanistic underpinnings of its applications, researchers can strategically employ this compound to enhance the efficiency and elegance of their synthetic endeavors.
References
-
Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
-
Bokor, É., Kónya, K., Szűcs, E., Sipos, A., Egriné Pelbárt, V., & Kappe, C. O. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Asghari, S., Ramezani, M., & Ramezani, F. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(5), 433–440. [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]
-
Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine Catalysed Benzylic sp3 C–H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols. Synlett, 29(07), 979–985. [Link]
-
Palakodety, R. K., Vanga, R. R., & Nanubolu, J. B. (2019). Step economy and sustainable synthesis of substituted quinazolines by utilizing the starting precursor 2-aminobenzonitrile, Grignard reagent, and phenylisothiocyanate. New Journal of Chemistry, 43(33), 13175–13180. [Link]
Navigating the Amine Landscape: A Cost-Benefit Analysis of 2,4-Dimethoxybenzylamine Hydrochloride in Complex Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the temporary masking of primary and secondary amines, the 2,4-dimethoxybenzyl (DMB) group, introduced via its precursor 2,4-dimethoxybenzylamine, stands out as a versatile and highly valuable tool. This guide provides a comprehensive cost-benefit analysis of employing 2,4-Dimethoxybenzylamine hydrochloride, comparing its performance against common alternatives with supporting experimental data and field-proven insights. Our objective is to equip researchers with the necessary information to make informed decisions that optimize yield, streamline workflows, and enhance the overall efficiency of their synthetic endeavors.
The Strategic Role of the 2,4-Dimethoxybenzyl (DMB) Group
The DMB group is an acid-labile protecting group prized for its stability under a wide range of non-acidic conditions, allowing for extensive molecular modifications elsewhere in a substrate.[1] this compound serves as a stable, crystalline solid that can be readily converted to the free amine for use in synthesis, most commonly through reductive amination with an aldehyde or ketone.[2][3] The defining feature of the DMB group is the presence of two electron-donating methoxy groups on the benzyl ring.[4] These groups significantly increase the electron density of the aromatic ring, rendering the DMB group highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA), or through oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][5] This enhanced lability compared to other benzyl-type protecting groups is the cornerstone of its utility.[6]
Core Applications in Modern Synthesis
The unique properties of the DMB group have led to its widespread adoption in several key areas of chemical research and development:
-
Pharmaceutical and Agrochemical Synthesis: The DMB group is instrumental in the synthesis of complex, biologically active molecules where sensitive functional groups must be preserved through multiple synthetic steps.[4][7] Its mild cleavage conditions are particularly advantageous in the final stages of a synthesis, preventing the degradation of the target compound.
-
Peptide Synthesis: While less common than Boc or Fmoc in solid-phase peptide synthesis, the DMB group finds utility in solution-phase peptide chemistry and for the protection of amine-containing side chains.[1]
-
Natural Product Synthesis: The synthesis of complex natural products often requires a sophisticated protecting group strategy. The DMB group's specific cleavage conditions provide an essential layer of orthogonality.[8]
-
Heterocyclic Chemistry: It facilitates the synthesis of substituted heterocycles by temporarily masking reactive amine functionalities, guiding the regioselectivity of subsequent reactions.[1][3]
A Comparative Analysis of Amine Protecting Groups
The decision to use the DMB group should be made after careful consideration of its performance and cost relative to other common amine protecting groups. The primary alternatives include the p-methoxybenzyl (PMB), benzyl (Bn), tert-butyloxycarbonyl (Boc), and carboxybenzyl (Cbz) groups.
| Protecting Group | Introduction Method | Cleavage Conditions | Relative Cost of Reagent | Key Advantages | Key Disadvantages |
| 2,4-Dimethoxybenzyl (DMB) | Reductive amination with 2,4-dimethoxybenzaldehyde | Mild Acid (TFA), Oxidative (DDQ) | Moderate | Highly acid-labile, allows for orthogonal deprotection | Higher cost than Bn, sensitive to strong acids |
| p-Methoxybenzyl (PMB) | Reductive amination with p-anisaldehyde | Acid (TFA, stronger than for DMB), Oxidative (DDQ, CAN) | Low to Moderate | More stable than DMB, less expensive | Requires harsher cleavage conditions than DMB |
| Benzyl (Bn) | Benzyl bromide/chloride with base; Reductive amination | Catalytic Hydrogenolysis (H₂, Pd/C) | Low | Very stable to acidic and basic conditions | Hydrogenolysis not compatible with reducible groups (alkenes, alkynes, etc.) |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Low | Widely used, stable to base and hydrogenolysis | Generates gaseous byproducts, requires strong acid for cleavage |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Low | Stable to acidic conditions | Not orthogonal with other hydrogenolysis-labile groups |
Cost-Benefit in Practice: When to Choose DMB
The primary "benefit" of the DMB group is its high acid lability , which allows for deprotection under exceptionally mild conditions. This is a significant advantage when working with sensitive substrates that would not tolerate the harsher acidic conditions required for Boc removal or the catalytic hydrogenation needed for Bn/Cbz cleavage.[9]
Scenario 1: Synthesis of a Complex Molecule with Multiple Acid-Sensitive Groups
Imagine a late-stage intermediate containing silyl ethers (e.g., TBDMS) and a Boc-protected amine. The goal is to selectively deprotect another amine. Using TFA would likely cleave both the Boc group and the silyl ether. Hydrogenolysis is not an option if other reducible functional groups are present. In this scenario, a DMB-protected amine is ideal. It can be selectively cleaved with a reagent like DDQ under oxidative conditions, leaving the Boc and silyl ethers intact. This orthogonality is a powerful tool that can save multiple steps and increase overall yield.
Scenario 2: Economic Considerations in Large-Scale Synthesis
For large-scale industrial production, the cost of raw materials is a major factor.[10] this compound is generally more expensive than benzylamine or di-tert-butyl dicarbonate. If the substrate is robust and can tolerate the conditions for Bn or Boc group removal, these may be more cost-effective options. However, a true cost-benefit analysis must also factor in the "cost" of lower yields, additional purification steps, or failed batches due to substrate degradation under harsh deprotection conditions.[11] In many cases, the higher upfront cost of the DMB precursor is offset by higher overall process efficiency and product purity.
Experimental Protocols
The following protocols provide a practical guide to the application of the DMB protecting group and a comparison with the widely used Boc group.
Protocol 1: Protection of a Primary Amine using 2,4-Dimethoxybenzylamine
This protocol details the protection of benzylamine as a model primary amine via reductive amination with 2,4-dimethoxybenzaldehyde (which can be sourced directly or prepared from the hydrochloride salt).
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.05 eq) followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2,4-dimethoxybenzyl)benzylamine.
Causality Behind Experimental Choices:
-
Acetic Acid: Catalyzes the formation of the iminium ion, the electrophilic species that is reduced.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that does not reduce the starting aldehyde, thus minimizing side reactions. It is also less water-sensitive than other hydrides like sodium borohydride.
Protocol 2: Deprotection of a DMB-Protected Amine
This protocol describes the acidic cleavage of the DMB group from the product synthesized in Protocol 1.
Materials:
-
N-(2,4-dimethoxybenzyl)benzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMB-protected amine (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 eq, or as a 10-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected benzylamine.
Causality Behind Experimental Choices:
-
TFA: A strong acid that readily protonates the electron-rich DMB ring, facilitating its cleavage to form a stable 2,4-dimethoxybenzyl cation.
-
0 °C: The initial cooling helps to control the exothermicity of the acid addition and can prevent potential side reactions with sensitive substrates.
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz can help clarify complex workflows and decision-making processes in selecting a protecting group.
Caption: General workflow for amine protection and deprotection.
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A Senior Application Scientist's Guide to Green Chemistry Approaches for 2,4-Dimethoxybenzylamine Hydrochloride
For the modern researcher, scientist, and drug development professional, the selection of reagents and synthetic strategies extends beyond mere chemical efficiency. The principles of green chemistry—minimizing waste, reducing energy consumption, and utilizing safer chemicals—are now integral to innovative and responsible research. 2,4-Dimethoxybenzylamine hydrochloride, a versatile reagent in organic synthesis, is traditionally recognized for its role as a protecting group. However, its utility is expanding into greener synthetic methodologies. This guide provides an in-depth, objective comparison of this compound's performance in both its established and emerging applications, offering a critical evaluation against alternative approaches, supported by experimental data.
The Enduring Role of the 2,4-Dimethoxybenzyl (DMB) Group in Protection Chemistry: A Green Perspective
The 2,4-dimethoxybenzyl (DMB) group, derived from 2,4-dimethoxybenzylamine, is a cornerstone in the protection of amines, alcohols, and amides, particularly in the synthesis of complex molecules like peptides and oligosaccharides.[1][2][3] Its popularity stems from its unique lability under mild acidic conditions, offering a degree of orthogonality with other protecting groups.[2]
The key to the DMB group's utility lies in the electronic effects of the two methoxy substituents on the aromatic ring. These electron-donating groups stabilize the benzylic carbocation formed during acid-mediated cleavage, rendering the DMB group significantly more susceptible to removal under milder conditions compared to its counterparts, the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[4] This graduated lability is a powerful tool for selective deprotection in multi-step syntheses.
dot
Caption: Decision flowchart for orthogonal deprotection.
Advancing Green Synthesis with this compound
Beyond its role in protection chemistry, this compound is finding applications in innovative, greener synthetic methodologies that align with the core tenets of sustainable chemistry.
Microwave-Assisted Organic Synthesis (MAOS): A Leap in Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. [5][6]This is particularly evident in the synthesis of heterocyclic compounds, a scaffold prevalent in pharmaceuticals.
A notable example is the synthesis of 1,3,5-triazines. The reaction of various amines with other reagents under microwave irradiation has been shown to be significantly more efficient than traditional heating. [7][8]While a direct comparative study featuring 2,4-dimethoxybenzylamine against other benzylamines in this specific reaction is not readily available, the general trend observed in MAOS suggests a significant green advantage. [9][10] Comparative Analysis: Microwave vs. Conventional Heating for Triazine Synthesis
| Method | Reaction Time | Yield (%) | Green Chemistry Advantages |
| Microwave-Assisted | 3 - 10 minutes | 92 - 99% | Drastic reduction in reaction time and energy consumption; often allows for solvent-free conditions. [7][8] |
| Conventional Heating | 10 - 12 hours | 50 - 81% | Established methodology, but often requires prolonged heating and larger solvent volumes. [5] |
Experimental Protocol: Microwave-Assisted Synthesis of a 1,3,5-Triazinane-2-thione Derivative
This protocol illustrates a typical microwave-assisted synthesis, highlighting its efficiency.
-
Reactant Mixture: In a microwave-transparent vessel, combine N-phenylthiourea (1 mmol), formaldehyde (2 mmol), and 3-fluoroaniline (1 mmol).
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 300 W) for 2 minutes. [7]3. Work-up: After cooling, the solid product is typically purified by recrystallization.
Causality in Experimental Choice: The selection of microwave irradiation is driven by the desire to significantly reduce the reaction time from hours to minutes. [5][6]The absence of a solvent not only reduces waste but also simplifies the work-up procedure, aligning with the principles of atom economy and process mass intensity (PMI). [11][12]
Biocatalysis: The Future of Amine Synthesis
The synthesis of amines is a fundamental transformation in organic chemistry, and biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. [13][14]Transaminases, a class of enzymes, are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones, operating under mild aqueous conditions. [15] While a direct enzymatic synthesis of 2,4-dimethoxybenzylamine has not been extensively reported, the chemoenzymatic synthesis of the structurally similar L-3,4-dimethoxyphenyl-alanine from its corresponding phenylpyruvate derivative using an engineered aspartate aminotransferase has been demonstrated with high conversion (95.4%) and excellent enantiomeric excess (>99%). [16]This serves as a strong proof-of-concept for the feasibility of developing a biocatalytic route to 2,4-dimethoxybenzylamine, which would represent a significant green advancement over current synthetic methods.
dot
Caption: Conceptual workflow for the biocatalytic synthesis of 2,4-dimethoxybenzylamine.
Expert Insight: The development of a biocatalytic route to 2,4-dimethoxybenzylamine from readily available starting materials like 2,4-dimethoxybenzaldehyde would be a game-changer from a green chemistry perspective. It would eliminate the use of harsh reducing agents and organic solvents, operating instead in aqueous media at ambient temperatures. [13][17]
Continuous Flow Chemistry: A Paradigm Shift in Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. [18][19]The synthesis of heterocyclic compounds, often requiring precise control of reaction parameters, is particularly well-suited for flow chemistry. [20][21] While specific examples detailing the use of this compound in a continuous flow synthesis are not yet prevalent in the literature, its role as a key building block for pharmaceuticals suggests its future integration into such processes is highly probable. The principles of flow chemistry can be applied to many of the reactions where it is currently used in batch, such as nucleophilic substitution and condensation reactions, to achieve higher efficiency and a smaller environmental footprint.
Green Metrics: Quantifying the Environmental Impact
To objectively compare different synthetic routes, it is essential to employ green chemistry metrics. These tools provide a quantitative measure of the "greenness" of a chemical process. [11][12]
-
Atom Economy (AE): Measures the efficiency of a reaction in converting reactants to the desired product.
-
Reaction Mass Efficiency (RME): A more comprehensive metric that accounts for yield, atom economy, and stoichiometry.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the final product. A lower PMI indicates a greener process.
-
E-Factor: The ratio of the mass of waste to the mass of the product.
Applying Green Metrics to the Synthesis of 2,4-Dimethoxybenzylamine:
A patent for the synthesis of 2,4-dimethoxybenzylamine describes a two-step process starting from m-dimethoxybenzene. [18]A preliminary green chemistry analysis of this route would involve calculating the PMI and E-Factor, considering all solvents, reagents, and purification materials. This would then allow for a comparison with a hypothetical, more streamlined biocatalytic route.
Conclusion: A Greener Future for a Versatile Reagent
This compound remains a valuable and versatile reagent in the synthetic chemist's toolbox. Its traditional application as a protecting group, particularly the DMB moiety, offers distinct advantages in terms of mild deprotection conditions, which aligns with the principles of green chemistry by reducing energy consumption and potential side reactions.
Furthermore, the expanding role of 2,4-dimethoxybenzylamine in greener synthetic methodologies such as microwave-assisted synthesis and its potential for production via biocatalysis highlight its continued relevance in a research landscape increasingly focused on sustainability. For researchers and drug development professionals, a thorough understanding of these green chemistry approaches is not just beneficial but essential for designing the efficient, safe, and environmentally responsible syntheses of tomorrow.
References
- BenchChem. (2025). A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- BenchChem. (2025). 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Group Lability.
- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970.
- Junaid, A., & A, A. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES: EFFICIENT APPROACHES TO THERAPEUTICALLY VALUABLE SCAFFOLD. HETEROCYCLES, 98(12), 1677.
- Kołodyńska, D., & Bąk, A. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(7), 1095.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols.
- Clarke, C. J., & North, M. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York.
- Singh, P., & Kumar, A. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(5), 2889–2918.
- Kókai, E., Kováts, B., Komjáti, B., Volk, B., & Nagy, J. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264.
- Anastas, P., & Eghbali, N. (2022). Green Chemistry Metrics, A Review.
- González, A., & Al-Dabbagh, A. M. (n.d.).
- Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250–1271.
- Curzons, A. D., Constable, D. J. C., & Mortimer, D. N. (2024). Metrics of Green Chemistry and Sustainability.
- CHEM21. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
- Tamboli, Y., & Leonelli, F. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(21), 6696.
- Singh, P., & Kumar, A. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(5), 2889–2918.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630.
- Wu, S., Li, Z., & Liu, J. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Applied Microbiology and Biotechnology, 102(13), 5543–5552.
- Land, H. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. KTH Royal Institute of Technology.
- Mathew, S., & Yun, H. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 103–121.
- Jamison, T. F. (2017). Continuous-Flow Syntheses of Heterocycles.
- Kelly, P. P., Campeau, L.-C., & Journet, M. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1735–1742.
- Adamo, A., & Jensen, K. F. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
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Enantioselective synthesis using derivatives of 2,4-Dimethoxybenzylamine hydrochloride
An In-Depth Technical Guide to Enantioselective Synthesis: A Comparative Analysis of Established Chiral Auxiliaries and a Prospective Look at Derivatives of 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Enantioselective synthesis, the preferential formation of one enantiomer over another, is therefore a critical field of study. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method. This guide provides a comparative analysis of well-established chiral auxiliaries, supported by experimental data, and offers a forward-looking perspective on the potential utility of chiral derivatives of 2,4-dimethoxybenzylamine in this domain.
Part 1: The Gold Standard: Established Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An ideal auxiliary should be readily available in high enantiomeric purity, induce high levels of stereocontrol, and be easily removed under mild conditions without racemization of the product.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino acids, they offer excellent stereocontrol in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
The stereochemical outcome is generally predictable and is rationalized by the formation of a rigid, chelated transition state. For instance, in the alkylation of an N-acyloxazolidinone, the enolate typically adopts a Z-conformation. The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Diagram 1: Asymmetric Alkylation Workflow using an Evans' Oxazolidinone Auxiliary
Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Performance Comparison of Established Chiral Auxiliaries in Asymmetric Alkylation
The following table summarizes the performance of two widely used chiral auxiliaries in the asymmetric alkylation of their N-propionyl derivatives with benzyl bromide.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | >99:1 | 80-92 | [2] |
| (1S,2R)-2,10-Camphorsultam | >98:2 | 90-95 | [3] |
This data clearly demonstrates the high levels of stereocontrol and efficiency achievable with these established auxiliaries.
Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to 0 °C and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.
-
Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added slowly, and the mixture is stirred for 30 minutes to form the Z-enolate. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl.
-
Cleavage: The purified alkylated product is dissolved in a mixture of THF and water (3:1). The solution is cooled to 0 °C, and LiOH·H₂O (2.0 equiv) and 30% H₂O₂ (4.0 equiv) are added. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 1 hour. The reaction is quenched with aqueous Na₂SO₃, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified, and the chiral carboxylic acid product is extracted.
Part 2: 2,4-Dimethoxybenzylamine: From Protecting Group to a Potential Chiral Auxiliary Scaffold
2,4-Dimethoxybenzylamine is an achiral primary amine. In synthetic organic chemistry, the 2,4-dimethoxybenzyl (DMB) group is well-established as a robust protecting group for amines, amides, and alcohols.[2][4] It is readily introduced and can be cleaved under oxidative or strongly acidic conditions, often milder than those required for the simple benzyl group.[4]
While 2,4-dimethoxybenzylamine itself is not chiral, it is possible to synthesize chiral derivatives that could potentially serve as chiral auxiliaries. A prime candidate for such a derivative is chiral 1-(2,4-dimethoxyphenyl)ethylamine . This molecule is structurally analogous to the widely used 1-phenylethylamine, a common chiral resolving agent and a scaffold for chiral ligands and auxiliaries.[5]
Part 3: Prospective Analysis of a 1-(2,4-Dimethoxyphenyl)ethylamine-Derived Chiral Auxiliary
Due to a lack of published experimental data on the use of chiral derivatives of 2,4-dimethoxybenzylamine as chiral auxiliaries, this section presents a prospective analysis based on established principles of asymmetric induction.
Hypothetical Chiral Auxiliary: N-Acyl-1-(2,4-dimethoxyphenyl)ethylamine
Let us consider the N-propionyl derivative of (R)-1-(2,4-dimethoxyphenyl)ethylamine as a hypothetical chiral auxiliary. Its performance in an asymmetric alkylation reaction would depend on its ability to effectively bias the facial approach of an electrophile to its enolate.
The stereochemical outcome would be dictated by the conformational preference of the enolate and the steric hindrance provided by the chiral auxiliary. The 2,4-dimethoxybenzyl group is sterically demanding and its conformation would be critical in shielding one face of the enolate. The methoxy groups, particularly the one at the ortho position, would likely play a significant role in locking the conformation of the aryl ring relative to the stereogenic center.
Diagram 2: Hypothetical Transition State for Asymmetric Alkylation
Caption: Proposed chelated transition state for the alkylation of the lithium enolate of N-propionyl-(R)-1-(2,4-dimethoxyphenyl)ethylamine.
Prospective Performance Comparison
The following table presents a hypothetical comparison of our proposed auxiliary with established ones. This is a projection based on chemical principles and is intended to guide future experimental work.
| Chiral Auxiliary | Predicted Diastereomeric Ratio (d.r.) | Predicted Yield (%) | Rationale for Prediction |
| (S)-4-Benzyl-2-oxazolidinone | >99:1 (Experimental) | 80-92 (Experimental) | Forms a rigid, five-membered chelated ring, providing excellent facial shielding. |
| (R)-N-Propionyl-1-(2,4-dimethoxyphenyl)ethylamine | 90:10 to 95:5 (Hypothetical) | 70-85 (Hypothetical) | The 2,4-dimethoxybenzyl group offers significant steric bulk. However, the acyclic nature of the chelated transition state may allow for more conformational flexibility compared to oxazolidinones, potentially leading to slightly lower diastereoselectivity. |
Potential Advantages:
-
Tunable Electronics: The methoxy groups on the aromatic ring can be varied to modulate the electronic properties of the auxiliary, which could influence reactivity.
-
Alternative Cleavage Conditions: The DMB group is known to be cleavable under specific oxidative conditions (e.g., with DDQ), which might offer an alternative to the hydrolytic or reductive cleavage methods used for other auxiliaries.
Potential Challenges:
-
Synthesis and Resolution: The enantiomerically pure 1-(2,4-dimethoxyphenyl)ethylamine would need to be synthesized and resolved efficiently.[6]
-
Conformational Control: As it is an acyclic system, achieving the high level of conformational rigidity seen in cyclic auxiliaries like oxazolidinones could be challenging.
Conclusion
While established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams remain the workhorses of asymmetric synthesis due to their proven reliability and high performance, the exploration of new chiral scaffolds is essential for advancing the field. 2,4-Dimethoxybenzylamine, a common reagent in organic synthesis, offers an intriguing, yet underexplored, platform for the development of new chiral auxiliaries. Although there is currently no experimental data to support their use, a prospective analysis suggests that chiral derivatives, such as 1-(2,4-dimethoxyphenyl)ethylamine, could function as effective chiral controllers. Future experimental investigation is warranted to validate this hypothesis and to determine if such derivatives can offer unique advantages over existing methodologies.
References
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- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Moss, R.A., et al. (1974). J. Org. Chem., 39(8), 1083-1089.
- Chapman, D.T., et al. (1996). Chem. Commun., 2415-2416.
- Nicolaou, K.C., & Sorensen, E.J. (1998). J. Chem. Educ., 75(10), 1226–1258.
- Pellicciari, R., et al. (1996). J. Med. Chem., 39(11), 2259-2269.
- Anderson, E.A., et al. (2019). Angew. Chem. Int. Ed., 58(41), 14559-14563.
- Brenna, E., et al. (2017). Molecules, 22(10), 1689.
- Evans, D.A., et al. (1981). J. Am. Chem. Soc., 103(8), 2127-2129.
- Crimmins, M.T. (1998). Tetrahedron, 54(32), 9229-9272.
- Yuan, Y., et al. (2010). Angew. Chem. Int. Ed., 49(43), 7963-7966.
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- Corey, E.J., & Ensley, H.E. (1975). J. Am. Chem. Soc., 97(23), 6908-6909.
- Trost, B.M., et al. (1980). J. Am. Chem. Soc., 102(9), 3228-3230.
- Evans, D.A. (2002). A retrospective on the oxazolidinone chiral auxiliary in asymmetric synthesis. Comptes Rendus Chimie, 5(5), 323-334.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
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A Comparative Guide to the Mechanistic Pathways of 2,4-Dimethoxybenzylamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2,4-Dimethoxybenzylamine
2,4-Dimethoxybenzylamine is a pivotal reagent in organic synthesis, primarily valued for its role as both a highly labile protecting group precursor and a versatile nucleophile for carbon-nitrogen bond formation.[1][2] Its hydrochloride salt is a stable, crystalline solid, which is typically neutralized in situ to liberate the free amine for reaction. The key to its utility lies in the electron-rich benzene ring, substituted with two methoxy groups at the ortho and para positions. These groups fundamentally influence the reactivity and stability of its derivatives, particularly the 2,4-dimethoxybenzyl (DMB) carbocation, a critical intermediate in its most common applications.
This guide will explore two primary mechanistic domains:
-
The DMB Group in Amine Protection and Deprotection: Analyzing the kinetics and thermodynamics of acidic and oxidative cleavage compared to other benzyl-type protecting groups.
-
C-N Bond Formation via Reductive Amination: A comparative study of the reaction mechanism, focusing on the critical choice of reducing agent.
Part 1: The DMB Group as an Acid-Labile Amine Protecting Group
The DMB group is an indispensable tool for the temporary protection of primary and secondary amines, especially in complex multi-step syntheses like Solid-Phase Peptide Synthesis (SPPS).[3][4] Its primary advantage is the ability to be removed under exceptionally mild acidic conditions, preserving other sensitive functionalities within the molecule.
Mechanism of Acidic Cleavage: A Cation-Driven Pathway
The deprotection of an N-DMB protected amine proceeds via an SN1-type mechanism. The reaction is initiated by protonation of the protected amine or, more critically, one of the methoxy groups, followed by the departure of the amine to form the 2,4-dimethoxybenzyl carbocation.[5]
Causality Behind the Mechanism: The remarkable stability of this carbocation is the cornerstone of the DMB group's utility. The two electron-donating methoxy groups at the C2 and C4 positions effectively stabilize the positive charge through resonance, significantly lowering the activation energy for its formation compared to less substituted benzyl cations.
// Nodes N_DMB [label="R₂N-DMB\n(Protected Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="R₂N-DMB-H⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="2,4-Dimethoxybenzyl\nCarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH\n(Deprotected Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (e.g., TIS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Cation\n(Alkylated Scavenger)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Side Product\n(Alkylated Substrate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges N_DMB -> Protonated [label="+ H⁺ (TFA)"]; Protonated -> Carbocation [label="- R₂NH"]; Protonated -> Amine [label=""]; Carbocation -> Side_Product [label="Undesired\nAlkylation", style=dashed, color="#EA4335"]; Carbocation -> Trapped_Cation [label="+ Scavenger", style=bold, color="#34A853"]; Scavenger -> Trapped_Cation [style=invis]; } } Caption: Acidic cleavage of the DMB group and the critical role of scavengers.
The Double-Edged Sword: The DMB Cation and the Need for Scavengers
While its stability facilitates easy cleavage, the DMB cation is also a potent electrophile.[5] In complex molecules, particularly peptides containing nucleophilic residues like tryptophan or methionine, this cation can lead to unwanted alkylation, reducing the yield and purity of the final product.[3]
Expert Insight: This is not a flaw but a predictable chemical behavior that must be managed. The inclusion of a "scavenger" in the cleavage cocktail is non-negotiable. Triisopropylsilane (TIS) is a common and effective choice, acting as a hydride donor to reduce the DMB cation to 2,4-dimethoxytoluene, thus preventing side reactions.[3][5]
Comparative Analysis of Benzyl-Type Protecting Groups
The choice of protecting group is a strategic decision based on the overall synthetic plan and the stability of the target molecule.
| Protecting Group | Structure | Cleavage Conditions | Relative Lability | Common Side Reactions |
| Benzyl (Bn) | Benzyl | H₂/Pd-C (Hydrogenolysis); Strong Acids | Low | - |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | Trifluoroacetic Acid (TFA); DDQ (Oxidative)[6] | Medium | Cation-induced alkylation (less severe than DMB) |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl | Dilute TFA (1-10%)[7] | High | Significant cation-induced alkylation without scavengers[5] |
Part 2: Mechanistic Pathways in Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, converting a carbonyl compound and an amine into a more substituted amine. Using 2,4-dimethoxybenzylamine, this reaction produces N-DMB secondary amines, which can be valuable final products or intermediates where the DMB group serves as a protecting group for the newly formed secondary amine.
The process is a two-step sequence, which can be performed in one pot:
-
Imine Formation: Reversible nucleophilic addition of the amine to the carbonyl, followed by dehydration.
-
Reduction: Irreversible reduction of the C=N double bond of the imine (or the corresponding iminium ion).
Step 1: The Mechanism of Imine Formation
The reaction begins with the nucleophilic attack of the nitrogen atom of 2,4-dimethoxybenzylamine on the electrophilic carbonyl carbon. This forms a carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Deprotonation yields the neutral imine.
Expert Insight: The rate of imine formation is pH-dependent. The reaction requires enough acid to catalyze dehydration but not so much as to fully protonate the starting amine, which would render it non-nucleophilic. Monitoring the reaction by ¹H NMR is effective, as the appearance of the imine C-H proton signal provides a clear diagnostic marker.[9][10]
Step 2: Comparative Analysis of Reducing Agents for Imine Reduction
The choice of reducing agent is the most critical variable in a successful reductive amination. The ideal reagent should selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound.
| Reducing Agent | Abbreviation | Selectivity | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone. Requires sequential addition after imine formation is complete.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Highly selective for iminium ions over carbonyls. Water and methanol tolerant.[12][13] | Highly toxic (releases HCN in strong acid). Environmentally hazardous waste stream.[12] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Very High | Highly selective, non-toxic, and very effective.[12] The reagent of choice for modern reductive aminations. | Moisture sensitive. Not compatible with protic solvents like methanol.[11] |
Experimental Protocols
The following protocols are provided as self-validating systems, with explanations for key steps grounded in the mechanistic principles discussed.
Protocol 1: Acidic Deprotection of an N-DMB Amine
This protocol describes the cleavage of a DMB protecting group from a secondary amine using a standard TFA/scavenger cocktail.
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Cold diethyl ether
Procedure:
-
Cocktail Preparation (Rationale): Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v).[5] The water acts as a proton source and aids in the hydrolysis of intermediates, while TIS is the critical scavenger.
-
Reaction Setup: Dissolve the N-DMB protected amine in a minimal amount of DCM in a round-bottom flask. Add the cleavage cocktail (approx. 10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Rationale): Concentrate the reaction mixture under reduced pressure. The crude product is then precipitated by adding cold diethyl ether. This step is crucial for separating the desired amine salt from the non-polar, ether-soluble byproducts like alkylated TIS.
-
Isolation: Centrifuge to pellet the peptide or amine salt. Wash the pellet with cold ether to remove residual scavengers and byproducts. Dry the product under vacuum.[3]
-
Neutralization: For non-peptide amines, the reaction can be carefully quenched by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases, followed by extraction with an organic solvent.[4]
Protocol 2: One-Pot Reductive Amination with STAB
This protocol details the synthesis of a secondary amine from a ketone and 2,4-dimethoxybenzylamine hydrochloride.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Amine Liberation (Rationale): In a flask, suspend the ketone and this compound in DCE. Add the base (DIPEA or TEA) to neutralize the hydrochloride salt and liberate the free amine, which is necessary for the initial nucleophilic attack.[14]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion equilibrium.
-
Reduction (Rationale): Add STAB to the mixture in one portion. STAB is a mild hydride donor and will selectively reduce the C=N bond of the iminium ion without significantly affecting the unreacted ketone.[12]
-
Reaction: Stir the reaction at room temperature for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Quench and Extraction: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.
References
- Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis. Benchchem.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- The 2,4-Dimethoxybenzyl (DMB)
- Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central (PMC).
- Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com.
- p-Methoxybenzyl (PMB) Protective Group.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing).
- A kind of synthetic method of 2,4-dimethoxybenzylamine.
- 2,4-Dimethoxybenzylamine, 98%. Sigma-Aldrich.
- Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PubMed Central (PMC).
- 2,4-Dimethoxybenzylamine, 98%. Sigma-Aldrich.
- Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Benchchem.
- Supramolecular multivalency effects enhance imine formation in aqueous medium allowing for dynamic modification of enzym
- Switchable Imine and Amine Synthesis Catalyzed by a Well-Defined Cobalt Complex.
- Spectroscopic Evidence for 1,2-Diiminoethane – A Key Intermediate in Imidazole Synthesis.
- 2,4-Dimethoxybenzylamine 20781-20-8 wiki. Guidechem.
- Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives.
- Reductive Amin
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Dimethoxybenzylamine Hydrochloride
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethoxybenzylamine hydrochloride. Our focus is to deliver a procedural, step-by-step framework that ensures safety, regulatory compliance, and scientific integrity, empowering your team to handle this compound with confidence and care.
Part 1: Hazard Profile & Personal Protective Equipment (PPE)
Understanding the intrinsic hazards of a compound is the bedrock of safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our approach.[1] While the free base form, 2,4-Dimethoxybenzylamine, is known to cause severe skin burns and eye damage, the hydrochloride salt presents as an irritant.[2]
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
These hazards necessitate a stringent adherence to Personal Protective Equipment (PPE) protocols to prevent any direct contact.
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation | Nitrile or Neoprene Gloves: Ensure full coverage of hands and wrists. Lab Coat: Fully buttoned, with sleeves extending to the gloves. |
| Eye Contact | H319: Causes serious eye irritation | Chemical Safety Goggles: Must be worn at all times in the vicinity of the compound. Standard safety glasses are insufficient. |
| Inhalation | H335: May cause respiratory irritation | Chemical Fume Hood: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust. |
Causality Behind PPE Choices: The selection of PPE is not arbitrary; it is a direct response to the compound's reactivity. Chemical safety goggles are mandated over standard glasses because they form a seal around the eyes, protecting from splashes and airborne particulates. A fume hood is critical because it captures fine powders at the source, preventing them from entering the user's breathing zone.
Part 2: Waste Characterization & Regulatory Overview
Proper disposal is a matter of regulatory compliance. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[5][6]
-
Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[5]
-
Characteristic Waste: The responsibility falls to the generator (the laboratory) to determine if the waste exhibits a hazardous characteristic.[5] As the hydrochloride salt of a weak base, aqueous solutions of this compound are acidic. If a waste solution containing this compound has a pH of ≤ 2.0 , it must be classified as a corrosive hazardous waste (EPA Waste Code D002) .[7] Even if the pH is above 2.0, due to its GHS classification as a skin and eye irritant, it is best practice and often a requirement of institutional safety policies to manage it as a hazardous chemical waste.
Therefore, all waste streams containing this compound must be collected and disposed of as regulated hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [8]
Part 3: Core Disposal Workflow: Segregation & Collection
The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals in a waste container can lead to violent reactions, gas generation, or fire. The primary incompatibilities for this compound are strong bases and strong oxidizing agents .[9]
The Critical Error to Avoid: Neutralization One might be tempted to "neutralize" this acidic salt with a base (e.g., sodium hydroxide) before disposal. This is a dangerous mistake. Adding a base will deprotonate the amine hydrochloride, liberating the free base, 2,4-Dimethoxybenzylamine. The free base is more hazardous, classified as causing severe skin burns and eye damage.[2] This action does not render the waste safer; it makes it more corrosive and potentially creates a multiphase waste that is more difficult to manage.
Therefore, all waste containing this compound should be collected in its original acidic or neutral state.
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for 2,4-Dimethoxybenzylamine HCl waste.
Part 4: Step-by-Step Disposal Protocols
Follow these detailed methodologies for managing different forms of waste containing this compound.
Protocol A: Disposal of Unused or Expired Pure Compound (Solid)
-
Preparation: Ensure you are wearing all required PPE (lab coat, gloves, chemical safety goggles) and are working within a chemical fume hood.
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. This should be a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The original manufacturer's container, if in good condition, is an excellent choice.
-
Labeling: Affix a completed hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), CAS number (20781-21-9), and an estimate of the quantity.
-
Transfer: Carefully transfer the solid chemical into the labeled waste container. If the original container is being used, ensure the label is not defaced and add the hazardous waste label.
-
Closure and Storage: Securely close the container. Do not overtighten. Place the sealed container in a designated Satellite Accumulation Area (SAA) that has secondary containment (e.g., a plastic tub).
-
Pickup Request: Arrange for waste pickup with your institution's EHS department.
Protocol B: Disposal of Contaminated Labware and Debris
This protocol applies to items such as disposable gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.
-
Container: Use a designated solid hazardous waste container or a securely lined cardboard box clearly marked "Hazardous Waste."
-
Collection: Place all non-sharp, contaminated solid waste directly into this container as it is generated.
-
Sharps: Any contaminated sharps (needles, scalpels) or contaminated broken glassware must be placed in a dedicated, puncture-proof sharps container designated for chemically contaminated sharps.
-
Labeling: Label the container "Solid Hazardous Waste" and list the chemical contaminant: "Debris contaminated with this compound."
-
Closure and Storage: When full, securely seal the container/liner. Store in the SAA and arrange for EHS pickup.
Part 5: Emergency Procedures for Spills
A prompt and correct response to a spill is critical to maintaining a safe laboratory environment.[10]
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS or the emergency response team immediately.
-
SECURE THE AREA: Restrict access to the spill area. If safe to do so, eliminate ignition sources.
-
ASSESS & PPE: Don the appropriate PPE, including double-gloving with nitrile gloves, a lab coat, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
CONTAINMENT:
-
For Solid Spills: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Avoid raising dust.
-
For Liquid Spills: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.
-
-
CLEANUP:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is involved.
-
Do not use water to wash down the spill area initially, as this can spread contamination.
-
-
DECONTAMINATION:
-
Once the bulk of the material is collected, decontaminate the spill surface. Use a cloth or paper towel dampened with a soap and water solution.
-
Perform a final wipe with a clean, water-dampened towel.
-
-
DISPOSAL:
-
All cleanup materials (absorbent pads, contaminated gloves, towels) must be collected and disposed of as hazardous waste according to Protocol B.[8] Label the container "Spill debris contaminated with this compound."
-
-
REPORTING: Report the spill to your laboratory supervisor and EHS department, documenting the incident as required by your institution.[10]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
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Hazardous Chemical Cleanup: Steps for Dealing with a Spill. (2014). Safety Blog.[Link]
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A Compliance Guide to OSHA Chemical Spill Procedures. (2024). trādsafe.[Link]
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What Are OSHA's Spill Kit Requirements and Regulations? (n.d.). Closed Loop Recycling.[Link]
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This compound | C9H14ClNO2 | CID 3084343. (n.d.). PubChem, National Center for Biotechnology Information.[Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.[Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global.[Link]
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Hazardous waste characterization. (n.d.). Practice Greenhealth.[Link]
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RCRA Characteristic Waste. (n.d.). Vanderbilt University Medical Center, Office of Clinical and Research Safety.[Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.[Link]
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Essential Safety and Operational Guide for Handling 2,4-Dimethoxybenzylamine Hydrochloride
This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of 2,4-Dimethoxybenzylamine hydrochloride (CAS No: 20781-21-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the rationale behind each safety measure, ensuring a culture of informed caution and operational excellence in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a corrosive solid that presents significant health risks upon exposure.[1][2] A thorough understanding of its hazard profile is the cornerstone of safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact, each with the potential for severe injury.
Hazard Identification Summary
| Hazard Statement | Classification | Primary Route of Exposure | Potential Health Effects |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1 | Skin and Eye Contact | Chemical burns, tissue damage, irreversible eye damage.[1][2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation | Irritation of the respiratory tract, coughing, shortness of breath. |
The causality behind these hazards lies in the chemical's reactivity. As an amine hydrochloride, it can react with moisture on the skin, in the eyes, or in the respiratory tract to form hydrochloric acid, a highly corrosive substance. This underscores the critical importance of preventing direct contact and aerosol inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
Required Personal Protective Equipment
| PPE Component | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes that may occur during handling or dissolution. |
| Hand Protection | Butyl rubber or Neoprene gloves | Standard nitrile gloves may offer insufficient protection against amines.[3] Butyl rubber gloves are recommended for handling ketones, esters, and aldehydes, while neoprene gloves show good resistance to anilines (aromatic amines).[3][4] Given the aromatic amine structure of the compound, either of these materials provides a more robust barrier than nitrile. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat and, for larger quantities, a chemical-resistant apron | A lab coat made of a chemical-resistant material will protect against incidental contact. An apron provides an additional layer of protection when handling larger quantities where the risk of splashes is higher. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an ammonia/methylamine cartridge (green color code) | Required when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization.[5][6][7] The amine functional group of the compound necessitates a cartridge effective against ammonia and its organic derivatives. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, well-defined handling protocol is essential to mitigate the risks associated with this compound.
Preparation and Engineering Controls
-
Designated Work Area : All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for corrosive solids readily available.
Weighing and Transferring the Solid
-
Don Appropriate PPE : Before handling the chemical, don all required PPE as outlined in the table above.
-
Containment : When weighing, use a balance inside the chemical fume hood or a containment glove box. If a fume hood is not available, a down-draft ventilated balance enclosure should be used.
-
Tool Selection : Use tools made of compatible materials (e.g., stainless steel or glass) to scoop and transfer the solid. Avoid creating dust.
-
Aliquotting : If smaller quantities are needed, perform the aliquoting in the fume hood. Close the primary container immediately after use.
Dissolution and Use in Solution
-
Order of Addition : When preparing solutions, always add the solid this compound to the solvent slowly.[8] This helps to control any potential exothermic reactions.
-
Ventilation : All work with solutions should also be performed in a chemical fume hood.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can pose a significant environmental and safety hazard.
Waste Segregation and Collection
-
Hazardous Waste : All solid waste, contaminated materials (e.g., weigh boats, pipette tips), and solutions containing this compound must be disposed of as hazardous chemical waste.[9]
-
Dedicated Waste Container : Use a clearly labeled, dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene). The label should include "Hazardous Waste" and the full chemical name.[9]
-
Avoid Mixing : Do not mix amine hydrochloride waste with other waste streams, especially strong oxidizing agents or bases, to prevent potentially violent reactions.
Container Decontamination and Disposal
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection : The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
Final Disposal : Once decontaminated, the empty container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill : For small spills, use an inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for PPE Selection
Caption: A logical workflow for selecting the appropriate PPE.
References
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Cartridge Selection. (n.d.). Northwestern University. Retrieved from [Link]
-
Gloves - Tables of Properties and Resistances. (n.d.). University of California, Berkeley. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]
-
Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
